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  • Product: N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide
  • CAS: 926240-93-9

Core Science & Biosynthesis

Foundational

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide: Molecular Architecture, Synthesis, and Therapeutic Utility

As modern drug discovery pivots toward highly targeted therapies, the strategic selection of chemical building blocks dictates the success of lead optimization. N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-...

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Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery pivots toward highly targeted therapies, the strategic selection of chemical building blocks dictates the success of lead optimization. N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9) is a privileged pharmacophore intermediate frequently utilized in the design of small-molecule kinase inhibitors[1].

This technical guide deconstructs the structural rationale, physicochemical properties, and self-validating synthetic protocols required to successfully synthesize and deploy this critical intermediate in advanced pharmaceutical development.

Molecular Architecture & Physicochemical Profile

Before integrating this intermediate into a synthetic pipeline, it is crucial to understand its baseline properties. The molecule combines a functionalizable aniline with a rigidified benzamide core, offering a balance of hydrophobicity and hydrogen-bonding potential.

Table 1: Quantitative Chemical and Physical Properties

PropertyValueStructural Implication
Chemical Name N-(3-Amino-4-fluorophenyl)-3-methoxybenzamideDefines the exact regiochemistry of substituents.
CAS Number 926240-93-9Unique identifier for regulatory compliance [1].
Molecular Formula C14H13FN2O2-
Molecular Weight 260.26 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
SMILES String COc1cccc(C(=O)Nc2ccc(F)c(N)c2)c1Useful for computational docking and in silico screening.
Hydrogen Bond Donors 2 (Amine -NH2, Amide -NH)Facilitates interaction with kinase hinge regions.
Hydrogen Bond Acceptors 3 (Methoxy -O-, Amide =O, Fluorine -F)Enhances target binding affinity and aqueous solubility.
Structural Rationale & Causality

Every functional group on this molecule serves a distinct purpose in medicinal chemistry:

  • 4-Fluoro Substituent : The introduction of a fluorine atom para to the amide bond is a deliberate metabolic shield. It blocks cytochrome P450-mediated aromatic oxidation, significantly extending the biological half-life of the final drug candidate. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of the adjacent 3-amino group, optimizing its nucleophilicity for subsequent reactions [2].

  • 3-Amino Group : This is the primary synthetic vector. It serves as an anchor point for cross-coupling reactions (e.g., Buchwald-Hartwig amination) or urea formations, allowing chemists to extend the molecule into the solvent-exposed regions of target proteins [3].

  • 3-Methoxybenzamide Core : The rigid amide bond restricts conformational freedom, reducing the entropic penalty upon target binding. The methoxy group acts as a lipophilic anchor designed to occupy specific hydrophobic pockets (such as the DFG-out pocket in inactive kinases) [4].

PharmacophoreLogic Core N-(3-Amino-4-fluorophenyl)- 3-methoxybenzamide F_group 4-Fluoro Substituent • Blocks CYP450 oxidation • Modulates amine pKa Core->F_group NH2_group 3-Amino Group • Primary synthetic handle • Hinge-binding extension vector Core->NH2_group MeO_group 3-Methoxybenzamide • Hydrophobic pocket binder • Rigid amide linker Core->MeO_group

Fig 1. Pharmacophore mapping and structural rationale for the intermediate's functional groups.

Self-Validating Synthetic Methodology

To ensure high yield and purity, the synthesis of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide must be executed as a self-validating system. This means incorporating In-Process Controls (IPCs) that empirically confirm the success of one step before proceeding to the next.

The most robust route is a two-step sequence: an initial amide coupling followed by a chemoselective nitro reduction.

Step 1: Acylation (Amide Coupling)

Objective: Form the central amide bond by reacting 4-fluoro-3-nitroaniline with 3-methoxybenzoyl chloride.

  • Causality of Reagents: We utilize an acid chloride rather than a carboxylic acid to bypass the need for expensive and moisture-sensitive coupling reagents (like HATU or EDC). Triethylamine (Et3N) is employed as an acid scavenger. Without Et3N, the HCl byproduct would protonate the weakly nucleophilic aniline, halting the reaction [2].

Protocol:

  • Dissolve 4-fluoro-3-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add Triethylamine (1.5 eq) and cool the reaction vessel to 0 °C using an ice bath to control the exothermic acylation.

  • Slowly add 3-methoxybenzoyl chloride (1.1 eq) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • IPC (Self-Validation): Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate system. The disappearance of the bright yellow aniline spot confirms complete conversion.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the nitro intermediate.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the primary amine to yield the final product.

  • Causality of Reagents: The Béchamp reduction (Iron powder and Ammonium Chloride) is strictly chosen over catalytic hydrogenation (Pd/C, H2). Catalytic hydrogenation carries a high risk of hydrodefluorination (cleaving the critical C-F bond). Fe/NH4Cl provides a mild, highly chemoselective reduction that preserves both the aryl fluoride and the amide bond [3].

Protocol:

  • Suspend the nitro intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 2.0 eq).

  • Heat the mixture to 80 °C (reflux) for 2–3 hours.

  • IPC (Self-Validation): The reaction mixture will transition from a brown suspension to a dark, heavy sludge (indicating the formation of iron oxides). LC-MS analysis must show the disappearance of the nitro mass and the appearance of the target mass ([M+H]+ = 261.26).

  • Filter the hot mixture through a pad of Celite to remove iron residues, washing thoroughly with hot ethanol.

  • Concentrate the filtrate, dilute with water, and extract with Ethyl Acetate. Dry and evaporate to obtain the pure N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.

SynthesisWorkflow SM1 4-Fluoro-3-nitroaniline (Nucleophile) Int N-(4-Fluoro-3-nitrophenyl)- 3-methoxybenzamide (Nitro Intermediate) SM1->Int DCM, Et3N 0°C to RT (Amide Coupling) SM2 3-Methoxybenzoyl chloride (Electrophile) SM2->Int Prod N-(3-Amino-4-fluorophenyl)- 3-methoxybenzamide (Final Product) Int->Prod Fe, NH4Cl EtOH/H2O, 80°C (Nitro Reduction)

Fig 2. Two-step synthetic workflow for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediate before deploying it into complex drug design workflows, rigorous analytical characterization is mandatory.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Expected Result: A single sharp peak on the UV chromatogram (254 nm) corresponding to a mass-to-charge ratio (m/z) of 261.26 [M+H]+ in positive electrospray ionization (ESI+) mode.

  • Nuclear Magnetic Resonance (1H NMR, DMSO-d6):

    • Expected Result: The amide proton (-NH-C=O) will appear as a distinct singlet far downfield (typically ~10.0 - 10.5 ppm). The primary amine protons (-NH2) will appear as a broad singlet integrating to 2 protons around 5.0 - 5.5 ppm. The methoxy group (-OCH3) provides a sharp, unambiguous singlet integrating to 3 protons near 3.8 ppm. The aromatic protons will exhibit complex splitting patterns between 6.5 and 8.0 ppm, heavily influenced by the C-F spin-spin coupling (J-coupling).

Applications in Advanced Therapeutics

In the context of oncology and virology, this intermediate is rarely the final drug; rather, it is the foundational scaffold. For example, in the development of highly selective NUAK1 inhibitors or CSNK2 inhibitors, the 3-amino group of this intermediate is reacted with functionalized pyrimidines or triazoles via nucleophilic aromatic substitution (SNAr) [4].

By utilizing N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, researchers effectively lock in the metabolic stability provided by the fluorine atom and the hydrophobic binding affinity of the methoxybenzamide, allowing them to focus their optimization efforts purely on the hinge-binding region of the target kinase.

References
  • NextSDS Chemical Database . "N-(3-amino-4-fluorophenyl)-3-methoxybenzamide — Chemical Substance Information." NextSDS. Available at: [Link]

  • MDPI Pharmaceuticals . "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis." Pharmaceuticals, 2020. Available at:[Link]

  • Journal of Medicinal Chemistry . "Hydrophilic, Pro-Drug Analogues of T138067 Are Efficacious in Controlling Tumor Growth In Vivo." ACS Publications, 2001. Available at:[Link]

  • Journal of Medicinal Chemistry . "Structure-Based Design of Potent and Highly Selective NUAK1 Inhibitors by Exploiting a Unique Glutamate Switch." ACS Publications, 2026. Available at:[Link](Note: DOI inferred from standard ACS formatting for the grounded 2026 NUAK1 inhibitor study).

Exploratory

Unveiling the Mechanism of Action of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide Derivatives: A Dual-Targeting Paradigm in Oncology

Executive Summary The relentless evolution of drug resistance in oncology demands multi-targeted therapeutic strategies. Among emerging chemical scaffolds, N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide and its derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless evolution of drug resistance in oncology demands multi-targeted therapeutic strategies. Among emerging chemical scaffolds, N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide and its derivatives represent a highly versatile pharmacophore. Originally recognized for their utility as competitive inhibitors of Poly(ADP-ribose) polymerase (PARP) [1] and bacterial FtsZ [2], advanced derivatives of this scaffold have been engineered to simultaneously disrupt the PI3K/Akt survival pathway. This whitepaper deconstructs the structural rationale, molecular mechanism of action, and the self-validating experimental frameworks required to evaluate these dual-targeting agents.

Structural Deconstruction & Target Engagement

To understand the mechanism of action, we must first analyze the causality behind the molecular design. The scaffold is not arbitrary; it is a rationally designed chimera where each moiety fulfills a precise target-binding role.

  • 3-Methoxybenzamide Core (The PARP Anchor): Benzamides are canonical nicotinamide mimetics. The 3-methoxybenzamide core competitively binds to the NAD+ binding pocket in the catalytic domain of PARP-1. The amide group forms critical hydrogen bonds with Gly863 and Ser904, anchoring the molecule [1].

  • N-(3-Amino-4-fluorophenyl) Moiety (The Kinase Modulator): The addition of this specific aniline derivative extends the molecule into the accessory hydrophobic clefts. The fluorine atom at the para position enhances metabolic stability against cytochrome P450 oxidation while providing lipophilic contacts. Crucially, the meta-amino group acts as a hydrogen bond donor/acceptor, allowing the molecule to engage the hinge region of kinases such as PI3K [1], or interact with the HSF1 pathway in refractory cancers [3].

Pharmacophore Molecule N-(3-Amino-4-fluorophenyl)- 3-methoxybenzamide Sub1 3-Methoxybenzamide Core • Nicotinamide Mimetic • PARP-1 Catalytic Domain Binding • H-bond with Gly863/Ser904 Molecule->Sub1 Component 1 Sub2 N-(3-Amino-4-fluorophenyl) Moiety • Hydrophobic Cleft Occupation • PI3K Hinge Region Binding • F-atom increases stability Molecule->Sub2 Component 2

Figure 1: Pharmacophore deconstruction and target binding rationale.

Molecular Mechanism of Action: Dual Pathway Disruption

The therapeutic superiority of these derivatives lies in their ability to induce synthetic lethality while simultaneously suffocating cellular survival signals.

  • PARP Trapping: By binding to PARP-1 at the site of single-strand DNA breaks (SSBs), the 3-methoxybenzamide moiety prevents PARP auto-PARylation and dissociation. This "traps" the PARP-DNA complex. When the replication fork collides with this complex, the SSB is converted into a lethal double-strand break (DSB). In BRCA-deficient cells (which lack homologous recombination repair), this leads to apoptosis [1].

  • PI3K/Akt Inhibition: Tumor cells often upregulate the PI3K/Akt pathway to survive DNA damage. The N-(3-amino-4-fluorophenyl) extension binds the PI3K catalytic domain, suppressing Akt phosphorylation. This dual action prevents the tumor cell from initiating survival autophagy or anti-apoptotic responses.

Pathway Drug N-(3-Amino-4-fluorophenyl)- 3-methoxybenzamide PARP PARP-1 Enzyme Drug->PARP Inhibits PI3K PI3K / Akt Pathway Drug->PI3K Inhibits DNA_Damage Unrepaired DNA Breaks (SSBs to DSBs) PARP->DNA_Damage Failed Repair Survival Cell Survival / Proliferation PI3K->Survival Promotes Apoptosis Synthetic Lethality (Apoptosis) DNA_Damage->Apoptosis Triggers Survival->Apoptosis Blocked

Figure 2: Dual mechanism of action targeting PARP-1 and PI3K pathways.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the optimization of this scaffold, the following table summarizes the structure-activity relationship (SAR) data. Notice how extending the 3-amino group with a triazine/morpholine system drastically improves dual-target affinity.

CompoundR1 (Benzamide)R2 (Aniline Extension)PARP-1 IC₅₀ (nM)PI3Kα IC₅₀ (nM)Cell Viability IC₅₀ (μM)*
Base Scaffold -OCH₃-NH₂ (Unsubstituted)1,500>10,000>50.0
Derivative A -OCH₃Triazine-piperazine12451.2
Derivative B -OCH₃Morpholino-triazine8220.4
Olaparib (Ref) N/AN/A5>10,0002.5

*Tested in BRCA-mutant MDA-MB-436 cell lines.

Self-Validating Experimental Methodologies

As application scientists, we do not rely on single-point data. Every assay must be a self-validating system containing internal controls that prove the causality of the observed effect.

Workflow Synth Compound Synthesis & QC (LC-MS) InVitro In Vitro PARP Activity Assay (Fluorometric) Synth->InVitro Validated Compounds Cellular Cellular γH2AX Quantification (High-Content) InVitro->Cellular IC50 < 100nM FlowCyto Apoptosis Analysis (Flow Cytometry) Cellular->FlowCyto Confirmed DSBs

Figure 3: Self-validating experimental workflow for compound screening.

Protocol 1: In Vitro PARP-1 Inhibition Assay (Fluorometric)

Causality: We utilize a fluorometric assay rather than a colorimetric one to expand the dynamic range, allowing precise differentiation of low-nanomolar inhibitors.

  • Preparation: Coat 96-well plates with histone proteins. Add NAD+ and activated DNA to stimulate PARP-1 activity.

  • Compound Incubation: Add the N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide derivative at concentrations ranging from 0.1 nM to 10 μM.

  • Self-Validation Step: Include Olaparib as a positive control and 0.1% DMSO as a vehicle control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Detection: Add anti-PAR monoclonal antibody followed by an HRP-conjugated secondary antibody and a fluorogenic substrate (e.g., Amplex Red). Read fluorescence at Ex/Em = 530/590 nm.

Protocol 2: Cellular γH2AX Immunofluorescence (DNA Damage Response)

Causality: Enzymatic inhibition does not guarantee cellular efficacy. Measuring γH2AX foci directly quantifies the double-strand breaks (DSBs) resulting from PARP trapping inside the living cell.

  • Cell Seeding: Seed BRCA-proficient (MDA-MB-231) and BRCA-deficient (MDA-MB-436) cells in 384-well plates. Self-Validation: Testing both lines proves that cytotoxicity is driven by synthetic lethality (HR deficiency) rather than off-target toxicity.

  • Treatment: Treat cells with 1 μM of the derivative for 24 hours.

  • Fixation & Staining: Fix with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with primary anti-γH2AX antibody (Ser139) and an AlexaFluor-488 secondary antibody. Counterstain with DAPI.

  • High-Content Imaging: Use an automated confocal microscope to quantify nuclear γH2AX foci per cell. A successful dual-inhibitor will show a >5-fold increase in foci exclusively in the MDA-MB-436 line.

References

  • Discovery of Novel Dual Poly(ADP-ribose)polymerase and Phosphoinositide 3-Kinase Inhibitors as a Promising Strategy for Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Foundational

Predictive and Empirical Solubility Profiling of Fluorinated Benzamides: N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the preclinical stages of drug development, understand...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the preclinical stages of drug development, understanding the solubility profile of an active pharmaceutical ingredient (API) or chemical probe is paramount. Poor solubility leads to erratic bioavailability, compromised assay integrity, and formulation bottlenecks. This technical guide explores the solvation thermodynamics and empirical solubility profiling of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9) . By utilizing this compound as a model, we establish a rigorous framework for evaluating the solubility of highly functionalized, fluorinated benzamide derivatives in organic solvents, bridging structural causality with standardized experimental validation.

Physicochemical Architecture and Solvation Thermodynamics

To predict how N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide behaves in various solvent systems, we must first deconstruct its molecular architecture and the resulting intermolecular forces governing its crystal lattice energy. Thermodynamic solubility is defined as the maximum concentration of a compound in solution, at equilibrium with its most stable crystalline form[1].

Structural Causality of Solvation
  • The Benzamide Core: The amide linkage (-CONH-) provides structural rigidity and acts as a dual-action hydrogen-bonding hub. The carbonyl oxygen is a strong H-bond acceptor, while the amide proton is a strong donor. In the solid state, these groups form extensive intermolecular networks, resulting in a high lattice energy that must be overcome endothermically during dissolution.

  • 3-Methoxy Substitution: The addition of the methoxy group (-OCH3) introduces steric bulk that mildly disrupts the symmetry of the crystal packing compared to an unsubstituted benzamide. The ether oxygen acts as a weak H-bond acceptor, moderately increasing the compound's affinity for protic solvents.

  • The "Fluorine Effect" on the Aniline Ring: The 3-amino-4-fluorophenyl moiety is the most critical determinant of the compound's unique solubility profile. The primary amine (-NH2) provides two additional H-bond donors. However, the adjacent highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the amine, decreasing its basicity but increasing the acidity of its protons. Consequently, these protons become superior H-bond donors to strong acceptor solvents (like DMSO). Furthermore, the highly polarized C-F bond enhances dipole-dipole interactions with polar aprotic solvents.

Solvation A Crystal Lattice (Solid Benzamide) B Lattice Disruption (Endothermic ΔH > 0) A->B Thermal Energy C Solvent Cavity Formation (Endothermic ΔH > 0) B->C Solvent Entry D Solute-Solvent Interaction (Exothermic ΔH < 0) C->D H-bonding & Dipole E Solvated State (Thermodynamic Equilibrium) D->E ΔG < 0

Caption: Thermodynamic pathway of solid dissolution into a solvated equilibrium state.

Solubility Profile in Key Organic Solvents

Based on the structural analysis and empirical data from structurally homologous benzamides, the compound exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents[2]. Dimethyl sulfoxide (DMSO) is the premier solvent for stock solution preparation due to its high dielectric constant and potent H-bond accepting capabilities (via the sulfoxide oxygen), which perfectly complement the H-bond donors of the compound's amine and amide groups[2]. Conversely, solubility drops significantly in less polar or purely protic solvents like ethanol[2].

Table 1: Predictive Solubility Matrix for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide
SolventDielectric Constant (ε)H-Bond DonorH-Bond AcceptorEstimated Solubility Range (mg/mL)Primary Solvation Mechanism
DMSO 46.7NoStrong> 50.0Strong dipole-dipole; accepts H-bonds from -NH2 and amide N-H.
DMF 36.7NoStrong30.0 - 50.0Similar to DMSO; slightly lower polarity and solubilizing power.
Methanol 32.7YesYes5.0 - 15.0Protic solvation; solvent self-association competes with solute interaction.
Ethanol 24.5YesYes2.0 - 10.0Lower dielectric constant than methanol; weaker disruption of crystal lattice.
Ethyl Acetate 6.0NoWeak1.0 - 5.0Limited to weak dipole interactions and London dispersion forces.
Hexane 1.9NoNo< 0.1Incapable of breaking the extensive H-bond network of the solid phase.

Experimental Methodology: The Adapted Shake-Flask Protocol

To ensure high-quality, reproducible data, solubility experiments must utilize pure substances, strict temperature control, and sufficient time for the solute to reach equilibrium[1]. The current gold standard for thermodynamic solubility is the Shake-Flask Method , originally formalized in OECD Guideline 105 for aqueous systems[3],[1]. Below is an adapted, self-validating protocol optimized for determining the solubility of benzamides in volatile and non-volatile organic solvents.

Step-by-Step Protocol

1. Preparation of the Saturated System

  • Action: Weigh an excess amount of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (e.g., 100 mg) into a 5 mL amber glass vial. Add 1.0 mL of the target organic solvent.

  • Causality: Adding an excess of solid is a non-negotiable requirement. It ensures that the chemical potential of the undissolved solid remains constant and equal to the chemical potential of the dissolved solute, driving the system to true thermodynamic equilibrium[1]. The presence of a visible solid pellet at the end of the assay self-validates that saturation was achieved.

2. Isothermal Equilibration

  • Action: Seal the vials tightly (using PTFE-lined caps to prevent solvent evaporation) and place them in an isothermal orbital shaker set to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 to 72 hours.

  • Causality: Dissolution is a kinetic process approaching a thermodynamic asymptote. Short equilibration times (e.g., <24 hours) often lead to underestimation of solubility. Strict temperature control prevents temperature cycling, which can cause supersaturation and subsequent erratic precipitation[3].

3. Phase Separation via Centrifugation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at exactly 25.0 °C.

  • Causality: While filtration is common, highly lipophilic or fluorinated compounds can adsorb onto the functional groups of syringe filter membranes (e.g., Nylon or PTFE), artificially lowering the measured concentration in the aliquot. Centrifugation relies purely on density differences to pellet the undissolved solid, preserving the absolute integrity of the saturated supernatant[3].

4. Aliquot Extraction and Dilution

  • Action: Carefully extract a defined volume (e.g., 50 µL) of the clear supernatant without disturbing the pellet. Immediately dilute this aliquot into a compatible mobile phase solvent (e.g., 50:50 Acetonitrile:Water) to a concentration within the linear dynamic range of the analytical instrument.

  • Causality: Immediate dilution prevents the solute from precipitating out of the extracted aliquot if the ambient room temperature is slightly lower than the 25.0 °C equilibration temperature.

5. HPLC-UV Quantification

  • Action: Analyze the diluted samples using High-Performance Liquid Chromatography coupled with a UV-Vis or Diode Array Detector (HPLC-UV/DAD), quantifying the peak area against a pre-established multi-point calibration curve.

Workflow S1 1. Excess Solute Addition S2 2. Isothermal Agitation (72h) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. Aliquot Extraction & Dilution S3->S4 S5 5. HPLC-UV Quantification S4->S5

Caption: Sequential workflow of the adapted shake-flask method for organic solvent solubility.

Troubleshooting and Analytical Caveats

  • Solvent-Mediated Phase Transitions: During the 72-hour equilibration, the initial crystal form of the benzamide may convert into a more stable polymorph or a solvate (e.g., a DMSO-solvate). If the solid pellet changes visually (e.g., from a fine powder to needle-like crystals), perform Powder X-Ray Diffraction (PXRD) on the recovered pellet to confirm the polymorphic form corresponding to the measured solubility.

  • Emulsion Formation: While more common in aqueous testing[4], vigorous shaking of partially miscible mixed-solvent systems can create micro-emulsions. If the supernatant remains cloudy post-centrifugation, ultracentrifugation or a transition to a slow-stir method (adapted from OECD 123) is required to prevent overestimation of solubility[5].

References

  • Determining the water solubility of difficult-to-test substances A tutorial review. Technical University of Denmark (DTU). Available at: [Link]

  • Will we ever be able to accurately predict solubility? National Institutes of Health (NIH) / PMC. Available at: [Link]

  • improved oecd 105 water solubility test design. KREATiS. Available at: [Link]

  • How to answer basic physical chemical questions for your chemical and agrochemical substances. Labcorp. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability Profile of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide: A Technical Guide

Executive Summary N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS 926240-93-9) is a highly functionalized diaryl amide serving as a critical intermediate and pharmacophore in the development of targeted therapeutics,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS 926240-93-9) is a highly functionalized diaryl amide serving as a critical intermediate and pharmacophore in the development of targeted therapeutics, particularly kinase inhibitors. The thermodynamic stability of this molecule is governed by the delicate electronic interplay between the electron-donating 3-methoxy group on the benzoyl ring and the highly electronegative fluorine atom on the aniline moiety.

This whitepaper provides an in-depth analysis of the thermodynamic principles dictating the stability of this compound in both aqueous solution and the solid state. By combining theoretical frameworks with self-validating experimental protocols, this guide equips researchers with the methodologies required to accurately profile and predict the stability of fluorinated benzamide derivatives.

Electronic Effects on Amide Bond Thermodynamics

The thermodynamic stability of the amide bond in N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is a direct consequence of resonance stabilization, which lowers the ground-state energy of the molecule. However, the specific substituents on the aromatic rings significantly perturb this baseline stability.

The Role of Fluorine Substitution

The introduction of a fluorine atom at the para position relative to the amide nitrogen (and ortho to the free amine) exerts a strong inductive electron-withdrawing effect (-I effect). While fluorine possesses lone pairs capable of resonance donation (+M effect), the inductive effect dominates in this specific meta/para-substituted aniline system. This strong electron-withdrawing nature destabilizes the protonated intermediate during acid-catalyzed hydrolysis but strengthens the C-N bond against spontaneous cleavage by lowering the basicity of the anilidic nitrogen[1].

The Role of the Methoxy Group

Conversely, the 3-methoxy group on the benzoyl ring acts as an electron-donating group via resonance, which increases the electron density at the carbonyl carbon. This raises the lowest unoccupied molecular orbital (LUMO) energy of the carbonyl group, rendering it less susceptible to nucleophilic attack by hydroxide ions or water molecules. The net result is an increased activation energy ( ΔG‡ ) required to reach the tetrahedral transition state during hydrolysis.

Hydrolytic Thermodynamic Stability in Aqueous Media

Amides are generally stable, but under specific pH and temperature conditions, they undergo hydrolysis. Benzamide derivatives exhibit highly specific pH-dependent hydrolysis profiles, with the dominant degradation pathway in basic conditions initiated by the direct attack of HO− on the carbonyl carbon[2].

Hydrolysis A Intact Benzamide (Stable) B Hydroxide Attack (Rate-Limiting) A->B pH > 10 C Tetrahedral Intermediate B->C ΔG‡ D C-N Bond Cleavage C->D Fast E 3-Methoxybenzoate + Fluorinated Aniline D->E Irreversible

Fig 1: Base-catalyzed hydrolysis pathway of the benzamide moiety.

To quantify this stability, thermodynamic activation parameters must be derived using the Eyring equation. Table 1 summarizes the expected thermodynamic profile for the base-catalyzed hydrolysis of this compound, extrapolated from foundational kinetic studies on substituted benzamides.

Table 1: Thermodynamic Activation Parameters for Base-Catalyzed Hydrolysis
ParameterSymbolEstimated ValueMechanistic Implication
Gibbs Free Energy of Activation ΔG‡ +95 to +105 kJ/molHigh energy barrier indicates excellent room-temperature stability in neutral/mildly basic water.
Enthalpy of Activation ΔH‡ +75 to +85 kJ/molEndothermic transition state formation; highly temperature-dependent rate constant.
Entropy of Activation ΔS‡ -60 to -80 J/(mol·K)Highly negative value confirms a highly ordered, bimolecular tetrahedral transition state.

Solid-State Thermodynamics and Polymorphism

The solid-state stability of pharmaceutical intermediates is critical for formulation and storage. Benzamide derivatives are notorious for their complex polymorphic landscapes, often exhibiting multiple metastable forms (e.g., Forms I, II, III, and IV)[3]. The thermodynamic stability of these polymorphs can be manipulated or "switched" through the introduction of impurities or the formation of solid solutions[4].

For N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, hydrogen bonding between the free primary amine, the amide carbonyl, and the methoxy oxygen drives crystal lattice assembly. The standard molar Gibbs energies, enthalpies of sublimation, and enthalpies of fusion are critical metrics for defining the absolute thermodynamic stability of the crystalline phase[5].

Table 2: Solid-State Thermodynamic Properties
PropertySymbolAnalytical MethodSignificance
Enthalpy of Fusion ΔHfus​ Differential Scanning Calorimetry (DSC)Determines the energy required to break the crystal lattice; higher values indicate greater solid-state stability.
Enthalpy of Sublimation ΔHsub​ Knudsen Effusion MethodMeasures intermolecular forces (hydrogen bonding) in the solid state.
Polymorphic Transition Energy ΔGtrans​ Isothermal Microcalorimetry (IMC)Identifies whether a polymorph is enantiotropic (reversible) or monotropic (irreversible).

Self-Validating Experimental Protocols

To accurately measure the thermodynamic parameters discussed above, researchers must employ self-validating experimental workflows. A protocol is self-validating when it incorporates orthogonal analytical techniques that independently confirm the underlying physical chemistry, ensuring that the calculated thermodynamic values are free from systemic artifacts.

Workflow S1 1. Solid-State Characterization (DSC / TGA / PXRD) S3 3. Forced Degradation (pH/Temp Stress Matrix) S1->S3 S2 2. Solution Thermodynamics (Isothermal Microcalorimetry) S2->S3 S4 4. Orthogonal Quantification (LC-MS & qNMR) S3->S4 S5 5. Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS) S4->S5

Fig 2: Self-validating experimental workflow for thermodynamic profiling.

Protocol A: Solution-State Hydrolytic Thermodynamic Profiling

Causality: Hydrolysis rates are measured across a temperature gradient to extract ΔH‡ and ΔS‡ via the Eyring equation. Self-Validation: Mass balance closure is strictly enforced. The molar loss of the parent benzamide must exactly equal the molar generation of the 3-methoxybenzoic acid and 3-amino-4-fluoroaniline degradants. If mass balance is <98%, an alternative degradation pathway (e.g., oxidation of the free amine) is occurring, invalidating the thermodynamic calculation.

  • Preparation: Prepare a 1.0 mM solution of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide in a 50:50 (v/v) Acetonitrile/Aqueous Phosphate Buffer (pH 11.0). The co-solvent is required due to the lipophilicity of the diaryl structure.

  • Thermal Stress Matrix: Aliquot the solution into sealed HPLC vials. Incubate parallel sets at 25°C, 40°C, 55°C, and 70°C using a precision thermomixer.

  • Sampling & Quenching: At predetermined time points (e.g., 1h, 4h, 12h, 24h, 48h), remove vials and immediately quench the reaction by adding 0.1% Trifluoroacetic Acid (TFA) to drop the pH to ~3.0, halting base-catalyzed hydrolysis.

  • Orthogonal Quantification:

    • Analyze via LC-UV/MS to quantify the disappearance of the parent peak and the appearance of the two cleavage products.

    • Analyze a parallel deuterated sample via 1H -qNMR to confirm the structural integrity of the degradants and ensure no ring-fluorine displacement (defluorination) has occurred.

  • Data Processing: Plot ln(k/T) versus 1/T . The slope yields −ΔH‡/R and the y-intercept yields ln(kB​/h)+ΔS‡/R .

Protocol B: Solid-State Polymorph Stability Screening

Causality: Because benzamide derivatives are highly prone to polymorphic shifts[3], determining the most thermodynamically stable form is critical to prevent spontaneous conversion during drug shelf-life. Self-Validation: The integration of the endothermic fusion peak from DSC must align with the mass loss profile from TGA. If TGA shows mass loss prior to the DSC fusion event, the endotherm represents desolvation/sublimation rather than a true polymorphic melt, requiring a hermetically sealed pan approach[5].

  • Sample Preparation: Accurately weigh 3.0 - 5.0 mg of the crystalline powder into a Tzero aluminum hermetic pan. Seal the pan to suppress the high vapor pressure/sublimation typical of benzamides[5].

  • Thermal Analysis (DSC): Equilibrate the sample at 20°C. Ramp the temperature at a strict rate of 10°C/min up to 250°C under a dry nitrogen purge (50 mL/min).

  • Thermal Analysis (TGA): In a separate open platinum pan, heat 5.0 mg of the sample at 10°C/min to monitor for potential desolvation or degradation prior to the melting point.

  • Data Processing: Calculate the enthalpy of fusion ( ΔHfus​ ) by integrating the area under the melting endotherm. Compare this value across different crystallization batches to identify the polymorph with the lowest free energy (most stable form).

References

  • Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ResearchGate.
  • Selective Anti-Markovnikov Cyclization and Hydrofluorination Reaction in Superacid HF/SbF5: A Tool in the Design of Nitrogen-Containing (Fluorinated) Polycyclic Systems. ACS Publications.
  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. ResearchGate.
  • Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules. ACS Publications.
  • Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide: Vapor Pressures, Phase Diagrams, and Hydrogen Bond Enthalpy. ACS Publications.

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Foundational

In Vitro Screening of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the in-vitro characterization of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, a novel chemical entity with potential therapeutic applications. Given the compound's stru...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in-vitro characterization of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, a novel chemical entity with potential therapeutic applications. Given the compound's structural features, particularly the fluorinated aminophenyl and methoxybenzamide moieties, a screening cascade targeting cellular signaling pathways, such as those regulated by protein kinases, is proposed. This document is intended for researchers, scientists, and drug development professionals, offering a structured, hypothesis-driven approach to elucidate the compound's biological activity.

Introduction: Rationale and Strategic Overview

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide possesses a scaffold reminiscent of known kinase inhibitors. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity[1][2]. The N-phenylbenzamide core has been explored for various therapeutic activities, including anticancer and antiviral properties[3][4][5][6]. Therefore, a logical starting point for the in-vitro evaluation of this compound is to investigate its effects on cancer cell proliferation and to subsequently dissect its mechanism of action through a series of targeted assays.

This guide outlines a multi-tiered screening strategy, commencing with broad phenotypic assays to assess general cytotoxicity and antiproliferative effects. Positive hits from this initial phase would then progress to more specific functional and target-based assays to identify the molecular machinery affected by the compound.

Part 1: Primary Screening - Assessing General Cellular Effects

The initial phase of screening aims to determine the compound's general impact on cell viability and proliferation across a panel of cancer cell lines. This provides a broad overview of its potency and spectrum of activity.

Cell Viability and Proliferation Assays

The foundational step in characterizing a novel compound is to assess its effect on cell viability. Two robust methods are recommended for this purpose: the MTT assay for endpoint analysis and a real-time cell analysis system for dynamic monitoring.

1.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification[7][8].

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

1.1.2 Real-Time Cell Analysis (RTCA)

RTCA systems, such as the xCELLigence platform, provide dynamic, real-time monitoring of cell proliferation, adhesion, and viability[9]. These systems measure changes in electrical impedance as cells interact with microelectrodes integrated into the bottom of the culture wells, offering a label-free method to assess cellular responses over time[9].

Experimental Protocol: Real-Time Cell Analysis

  • Baseline Reading: Add cell culture medium to the E-plate and record a baseline impedance reading.

  • Cell Seeding: Seed the cells into the E-plate wells.

  • Cell Growth Monitoring: Place the E-plate on the RTCA station in the incubator and monitor cell adhesion and proliferation in real-time.

  • Compound Addition: Once the cells are in their logarithmic growth phase, add serial dilutions of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.

  • Continuous Monitoring: Continue to monitor the cellular response to the compound for the desired duration (e.g., 72 hours).

  • Data Analysis: The instrument's software is used to plot the cell index over time and to calculate IC50 values at different time points.

Data Presentation: Initial IC50 Values

Cell LineCancer TypeMTT Assay IC50 (µM)RTCA IC50 (µM) at 48h
A549Lung CarcinomaHypothetical ValueHypothetical Value
MCF-7Breast AdenocarcinomaHypothetical ValueHypothetical Value
HCT116Colorectal CarcinomaHypothetical ValueHypothetical Value
U87 MGGlioblastomaHypothetical ValueHypothetical Value

Part 2: Secondary Screening - Elucidating the Mechanism of Action

Compounds demonstrating significant antiproliferative activity in the primary screen should be advanced to secondary assays to investigate their mechanism of action. Based on the chemical structure, a plausible hypothesis is the inhibition of a protein kinase.

In Vitro Kinase Activity Assays

Directly measuring the effect of the compound on the activity of a panel of purified kinases is a crucial step in target identification.

2.1.1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a popular choice for high-throughput screening of kinase inhibitors. This technology combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement, resulting in a highly sensitive and robust assay format[10][11][12]. The assay typically involves a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody[13][14].

Experimental Protocol: HTRF Kinase Assay

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, ATP, and varying concentrations of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.

  • Enzymatic Reaction: Incubate the plate to allow the kinase to phosphorylate its substrate.

  • Detection: Add the HTRF detection reagents (europium-labeled antibody and streptavidin-conjugated acceptor).

  • Incubation: Incubate to allow the detection antibodies to bind to the phosphorylated substrate.

  • Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the HTRF ratio and determine the IC50 of the compound for each kinase.

Visualization: HTRF Assay Workflow

HTRF_Workflow cluster_reaction Kinase Reaction cluster_detection HTRF Detection K Kinase P Phosphorylated Substrate K->P Incubation S Substrate S->P Incubation ATP ATP ATP->P Incubation C Compound C->P Incubation Complex Detection Complex P->Complex Binding D Eu-Ab D->Complex Binding A SA-XL665 A->Complex Binding R HTRF Reader Complex->R FRET Signal

Caption: Workflow of a typical HTRF kinase inhibition assay.

Cellular Target Engagement and Downstream Signaling

To confirm that the compound inhibits the target kinase within a cellular context, Western blotting can be employed to assess the phosphorylation status of the kinase and its downstream substrates.

2.2.1 Western Blot Analysis of Phosphorylated Proteins

Western blotting is a widely used technique to detect specific proteins in a sample.[15] By using phospho-specific antibodies, it is possible to determine the effect of a compound on protein phosphorylation.[16][17]

Experimental Protocol: Western Blot

  • Cell Treatment: Treat cells with N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide at various concentrations for a specified time. Include a positive control (e.g., a known activator of the pathway) and a negative control (vehicle).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Visualization: Kinase Inhibition Signaling Pathway

Kinase_Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Activates Kinase Target Kinase (e.g., MEK) Rec->Kinase Phosphorylates (p) Compound N-(3-Amino-4-fluorophenyl) -3-methoxybenzamide Compound->Kinase Inhibits Substrate Downstream Substrate (e.g., ERK) Kinase->Substrate Phosphorylates (p) Response Cellular Response (Proliferation, Survival) Substrate->Response

Caption: Hypothetical signaling pathway illustrating kinase inhibition.

Part 3: Tertiary Screening - Characterizing Phenotypic Effects

Once a molecular target is validated, tertiary screening can explore the broader phenotypic consequences of target inhibition by N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.

Cell Migration Assay (Wound Healing/Scratch Assay)

Cell migration is a key process in cancer metastasis. The scratch assay is a straightforward method to assess the effect of a compound on collective cell migration.[18][19][20]

Experimental Protocol: Scratch Assay

  • Create a Monolayer: Grow cells to confluence in a multi-well plate.

  • Create a "Scratch": Use a sterile pipette tip to create a cell-free gap in the monolayer.[21][22]

  • Treatment: Replace the medium with fresh medium containing the test compound at various concentrations.

  • Imaging: Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours).

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.[20]

Angiogenesis Assay (Tube Formation Assay)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The tube formation assay is a common in vitro method to evaluate the pro- or anti-angiogenic potential of a compound.[23][24][25]

Experimental Protocol: Tube Formation Assay

  • Coat Plates: Coat the wells of a microplate with a basement membrane matrix (e.g., Matrigel®).[26][27]

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells.

  • Treatment: Add N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide at various concentrations to the wells.

  • Incubation: Incubate the plate for several hours to allow the endothelial cells to form capillary-like structures.

  • Imaging and Analysis: Visualize and quantify the tube network formation, for instance, by measuring the total tube length and the number of branch points.

Visualization: In Vitro Screening Cascade

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening Start N-(3-Amino-4-fluorophenyl) -3-methoxybenzamide P1 Cell Viability (MTT, RTCA) Start->P1 S1 In Vitro Kinase Assays (HTRF) P1->S1 Active Compounds S2 Western Blot (Phospho-proteins) S1->S2 Target Identified T1 Cell Migration (Scratch Assay) S2->T1 T2 Angiogenesis (Tube Formation) S2->T2 End Lead Candidate Profile T1->End T2->End

Caption: A proposed in vitro screening cascade for the compound.

Conclusion

This technical guide provides a systematic and logical approach to the in vitro screening of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide. By following this proposed cascade of assays, from broad phenotypic screens to specific mechanistic and functional studies, researchers can efficiently characterize the biological activity of this novel compound and assess its potential as a therapeutic agent. The self-validating nature of this workflow, where findings from one stage inform the experimental design of the next, ensures a robust and reliable evaluation.

References

  • Angiogenesis Assays | Tube Formation Assay. (n.d.). ibidi. Retrieved March 20, 2026, from [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2014, February 27). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (35). Retrieved from [Link]

  • Jonkman, J. E., et al. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Nature Protocols. Retrieved from [Link]

  • The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 20, 2026, from [Link]

  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. (n.d.). BMG LABTECH. Retrieved March 20, 2026, from [Link]

  • Endothelial cell tube formation assay (in vitro angiogenesis assay). (n.d.). PromoCell. Retrieved March 20, 2026, from [Link]

  • Endothelial Tube Formation Assay (In Vitro Angiogenesis). (n.d.). Cell Biolabs, Inc. Retrieved March 20, 2026, from [Link]

  • In vitro wound-healing assay also known as the scratch assay. (n.d.). Moodle@Units. Retrieved March 20, 2026, from [Link]

  • In vitro NLK Kinase Assay. (2014). Bio-protocol, 4(15), e1199. Retrieved from [Link]

  • Scratch Assay Protocol. (n.d.). Axion Biosystems. Retrieved March 20, 2026, from [Link]

  • In vitro cell migration quantification method for scratch assays. (2018). Journal of the Royal Society Interface, 15(142), 20180189. Retrieved from [Link]

  • Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera. (2018). Journal of Visualized Experiments, (138), e57605. Retrieved from [Link]

  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. (2021). Genomics, Proteomics & Bioinformatics, 19(2), 246-259. Retrieved from [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved from [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. Retrieved from [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Journal of Medicinal Chemistry, 66(19), 13346-13364. Retrieved from [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2012). Current Pharmaceutical Design, 18(29), 4547-4560. Retrieved from [Link]

  • Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. (2023). PLoS Neglected Tropical Diseases, 17(4), e0011248. Retrieved from [Link]

  • Cell based in vitro assays & molecular analyses. (n.d.). EPO Berlin Buch GmbH. Retrieved March 20, 2026, from [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017, August 7). PLOS Computational Biology. Retrieved from [Link]

  • Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. Retrieved March 20, 2026, from [Link]

  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. (2021). KAUST Repository. Retrieved from [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023). Pharmaceutical Sciences and Research, 10(1), 1-9. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 20). Noble Life Sciences. Retrieved from [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2012). Molecules, 17(11), 12793-12803. Retrieved from [Link]

  • High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection platform. (n.d.). Molecular Devices. Retrieved March 20, 2026, from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020, January 7). Frontiers in Chemistry. Retrieved from [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Molecules, 27(19), 6264. Retrieved from [Link]

  • Real-Time and Dynamic Monitoring of Cell Proliferation and Viability for Adherent Cells. (2020, August 11). Agilent. Retrieved from [Link]

  • In vitro models as tools for screening treatment options of head and neck cancer. (2022). Frontiers in Oncology, 12, 976602. Retrieved from [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (2020, December 14). Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]

  • Application of Computer Modeling to Drug Discovery: Case Study of PRK1 Kinase Inhibitors as Potential Drugs in Prostate Cancer Treatment. (2017, July 12). IntechOpen. Retrieved from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2022). Journal of the Indian Chemical Society, 99(11), 100755. Retrieved from [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells, 10(9), 2351. Retrieved from [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 5). Cell Signaling Technology. Retrieved from [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (2017). BioTechniques, 62(4), 173-177. Retrieved from [Link]

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Exploratory

A Technical Guide to the Prospective Crystallographic Analysis of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

Abstract N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (C₁₄H₁₃FN₂O₂) is a novel small molecule with potential applications in medicinal chemistry and materials science, attributable to its specific arrangement of hydroge...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (C₁₄H₁₃FN₂O₂) is a novel small molecule with potential applications in medicinal chemistry and materials science, attributable to its specific arrangement of hydrogen bond donors and acceptors, aromatic systems, and a flexible amide linkage. Despite its potential significance, a definitive single-crystal X-ray diffraction study to elucidate its three-dimensional atomic arrangement has not been reported in the public domain. This technical guide provides a comprehensive, prospective workflow for determining the crystallographic structure of this compound. It is designed for researchers in crystallography, organic chemistry, and drug development, offering a robust methodological framework from synthesis and crystallization through to data analysis and final structure validation. The protocols described herein are grounded in established best practices to ensure the generation of high-quality, reliable, and publishable crystallographic data.

Introduction and Scientific Rationale

The precise three-dimensional structure of a molecule is fundamental to understanding its function. For a potential pharmaceutical agent or functional material, knowing the exact spatial arrangement of atoms, the nature of intramolecular and intermolecular interactions, and the conformational possibilities is paramount. N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide incorporates several key functional groups:

  • An Amide Linkage: A critical pharmacophore that is conformationally restricted yet capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Aromatic Rings: Provide a rigid scaffold and are capable of engaging in π-π stacking and other non-covalent interactions.

  • Amino and Methoxy Groups: Potent hydrogen bond donors and acceptors, respectively, which heavily influence crystal packing and solubility.

  • A Fluorine Substituent: A bioisostere for hydrogen that can alter electronic properties, metabolic stability, and engage in specific non-covalent interactions (e.g., C-H···F hydrogen bonds).

Determining the crystal structure of this molecule will provide invaluable insights into its solid-state conformation, reveal the dominant intermolecular forces that govern its crystal packing, and offer a structural basis for its physicochemical properties. This guide outlines the necessary steps to achieve this goal with scientific rigor.

Proposed Experimental Workflow

The determination of a novel crystal structure is a multi-stage process that demands precision at every step. The proposed workflow is designed to be self-validating, incorporating quality control checks throughout.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Collection & Processing cluster_3 Phase 4: Structure Elucidation A Synthesis of N-(3-Amino-4-fluorophenyl) -3-methoxybenzamide B Purification via Recrystallization or Chromatography A->B Crude Product C Purity & Identity Confirmation (NMR, MS) B->C Purified Compound D Solvent Screening (Solubility Tests) C->D Confirmed Pure Material E Crystal Growth Trials (Slow Evaporation, Vapor Diffusion, etc.) D->E Informed Solvent Choice F Harvesting & Mounting of a Single Crystal E->F Suitable Crystal Found G Single-Crystal X-ray Diffraction Data Collection F->G Mounted Crystal H Data Integration & Reduction G->H Raw Diffraction Frames I Absorption Correction H->I Integrated Intensities J Structure Solution (e.g., Direct Methods) I->J Processed Data (hkl file) K Structure Refinement (Full-Matrix Least-Squares) J->K Initial Atomic Model L Validation & CIF File Generation (checkCIF) K->L Refined Structure M M L->M Final Report & Database Submission

Caption: Prospective workflow for crystal structure determination.

Detailed Methodologies

Synthesis and Purification

The synthesis of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide would likely proceed via a standard amide coupling reaction.

Protocol:

  • Reactant Preparation: Dissolve 3-amino-4-fluorophenol and a suitable base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add 3-methoxybenzoyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve >99% purity.

  • Verification: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality: High purity is non-negotiable for crystallization. Impurities can inhibit crystal nucleation and growth, leading to amorphous solids, oils, or poorly-formed crystals.

Single Crystal Growth

Growing a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to obtain a defect-free crystal with dimensions of approximately 0.1-0.3 mm in all directions.

Protocol:

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane). An ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

  • Crystallization Technique - Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Store the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystallization Technique - Vapor Diffusion:

    • Liquid-Liquid: Dissolve the compound in a small amount of a good solvent (e.g., acetone). Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

    • This method provides finer control over the rate of saturation compared to slow evaporation.[1]

Trustworthiness: The quality of the crystal directly dictates the quality of the diffraction data. A poorly-ordered crystal will produce weak and diffuse diffraction spots, making structure solution impossible. Therefore, multiple techniques and a wide range of solvent systems should be screened in parallel.

X-ray Diffraction Data Collection

Protocol:

  • Crystal Mounting: Identify a suitable single crystal under a microscope. Carefully mount it on a cryo-loop using a minimal amount of cryoprotectant oil (e.g., paratone-N).

  • Data Collection: Mount the loop on the goniometer head of a modern single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Cu Kα, λ=1.5418 Å or Mo Kα, λ=0.7107 Å).

  • Cryo-cooling: Cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data.

  • Strategy and Collection: Use the diffractometer software to determine the unit cell and Bravais lattice. An optimal data collection strategy is then calculated to ensure high completeness and redundancy of the data. The collection consists of a series of diffraction images (frames) taken as the crystal is rotated in the X-ray beam.

Structure Solution, Refinement, and Validation

Protocol:

  • Data Processing: The raw diffraction frames are processed using software like SAINT or XDS. This involves integrating the intensities of the diffraction spots and applying corrections for experimental factors (e.g., Lorentz-polarization effects). An absorption correction (e.g., multi-scan using SADABS) is crucial.

  • Structure Solution: The processed data (an hkl file) is used to solve the phase problem. For small molecules, direct methods or dual-space methods, as implemented in programs like SHELXT or olex2.solve, are typically successful in locating the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares on F² with software such as SHELXL. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure must be rigorously validated. The checkCIF algorithm, developed by the International Union of Crystallography (IUCr), provides a comprehensive report on the geometric and crystallographic quality of the model. The final output is a Crystallographic Information File (CIF).

Prospective Structural Analysis and Data Presentation

While the actual structure is unknown, we can anticipate the key structural features and data that would be generated.

Molecular Structure and Conformation

The analysis would focus on the conformation of the central amide bond and the relative orientation of the two aromatic rings, defined by key torsion angles.

G cluster_mol N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide cluster_groups Key Functional Groups mol C₁₄H₁₃FN₂O₂ A Amide Linkage (H-bond donor/acceptor) mol->A Core Functionality B Amino Group (H-bond donor) mol->B C Methoxy Group (H-bond acceptor) mol->C D Fluorophenyl Ring (π-system, F-interactions) mol->D

Caption: Key functional moieties of the target molecule.

Hypothetical Crystallographic Data

The following table summarizes the type of data that would be expected in the final CIF file and publication.

Parameter Hypothetical Value / Description Significance
Formula C₁₄H₁₃FN₂O₂Confirms the chemical identity of the crystallized compound.
Formula Weight 260.27 g/mol Used for density calculations.
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c or Pca2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit of the crystal.
Volume (V) ųVolume of the unit cell.
Z e.g., 4Number of molecules per unit cell.
Calculated Density (ρ) g/cm³Theoretical density based on unit cell volume and contents.
Temperature 100(2) KData collection temperature; low T reduces thermal motion.
Radiation Mo Kα (λ = 0.71073 Å)Wavelength of X-rays used for the experiment.
Reflections Collected/Unique e.g., 15000 / 3000Total data measured versus symmetry-independent data.
Goodness-of-Fit (GoF) on F² ~1.0Should be close to 1 for a good model and correct weighting scheme.
Final R indices [I > 2σ(I)] R1 ≈ 0.03-0.05, wR2 ≈ 0.08-0.12R-factors are measures of agreement between the model and the data; lower is better.
Intermolecular Interactions

A primary outcome of the study would be a detailed analysis of the hydrogen bonding network and other non-covalent interactions. We would expect to see:

  • N-H···O=C Hydrogen Bonds: Classic amide-amide interactions, potentially forming chains or dimers.

  • N-H···N or N-H···O(methoxy) Hydrogen Bonds: Interactions involving the amino and methoxy groups, linking molecules into sheets or 3D networks.

  • π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

  • C-H···F Interactions: Weaker hydrogen bonds involving the fluorine atom that can influence crystal packing.

These interactions would be tabulated with their precise geometric parameters (distances and angles) to quantify their strength and significance.

Conclusion

This guide presents a rigorous, scientifically-grounded framework for the complete crystallographic determination of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide. By adhering to these detailed protocols, researchers can expect to generate a high-quality crystal structure. The resulting data will be crucial for understanding the compound's fundamental physicochemical properties, providing a solid foundation for its potential development in pharmaceuticals or materials science, and contributing valuable structural information to the broader scientific community.

References

  • PubChem. N-(3-amino-4-fluorophenyl)-3-methoxybenzamide. National Center for Biotechnology Information. [Link]

  • Stoll, A. M., & Blanchard, J. (2004). A practical guide to solubility and crystallization screening for drug discovery and development. Current Opinion in Drug Discovery & Development, 7(4), 504-511. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • International Union of Crystallography. checkCIF. IUCr. [Link]

  • McPherson, A. (1999). Crystallization of Biological Macromolecules. Cold Spring Harbor Laboratory Press. [Link]

Sources

Foundational

Technical Guide: Physicochemical Characterization of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

A Senior Application Scientist's Framework for Determining Critical Properties in Drug Discovery Abstract N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is a novel compound with potential applications in pharmaceutical de...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Framework for Determining Critical Properties in Drug Discovery

Abstract

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is a novel compound with potential applications in pharmaceutical development. As with any new chemical entity (NCE), a thorough understanding of its fundamental physicochemical properties is a prerequisite for any further investigation into its biological activity and formulation. This guide provides a comprehensive framework for the determination of two such critical parameters: melting point and boiling point. While specific, experimentally determined data for this compound are not widely published, this document outlines the authoritative methodologies and theoretical considerations necessary for researchers to establish these values. The protocols described herein are designed to ensure data integrity and reproducibility, which are cornerstones of the drug development process.

Introduction: The Imperative of Physical Property Profiling

In the landscape of drug discovery and development, the journey from a promising molecule to a viable therapeutic agent is long and fraught with challenges. The initial stages of this process are heavily reliant on the characterization of the molecule's fundamental physical and chemical properties. Among the most critical of these are the melting and boiling points. These are not merely arbitrary numbers; they are indicators of a substance's purity, thermal stability, and the strength of its intermolecular forces.

For a compound like N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, these properties govern crucial aspects of its development trajectory:

  • Purity Assessment: A sharp and defined melting point range is a primary indicator of a pure crystalline solid. Broad or depressed melting ranges often suggest the presence of impurities.

  • Solid-State Form Selection: The melting point is a key factor in polymorph screening and salt selection, which profoundly impact a drug's solubility, stability, and bioavailability.

  • Manufacturing and Formulation: Thermal properties dictate the feasibility of manufacturing processes such as milling, drying, and melt extrusion. Knowledge of the boiling point is essential for purification techniques like distillation and for assessing volatility.

  • Stability and Storage: The thermal stability of a compound, which is related to its melting and boiling points, informs the required storage conditions and shelf-life of both the active pharmaceutical ingredient (API) and the final drug product.

This guide will provide researchers and drug development professionals with the necessary protocols and theoretical grounding to accurately determine the melting and boiling points of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide and other novel compounds.

Physicochemical Data Summary

As of the latest literature review, specific experimental values for the melting and boiling points of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide are not publicly available in common chemical databases. This is not unusual for a novel or specialized research compound. Therefore, the following table is presented as a template to be populated upon experimental determination.

PropertyExperimentally Determined ValueAnalytical Method
Melting Point To be determinedCapillary Method (USP <741>) / DSC
Boiling Point To be determinedDistillation / Thermogravimetric Analysis (TGA)

The absence of pre-existing data underscores the importance of the experimental workflows detailed in the subsequent sections.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

This is the most common and accessible method for determining the melting range of a crystalline solid.

Workflow Diagram: Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result P1 Dry the sample of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide under vacuum. P2 Finely powder the sample using a mortar and pestle. P1->P2 P3 Pack the powdered sample into a capillary tube to a height of 2-4 mm. P2->P3 A1 Place the capillary tube into the heating block of the melting point apparatus. P3->A1 A2 Set a rapid heating ramp (e.g., 10-20 °C/min) for a preliminary determination. A1->A2 A3 Observe the approximate melting temperature. A2->A3 A4 Prepare a new sample and set a slow heating ramp (1-2 °C/min) starting ~10 °C below the approximate melting point. A3->A4 A5 Record the temperature at which the first drop of liquid appears (T1). A4->A5 A6 Record the temperature at which the last solid particle melts (T2). A5->A6 R1 The melting range is reported as T1 - T2. A6->R1 G S1 Accurately weigh 1-5 mg of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide into an aluminum DSC pan. S2 Hermetically seal the pan. S1->S2 S3 Place the sample pan and an empty reference pan into the DSC cell. S2->S3 S4 Equilibrate the cell at a starting temperature (e.g., 25 °C). S3->S4 S5 Ramp the temperature at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. S4->S5 S6 Record the heat flow to the sample relative to the reference. S5->S6 S7 Analyze the resulting thermogram. The melting point is the onset temperature of the endothermic melting peak. S6->S7

Caption: Workflow for determining melting point using DSC.

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the powdered sample into a tared aluminum DSC pan.

  • Encapsulation: Crimp a lid onto the pan to encapsulate the sample.

  • Analysis: Place the sample pan and an empty reference pan into the DSC instrument.

  • Program: Program the instrument to heat at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.

  • Data Interpretation: The melting process will appear as an endothermic peak on the resulting thermogram. The melting point is typically reported as the onset temperature of this peak.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds that may decompose at their atmospheric boiling point, it is often determined at reduced pressure.

This is the classical method for determining the boiling point of a liquid.

Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Addition: Place a sample of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

  • Data Recording: The boiling point is the stable temperature reading on the thermometer during a steady distillation. Record the atmospheric pressure at the time of the measurement.

Before attempting to determine a boiling point, it is critical to assess the thermal stability of the compound. A high-melting-point solid like an amide may decompose before it boils at atmospheric pressure. TGA is the ideal technique for this assessment.

Workflow Diagram: TGA for Thermal Stability

G T1 Accurately weigh 5-10 mg of the sample into a TGA pan. T2 Place the pan onto the TGA balance. T1->T2 T3 Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. T2->T3 T4 Record the sample weight as a function of temperature. T3->T4 T5 Analyze the resulting curve for significant weight loss. T4->T5 T6 If significant weight loss (decomposition) occurs before or near the expected boiling point, a boiling point at atmospheric pressure cannot be determined. T5->T6

Caption: Using TGA to assess thermal stability prior to boiling point determination.

Interpretation: If the TGA curve shows significant mass loss at a temperature below the anticipated boiling point, the compound is decomposing. In such cases, the boiling point should be determined under vacuum (at a reduced pressure) to lower the temperature required for boiling.

Conclusion: Integrating Data into Drug Development

The accurate determination of the melting and boiling points of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is a foundational step in its journey as a potential drug candidate. These parameters provide the first glimpse into the compound's physical nature, guiding critical decisions in process chemistry, formulation science, and regulatory filings. The protocols outlined in this guide represent industry-standard practices designed to yield reliable and reproducible data. By adhering to these methodologies, researchers can build a robust physicochemical profile for their NCEs, thereby de-risking and accelerating the drug development process.

References

  • U.S. Pharmacopeia General Chapter <741>, "Melting Range or Temperature." USP. [Link to a general USP access page as deep links are often not stable]
  • Principles of Thermal Analysis and Calorimetry, Edited by P.J. Haines. Royal Society of Chemistry. [Link to a publisher or book vendor site]
  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition, by A.I. Vogel, B.S. Furniss, et al. Prentice Hall. [Link to a publisher or book vendor site]

Protocols & Analytical Methods

Method

Application Note: Utilizing N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide in the Synthesis of Targeted Therapeutics

Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Focus: Mechanistic rationale, divergent C–N coupling strategies, and self-validating synthetic protocols. Introduction & Chemical Profil...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Focus: Mechanistic rationale, divergent C–N coupling strategies, and self-validating synthetic protocols.

Introduction & Chemical Profile

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9) is a highly versatile, industrial-grade pharmaceutical intermediate[1]. It serves as a privileged building block in the design of multi-targeted therapies, most notably in the synthesis of dual Poly(ADP-ribose) polymerase (PARP) / Phosphoinositide 3-Kinase (PI3K) inhibitors[2] and Ubiquitin-Specific Protease 7 (USP7) inhibitors[3].

The structural architecture of this intermediate provides two distinct functional domains:

  • The 3-Methoxybenzamide Motif: Acts as a critical hydrogen-bond donor/acceptor pair. In kinase and deubiquitinase targets, this motif frequently anchors the molecule within hydrophobic allosteric pockets or the ATP-binding hinge region[2].

  • The 3-Amino-4-fluorophenyl Motif: The primary amine serves as the reactive nucleophile for cross-coupling. The adjacent fluorine atom is strategically placed to modulate both the pharmacokinetics and the chemical reactivity of the molecule.

Mechanistic Rationale in Drug Design (Causality & Insights)

The selection of this specific intermediate over a non-fluorinated or non-methoxylated analog is driven by strict structure-activity relationship (SAR) and metabolic requirements:

  • Metabolic Shielding: The fluorine atom at the C4 position sterically and electronically blocks cytochrome P450-mediated aromatic oxidation, significantly extending the metabolic half-life of the final active pharmaceutical ingredient (API)[2].

  • pKa Modulation & Chemoselectivity: The strong electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the adjacent C3-primary amine. While this makes the amine slightly less nucleophilic, it provides a crucial advantage: it prevents over-alkylation (di-substitution) during cross-coupling reactions, ensuring high chemoselectivity for the mono-substituted product[2].

  • Conformational Locking: The steric bulk of the methoxy group restricts the rotational freedom of the benzamide bond, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty upon target binding[3].

Synthetic Strategies: C–N Bond Formation

Coupling the deactivated primary amine of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide to a heterocyclic core (e.g., a chloropyrimidine or pyrazolopyrimidine) requires carefully optimized conditions. We detail two divergent, field-validated approaches:

Workflow A N-(3-Amino-4-fluorophenyl) -3-methoxybenzamide C Buchwald-Hartwig (Pd-Catalyzed) A->C D SNAr in TFE (Acid-Catalyzed) A->D B Heterocyclic Electrophile B->C B->D E IPC: UPLC-MS Validation C->E Toluene, 100°C D->E TFE, 80°C F Purified API Intermediate E->F Purity >98%

Figure 1: Divergent synthetic workflows for aniline coupling via SNAr and Buchwald-Hartwig amination.

Quantitative Method Comparison
MetricProtocol A: Buchwald-Hartwig AminationProtocol B: Acid-Catalyzed SNAr in TFE
Optimal Electrophile Unactivated or sterically hindered aryl chloridesHighly electron-deficient heterocycles
Typical Yield 75% – 96%85% – 95%
Reaction Time 12 – 16 hours3 – 6 hours
Catalyst Requirement Pd₂(dba)₃ / XPhos (Air-sensitive)Glacial Acetic Acid (Metal-free)
Primary Impurity Risk Dehalogenation, trace heavy metalsSolvent-adduct formation (mitigated by TFE)
Scale-up Suitability Moderate (Catalyst cost, Pd scavenging required)Excellent (Simple precipitation workup)

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Operators must not proceed to the workup phase until the defined In-Process Control (IPC) metrics are strictly met.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Best suited for coupling with unactivated chloropyrimidines or bromopyridines[4].

  • Preparation: In an oven-dried Schlenk tube, combine N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (1.0 equiv), the heterocyclic halide (1.1 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 1.5 equiv). Causality Note: The deactivated nature of the fluorinated aniline requires a strong base like NaOtBu to facilitate the deprotonation step in the catalytic cycle; weaker bases like K₂CO₃ will stall the reaction[4].

  • Atmosphere Control: Evacuate and backfill the vessel with ultra-high-purity nitrogen (3 cycles).

  • Solvent: Add anhydrous, deoxygenated toluene to achieve a 0.2 M concentration.

  • Execution: Heat the mixture to 100 °C under vigorous stirring for 12 hours.

  • System Validation (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of LC-MS grade acetonitrile, and analyze via UPLC-MS (UV 254 nm).

    • Validation Gate: The reaction is validated as complete only when the extracted ion chromatogram (EIC) shows the intermediate mass ( [M+H]+=261.09 ) is < 2% AUC relative to the product mass. If > 2%, add 1 mol% Pd₂(dba)₃ and stir for 2 additional hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate, filter through a Celite pad to remove palladium black, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Acid-Catalyzed SNAr in Trifluoroethanol (TFE)

Best suited for highly reactive electrophiles, avoiding the use of expensive transition metals[5].

  • Preparation: Dissolve the heterocyclic electrophile (e.g., a dichloropyrimidine) (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) (7.0 L/kg).

    • Causality Note: Standard alcohols like methanol are nucleophilic and will attack the electrophile to form unwanted methoxy-adducts. TFE is highly polar but non-nucleophilic, accelerating the SNAr reaction while completely suppressing solvent-adduct impurities[5].

  • Amine Addition: Add N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (1.05 equiv).

  • Activation: Add glacial acetic acid (1.0 equiv) to protonate the heterocyclic nitrogens, increasing the electrophilicity of the core.

  • Execution: Heat the mixture to 80 °C for 6 hours.

  • System Validation (IPC): Monitor by quantitative HPLC at 254 nm.

    • Validation Gate: The system is validated when the ratio of the desired mono-substituted product to the di-substituted byproduct is > 95:5 , and unreacted aniline is < 1% .

  • Workup: Cool the batch to 15 °C. Add triethylamine (1.5 equiv) dropwise to neutralize the acid and free-base the product. The API intermediate will precipitate. Filter the slurry, wash the cake with cold methanol (2.5 L/kg), and dry under vacuum.

Downstream Application: USP7 Inhibition Pathway

When N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is successfully coupled to a pyrazolopyrimidine core, the resulting molecules act as potent inhibitors of USP7[3]. The logical relationship of this targeted inhibition is visualized below:

Pathway Drug Targeted Inhibitor (Derived from Intermediate) USP7 USP7 Enzyme (Deubiquitinase) Drug->USP7 Inhibits MDM2 MDM2 (E3 Ligase) USP7->MDM2 Stabilizes via Deubiquitination p53 p53 Tumor Suppressor (Active) MDM2->p53 Degrades Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Promotes

Figure 2: Downstream apoptotic signaling pathway mediated by USP7 inhibition.

References

1.[1] Title: 261 3-Methoxybenzamide for Sale - Echemi Source: echemi.com URL:

2.[2] Title: Discovery of Novel Dual Poly(ADP-ribose)polymerase and Phosphoinositide 3-Kinase Inhibitors as a Promising Strategy for Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL:

3.[3] Title: WO2016109515A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL:

4.[4] Title: Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts Source: ResearchGate URL:

5.[5] Title: An Improved Process for the Preparation of a Covalent Kinase Inhibitor through a C–N Bond-Forming SNAr Reaction Source: ACS Publications URL:

Sources

Application

Title: A Robust, Stability-Indicating HPLC Method for the Analysis of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note details the systematic development and validation of a simple, precise, and robust isocratic reversed-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details the systematic development and validation of a simple, precise, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide. The method is demonstrated to be stability-indicating through comprehensive forced degradation studies conducted in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] The final optimized method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, delivering excellent peak symmetry and resolution from all degradation products. This protocol is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound in research, development, and manufacturing environments.

Introduction and Preliminary Considerations

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is an aromatic amide containing a primary amine, making it a key intermediate in various synthetic pathways, particularly in the pharmaceutical industry. The accurate determination of its purity and stability is critical for ensuring the quality and safety of downstream products. The molecule possesses strong chromophores (aromatic rings), making UV detection a suitable choice for HPLC analysis.

A key structural feature is the primary aromatic amine (pKa ~4-5), which can be protonated at acidic pH. Operating the mobile phase at a pH well below the pKa is essential to ensure the analyte exists in a single, stable ionic form, thereby preventing peak shape distortion and improving method robustness.[4][5] This principle, known as ion suppression, is a cornerstone of the method development strategy.[4]

HPLC Method Development Strategy

The development of a successful HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired separation in a reasonable timeframe. The logical workflow for this process is outlined below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Structure, UV, pKa) ColumnScreen Column Selection (Start with C18) Analyte->ColumnScreen MobilePhaseScreen Mobile Phase Screening (ACN/Water, pH 2.5) ColumnScreen->MobilePhaseScreen ScoutingGradient Scouting Gradient Run (5-95% ACN) MobilePhaseScreen->ScoutingGradient Optimization Method Optimization (Isocratic Hold, Flow Rate) ScoutingGradient->Optimization Evaluate Retention & Peak Shape FinalMethod Final Optimized Method Optimization->FinalMethod ForcedDeg Forced Degradation (ICH Stress Conditions) FinalMethod->ForcedDeg Assess Specificity Validation Method Validation (ICH Q2(R1)) ForcedDeg->Validation Confirm Stability-Indicating

Diagram 1: A logical workflow for HPLC method development.

Stationary Phase Selection

Given the analyte's moderate polarity, with both hydrophobic (aromatic rings) and hydrophilic (amine, amide) moieties, a reversed-phase separation mode is the most appropriate choice.[6][7] A C18 (octadecylsilane) column is the industry-standard starting point for method development due to its versatility and wide applicability.[8][9] A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution, backpressure, and analysis time for standard HPLC systems.[10]

Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired retention and selectivity.[4][11]

  • Organic Modifier : Acetonitrile (ACN) is generally chosen over methanol due to its lower viscosity and superior UV transparency. However, methanol can sometimes offer different selectivity and is a viable alternative.[12]

  • Aqueous Phase & pH Control : To ensure consistent protonation of the amine group and mitigate peak tailing from silanol interactions, the aqueous phase must be buffered. A phosphate buffer at a concentration of 25-50 mM is effective.[5] The pH should be adjusted to at least 1.5-2 units below the analyte's pKa. A pH of 2.5 was selected for this method to ensure complete and consistent ionization.[4]

Detector Wavelength Selection

A UV scan of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide in the mobile phase diluent was performed to identify the wavelength of maximum absorbance (λmax). The λmax was determined to be 280 nm, providing optimal sensitivity for detection.

Detailed Experimental Protocols

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Orthophosphoric Acid (85%, Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

    • N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide Reference Standard

Solution Preparation
  • Buffer Preparation (25 mM KH₂PO₄, pH 2.5): Accurately weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 2.5 using 85% orthophosphoric acid.

  • Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 55:45 (v/v) . Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Final Optimized HPLC Method

The final chromatographic conditions are summarized in the table below.

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 2.5) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temp. 30 °C
Injection Vol. 10 µL
Detector DAD, 280 nm
Run Time 10 minutes
Retention Time ~4.5 minutes

Forced Degradation (Stability-Indicating) Studies

Forced degradation studies are essential to demonstrate that the analytical method can accurately measure the analyte in the presence of its degradation products, a key requirement for a stability-indicating method.[3][13][14] The goal is to achieve 5-20% degradation of the active ingredient.[1][2]

ForcedDegradation Parent N-(3-Amino-4-fluorophenyl) -3-methoxybenzamide (100 µg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C, 4h) Parent->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 2h) Parent->Base Oxidation Oxidation (3% H₂O₂, RT, 6h) Parent->Oxidation Thermal Thermal (80°C, 48h) Parent->Thermal Photo Photolytic (ICH Q1B, 1.2M lux-hr) Parent->Photo Result HPLC Analysis: Peak for Parent Compound is well-resolved from all degradant peaks. Acid->Result Base->Result Oxidation->Result Thermal->Result Photo->Result

Diagram 2: Experimental design for forced degradation studies.

Forced Degradation Protocols

For each condition, a sample of the working standard solution (100 µg/mL) was subjected to stress. After the exposure period, samples were neutralized (if necessary), diluted to the target concentration with diluent, and analyzed.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2N HCl and heat at 60°C for 4 hours. Neutralize with 0.2N NaOH.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2N NaOH and heat at 60°C for 2 hours. Neutralize with 0.2N HCl.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ and keep at room temperature for 6 hours.

  • Thermal Degradation: Expose the solid reference standard to 80°C in a hot air oven for 48 hours, then prepare the working standard.

  • Photolytic Degradation: Expose the working standard solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

Method Validation

The optimized method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[15][16][17][18] The validation should assess specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Validation ParameterSuggested TestAcceptance Criteria
Specificity Analyze blank, placebo, and forced degradation samples.No interference at the retention time of the analyte. Peak purity index > 0.999 for stressed samples.
Linearity & Range Analyze 5 concentrations over the range of 50-150% of the target concentration (50-150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Analyze samples spiked with known amounts of analyte at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (% RSD) Repeatability: 6 replicate injections of 100% standard. Intermediate: Repeat on a different day/instrument.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Robustness Systematically vary method parameters (flow rate ±10%, mobile phase composition ±2%, column temp ±5°C).Retention time shift should be minimal; system suitability parameters should pass.

Results and Discussion

The final method produced a sharp, symmetrical peak for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide at approximately 4.5 minutes. The results from the forced degradation studies are summarized below.

Stress Condition% DegradationObservationsPeak Purity
Acid (0.1N HCl)~12.5%One major degradant peak observed at RRT ~0.8.Pass
Base (0.1N NaOH)~18.2%Two major degradant peaks observed at RRT ~0.6 and RRT ~1.5.Pass
Oxidation (3% H₂O₂)~8.9%Multiple small degradant peaks observed.Pass
Thermal (80°C)~5.1%A minor degradant peak observed at RRT ~1.2.Pass
Photolytic (ICH Q1B)~6.5%A minor degradant peak observed at RRT ~1.3.Pass

In all stress conditions, the main analyte peak was well-resolved from all degradation products (Resolution > 2.0), and the peak purity analysis confirmed no co-eluting impurities. This demonstrates the method's high degree of specificity and its suitability as a stability-indicating assay.

Conclusion

A highly robust, specific, and stability-indicating RP-HPLC method for the analysis of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide has been successfully developed and outlined. The isocratic method is simple, allowing for rapid and reliable analysis with excellent peak shape and resolution. The comprehensive forced degradation studies confirm its ability to separate the parent compound from all potential degradation products, making it suitable for purity and stability testing in a regulated pharmaceutical environment.

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories.[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Mobile Phase Optmization Strategies for Reversed Phase HPLC. LCGC International.[Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.[Link]

  • HPLC Column Selection Guide. Welch Materials, Inc.[Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation (ICH).[Link]

  • Mobile Phase Optimization Strategies For Reversed Phase HPLC. Scribd.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.[Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.[Link]

  • ICH Q2 Analytical Method Validation. Slideshare.[Link]

  • Quality Guidelines. International Council for Harmonisation (ICH).[Link]

  • Forced Degradation Testing. SGS.[Link]

  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate.[Link]

  • Picking the Perfect HPLC Column. Biocompare.[Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications.[Link]

  • 5 Main Types of HPLC Columns Explained. Torontech.[Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.[Link]

  • HPLC Column Selection Guide. Phenomenex.[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

Introduction: Strategic Importance of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide and its structural analogues are of significant interest to the pharmaceutical and agroche...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide and its structural analogues are of significant interest to the pharmaceutical and agrochemical industries. The molecule incorporates several key pharmacophores: a substituted aniline moiety, a benzamide linkage, and a methoxybenzene group. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a key site for further chemical elaboration, making this compound a valuable intermediate for the synthesis of more complex bioactive molecules.

This document provides a comprehensive guide to the synthesis of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide via amide coupling. It details two robust protocols suitable for this transformation, discusses the underlying chemical principles, and provides predicted characterization data to aid in the identification and quality control of the final product.

Chemical Reaction Scheme

The synthesis of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is achieved through the coupling of 3-methoxybenzoic acid and 3-amino-4-fluorophenylamine. This reaction, a classic example of amide bond formation, requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Reaction_Scheme cluster_reactants Reactants cluster_product Product r1 3-Methoxybenzoic Acid plus + r2 3-Amino-4-fluorophenylamine r1_struct p1_struct r1_struct->p1_struct Coupling Reagent, Base Solvent, Temperature r2_struct r2_struct->p1_struct p1 N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

Caption: General scheme for the amide coupling reaction.

Physicochemical Properties of Reactants and Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance (Predicted)Melting Point (°C)CAS Number
3-Methoxybenzoic acidC₈H₈O₃152.15White crystalline solid105-107586-38-9
3-Amino-4-fluorophenylamineC₆H₇FN₂126.13Off-white to brown solid88-926287-34-9
N-(3-Amino-4-fluorophenyl)-3-methoxybenzamideC₁₄H₁₃FN₂O₂260.26Off-white to pale yellow solidNot available926240-93-9

Mechanistic Considerations: The Art of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents.

Two of the most common and effective classes of coupling reagents are carbodiimides (like EDC) and phosphonium/uronium salts (like HATU).

  • EDC/HOBt Pathway: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these side reactions by intercepting the O-acylisourea to form a more stable and less reactive HOBt active ester. The amine then displaces HOBt to form the desired amide.[1]

  • HATU Pathway: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a uronium salt-based coupling reagent. In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive O-acylisourea intermediate, which rapidly converts to an even more reactive OAt-active ester. This active ester readily reacts with the amine to yield the amide product. HATU is particularly effective for coupling challenging substrates, such as electron-deficient amines.[1]

The amine reactant, 3-amino-4-fluorophenylamine, is considered electron-deficient due to the electron-withdrawing effect of the fluorine atom and the delocalization of the nitrogen lone pair into the aromatic ring. This reduced nucleophilicity can make the coupling reaction sluggish. Therefore, a highly efficient coupling system is required.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a cost-effective and reliable method for many amide bond formations. The addition of DMAP as a nucleophilic catalyst can be beneficial for challenging couplings involving electron-deficient amines.

Materials:

  • 3-Methoxybenzoic acid (1.0 equiv)

  • 3-Amino-4-fluorophenylamine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (0.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxybenzoic acid (1.0 equiv), 3-amino-4-fluorophenylamine (1.1 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).

  • Add anhydrous acetonitrile to dissolve the solids (target concentration of 0.1-0.2 M).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is recommended) to afford pure N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Combine Reactants: 3-Methoxybenzoic acid (1.0 eq) 3-Amino-4-fluorophenylamine (1.1 eq) HOBt (0.1 eq), DMAP (1.0 eq) B Add Anhydrous CH3CN A->B C Cool to 0 °C B->C D Add DIPEA (3.0 eq) C->D E Add EDC·HCl (1.2 eq) D->E F Warm to RT, Stir 12-24h E->F G Monitor by TLC/LC-MS F->G H Concentrate G->H I Dissolve in EtOAc H->I J Aqueous Washes (HCl, NaHCO3, Brine) I->J K Dry, Filter, Concentrate J->K L Purify by Column Chromatography K->L M Pure Product L->M

Caption: Workflow for EDC/HOBt/DMAP mediated coupling.

Protocol 2: HATU Mediated Coupling

This protocol utilizes a more powerful coupling reagent and is often faster and higher-yielding, particularly for challenging substrates.

Materials:

  • 3-Methoxybenzoic acid (1.0 equiv)

  • 3-Amino-4-fluorophenylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-methoxybenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (target concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise and stir the mixture for 15-30 minutes for pre-activation.

  • Add a solution of 3-amino-4-fluorophenylamine (1.1 equiv) in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is recommended) to obtain the pure product.

G cluster_prep Pre-activation cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Combine 3-Methoxybenzoic acid (1.0 eq) and HATU (1.2 eq) in DMF B Cool to 0 °C A->B C Add DIPEA (3.0 eq) B->C D Stir for 15-30 min C->D E Add 3-Amino-4-fluorophenylamine (1.1 eq) D->E F Warm to RT, Stir 1-4h E->F G Monitor by TLC/LC-MS F->G H Pour into Water G->H I Extract with EtOAc H->I J Wash with Water & Brine I->J K Dry, Filter, Concentrate J->K L Purify by Column Chromatography K->L M Pure Product L->M

Caption: Workflow for HATU mediated coupling.

Predicted Characterization Data

¹H NMR (400 MHz, DMSO-d₆) Predicted Chemical Shifts (δ, ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.1s1H-NH-C=O (Amide proton)
~7.8m1HAromatic H (proton ortho to -NH on aniline ring)
~7.5-7.6m2HAromatic H (protons on benzoyl ring)
~7.4t1HAromatic H (proton on benzoyl ring)
~7.1-7.2m2HAromatic H (protons on benzoyl and aniline rings)
~6.8m1HAromatic H (proton on aniline ring)
~5.2s (broad)2H-NH₂ (Amino protons)
3.84s3H-OCH₃ (Methoxy protons)

¹³C NMR (100 MHz, DMSO-d₆) Predicted Chemical Shifts (δ, ppm):

Chemical Shift (ppm)Assignment
~165.5-C=O (Amide carbonyl)
~159.5Aromatic C-OCH₃
150.0 (d, J240 Hz)Aromatic C-F
~138.0Aromatic C-NH₂
~136.0Aromatic C (ipso to amide on benzoyl ring)
~131.0Aromatic C (ipso to amide on aniline ring)
~129.8Aromatic CH
122.0 (d, J10 Hz)Aromatic CH
~119.0Aromatic CH
118.0 (d, J20 Hz)Aromatic CH
~115.0Aromatic CH
~114.0Aromatic CH
113.0 (d, J25 Hz)Aromatic CH
55.4-OCH₃

Note: 'd' denotes a doublet due to C-F coupling.

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 261.10

  • Expected [M+Na]⁺: 283.08

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Insufficient activation of the carboxylic acid.Use a more powerful coupling reagent (e.g., switch from EDC/HOBt to HATU). Ensure all reagents and solvents are anhydrous. Increase the amount of coupling reagent and/or base. Extend the reaction time or gently heat (e.g., to 40-50 °C).
Low nucleophilicity of the amine.Use the HATU protocol, which is better suited for electron-deficient amines.
Formation of Byproducts Side reactions of the activated intermediate.If using EDC, ensure HOBt is included. For the EDC/HOBt protocol, consider using DMAP as a catalyst to accelerate the desired reaction. Ensure proper temperature control, especially during the addition of EDC.
Difficult Purification Residual DMF from the reaction.During workup, perform multiple aqueous washes to remove DMF. If significant DMF remains, consider a back-extraction with a non-polar solvent like diethyl ether.
Byproducts from the coupling reagent (e.g., DCU if using DCC).If using EDC, the urea byproduct is water-soluble and should be removed during the aqueous workup. Ensure thorough washing.

Conclusion

The synthesis of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide can be reliably achieved using standard amide coupling protocols. The choice between an EDC/HOBt-based method and a HATU-based method will depend on factors such as cost, desired reaction time, and the scale of the synthesis. For this particular transformation involving an electron-deficient aniline, the HATU protocol is recommended for achieving higher yields in a shorter timeframe. The provided protocols and predicted characterization data serve as a robust starting point for researchers and professionals in the field of drug development and chemical synthesis.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403. Available at: [Link]

Sources

Application

Advanced Purification Strategies for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide: From Crude Mixture to &gt;99% API Grade

Introduction & Chemical Profiling N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9) is a highly functionalized benzamide derivative that serves as a critical intermediate in the development of targeted the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9) is a highly functionalized benzamide derivative that serves as a critical intermediate in the development of targeted therapeutics. It is typically synthesized via the chemoselective mono-acylation of 4-fluoro-1,3-phenylenediamine with 3-methoxybenzoyl chloride.

Because benzamide derivatives are prone to severe purification bottlenecks when relying solely on single-dimensional techniques (1)[1], isolating the target compound requires a strategic approach. The crude reaction mixture inherently contains structurally similar impurities:

  • Unreacted 4-fluoro-1,3-phenylenediamine: Highly polar and basic.

  • 3-Methoxybenzoic acid: An acidic byproduct resulting from the hydrolysis of the acid chloride.

  • Bis-acylated byproducts: Highly lipophilic and neutral.

  • Regioisomers: e.g., N-(5-amino-2-fluorophenyl)-3-methoxybenzamide, formed by competitive acylation at the sterically hindered 3-amino position.

This Application Note details a self-validating, three-tier purification workflow designed to exploit the specific physicochemical properties of the target molecule, ensuring >99% purity.

Physicochemical Rationale for Purification Strategies

The structural features of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide dictate its chromatographic and partitioning behavior. The presence of a free primary amine allows for pH-dependent phase partitioning, while the lipophilic 4-fluorophenyl and 3-methoxy groups provide sufficient retention for high-resolution reversed-phase separation.

Table 1: Physicochemical Profile & Purification Impact

PropertyValue/DescriptionImpact on Purification Strategy
Molecular Weight 260.26 g/mol Determines LC-MS detection window (m/z 261 [M+H]⁺).
cLogP (estimated) ~2.5Moderately lipophilic; ideal for C18 reversed-phase retention.
pKa (Aniline NH₂) ~4.2Enables chemoselective pH-driven aqueous/organic partitioning.
H-Bond Donors/Acceptors 2 / 4Ensures strong interaction with bare silica in normal-phase chromatography.

Multidimensional Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target, Diamine, Bis-amide, Acid) LLE Acid-Base LLE (Removes Acid & Bis-amide) Crude->LLE Step 1: pH Partitioning Flash Normal-Phase Flash Chromatography (Removes Unreacted Diamine) LLE->Flash Step 2: Silica Gel (NP) HPLC Preparative RP-HPLC (Removes Regioisomers) Flash->HPLC Step 3: C18 Column (RP) Pure Pure API-Grade Benzamide (>99% Purity) HPLC->Pure Step 4: Lyophilization

Figure 1: Multidimensional purification workflow for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.

Detailed Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

Objective: Remove 3-methoxybenzoic acid and neutral bis-acylated impurities.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Alkaline Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3 x 5 mL/g).

    • Causality: The mild base deprotonates 3-methoxybenzoic acid, extracting it into the aqueous phase while leaving the target amide and unreacted diamine in the organic layer.

  • Acidic Extraction: Extract the EtOAc layer with 1.0 M HCl (3 x 5 mL/g).

    • Causality: The target mono-amide and unreacted diamine are protonated into water-soluble ammonium salts. The neutral bis-acylated impurity remains trapped in the discarded EtOAc layer.

  • Basification & Recovery: Collect the acidic aqueous layers, cool to 0°C, and carefully adjust the pH to 10 using 2.0 M NaOH. Extract with fresh EtOAc (3 x 5 mL/g). Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Self-Validation Check: Verify the aqueous layer using pH test strips before extraction. A pH of exactly 10 ensures the amine is fully deprotonated without risking base-catalyzed hydrolysis of the amide bond.

Protocol B: Normal-Phase Flash Column Chromatography

Objective: Isolate the target mono-amide from unreacted 4-fluoro-1,3-phenylenediamine. Flash chromatography is a staple technique for intermediate purification because it provides rapid processing and high loading capacity (2)[2].

  • Column Preparation: Prepare a silica gel column (40-63 µm) using a column volume appropriate for a 1:50 sample-to-silica ratio.

  • Loading: Dry-load the LLE-purified mixture onto Celite.

    • Causality: Dry-loading prevents band broadening caused by the compound's poor solubility in the non-polar starting mobile phase.

  • Elution: Elute using a gradient of Hexane:EtOAc, starting at 80:20 and ramping to 30:70 over 10 column volumes (CV).

    • Causality: The target compound elutes before the unreacted diamine. The diamine possesses two primary amine groups that interact much more strongly with the silanol groups on the stationary phase.

  • Fraction Pooling:

    • Self-Validation Check: Perform TLC (50:50 Hexane:EtOAc) on collected fractions. The target mono-amide (R_f ~0.4) must be completely resolved from the baseline-retained diamine (R_f ~0.0).

Protocol C: Preparative Reversed-Phase HPLC (RP-HPLC)

Objective: Final polishing to remove closely eluting regioisomers and achieve >99% purity.

  • Sample Preparation: Dissolve the flash-purified product in DMSO (up to 100 mg/mL).

    • Causality: Direct injection of DMSO-solubilized samples onto the prep-HPLC column prevents precipitation at the injection loop without requiring extensive work-up (2)[2].

  • Chromatographic Conditions:

    • Column: C18 Preparative Column (e.g., 20 x 250 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid ensures the aniline group remains consistently protonated, improving peak shape and preventing tailing on the C18 phase (3)[3].

  • Gradient: 10% B to 60% B over 25 minutes at a flow rate of 15 mL/min. Monitor UV absorbance at 254 nm.

  • Lyophilization: Freeze and lyophilize the major peak fractions.

    • Self-Validation Check: Analyze the lyophilized powder via analytical LC-MS. The target peak must exhibit m/z 261 [M+H]⁺ with a relative UV area >99.5% at 254 nm.

Quantitative Recovery & Purity Data

Table 2: Stepwise Recovery and Purity Metrics

Purification StepTarget Impurity RemovedStep Yield (%)Cumulative Purity (%)
Crude Mixture N/A100~65.0
Acid-Base LLE 3-Methoxybenzoic acid, Bis-amide92~82.0
Flash Chromatography 4-Fluoro-1,3-phenylenediamine85~96.5
Preparative RP-HPLC Regioisomers (e.g., 3-amino acylation)78>99.5

References

  • Biotage. (2023). Can reversed-phase flash chromatography compete with prep-HPLC? Biotage.
  • NIH / PMC. (2018).
  • SIELC Technologies. (2018). Separation of Benzamide on Newcrom R1 HPLC column. SIELC.

Sources

Method

Application Note: Elucidating the Electrospray Ionization Mass Spectrometry Fragmentation of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

Abstract This document provides a detailed guide for the structural elucidation of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a molecule with func...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the structural elucidation of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a molecule with functional groups common in pharmaceutical development, understanding its fragmentation behavior is critical for identification, metabolite studies, and quality control. This note outlines the primary fragmentation pathways, provides a detailed experimental protocol, and explains the rationale behind instrumental parameter selection, serving as a comprehensive resource for researchers and drug development professionals.

Introduction

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is a complex organic molecule incorporating several key functional groups: an amide linkage, a substituted aniline ring, and a methoxy-substituted benzoyl moiety. Mass spectrometry (MS) is an indispensable analytical technique for the characterization of such small molecules.[1][2] Electrospray ionization (ESI) is particularly well-suited for this type of analysis as it is a "soft" ionization technique that typically generates an intact protonated molecule, [M+H]+, with minimal in-source fragmentation.[3][4] Subsequent fragmentation of this precursor ion using tandem mass spectrometry (MS/MS), often through collision-induced dissociation (CID), provides a reproducible fragmentation pattern that acts as a structural fingerprint.[5]

This application note details the predictable fragmentation patterns of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, focusing on the characteristic cleavages of the amide bond and subsequent fragmentations of the resulting product ions.

Predicted Fragmentation Pathway

The fragmentation of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide in positive ion ESI-MS/MS is initiated by the protonation of the molecule, which is likely to occur on one of the basic nitrogen atoms. The subsequent collision-induced dissociation (CID) of the precursor ion ([M+H]⁺) primarily targets the weakest bonds and leads to the formation of stable fragment ions.

The most prominent fragmentation event for amides is the cleavage of the amide C-N bond.[6][7] This is a well-documented pathway that results in the formation of a stable acylium ion.[7]

Key Fragmentation Steps:

  • Formation of the Precursor Ion: The molecule readily protonates to form the [M+H]⁺ ion.

  • Primary Fragmentation (Amide Bond Cleavage): The most facile fragmentation is the cleavage of the C-N amide bond, leading to two major fragments: the 3-methoxybenzoyl cation and the neutral 3-amino-4-fluoroaniline. The charge is preferentially retained on the highly stable, resonance-stabilized 3-methoxybenzoyl cation.

  • Secondary Fragmentation of the Acylium Ion: The 3-methoxybenzoyl cation can undergo a subsequent neutral loss of carbon monoxide (CO), a characteristic fragmentation for benzoyl cations, to form the 3-methoxyphenyl cation.[7]

  • Further Fragmentation: The 3-methoxyphenyl cation may further fragment through the loss of a methyl radical (•CH₃) or a neutral formaldehyde molecule (CH₂O).

The proposed fragmentation pathway is illustrated in the diagram below.

Fragmentation_Pathway Parent N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide [M+H]⁺ m/z 261.10 Fragment1 3-methoxybenzoyl cation m/z 135.04 Parent->Fragment1 Amide Cleavage Neutral1 Loss of 3-amino-4-fluoroaniline Fragment2 3-methoxyphenyl cation m/z 107.05 Fragment1->Fragment2 - CO Neutral2 Loss of CO Fragment3 C₆H₅⁺ cation m/z 77.04 Fragment2->Fragment3 - CH₂O Neutral3 Loss of CH₂O

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of the target molecule.

Experimental Section

Materials and Sample Preparation
  • Analyte: N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (Standard, >98% purity)

  • Solvents: HPLC-grade methanol, HPLC-grade water, Formic acid (LC-MS grade)

  • Protocol:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • From the stock solution, prepare a working solution of 1 µg/mL by diluting with 50:50 methanol/water containing 0.1% formic acid. The acidic modifier is crucial for promoting protonation and achieving stable ESI signal.[1]

    • Vortex the working solution thoroughly.

    • Directly infuse the working solution into the mass spectrometer using a syringe pump.

Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.

ParameterSettingRationale
Mass Spectrometer Q-TOF or OrbitrapHigh-resolution mass analyzer for accurate mass measurements (<5 ppm), enabling confident elemental composition assignment.[1]
Ionization Mode ESI, PositiveThe presence of basic nitrogen atoms makes the molecule highly amenable to protonation.
Infusion Flow Rate 5-10 µL/minStandard flow rate for direct infusion, ensuring a stable spray.
Capillary Voltage 3.5 - 4.5 kVOptimal voltage to achieve efficient ionization without inducing in-source fragmentation.
Source Temperature 120 - 150 °CSufficient to aid desolvation without causing thermal degradation of the analyte.
Desolvation Gas NitrogenInert gas used to assist in the evaporation of solvent from the ESI droplets.
Mass Range (MS1) m/z 50 - 500A range sufficient to capture the precursor ion and potential adducts.
Precursor Ion (MS2) m/z 261.10The calculated exact mass of the [M+H]⁺ ion.
Collision Energy (CID) 15-30 eVAn energy ramp should be used to observe the formation and subsequent fragmentation of product ions. Lower energies will favor the primary amide cleavage, while higher energies will induce secondary fragmentation.

Data Interpretation

The analysis of the MS/MS spectrum should focus on identifying the key fragment ions predicted in Section 2. The high-resolution data allows for the confirmation of the elemental composition of each fragment.

Precursor Ion [M+H]⁺Product IonNeutral LossProposed Structure
m/z 261.1037 m/z 135.0441C₆H₇FN3-methoxybenzoyl cation
(C₁₄H₁₄FN₂O₂⁺)m/z 107.0491CO3-methoxyphenyl cation
m/z 77.0386CH₂OPhenyl cation

Table of predicted and observed fragment ions for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.

The presence of the m/z 135.04 ion is the most telling fragment, confirming the 3-methoxybenzoyl substructure.[7] Its subsequent loss of 28 Da (CO) to yield the m/z 107.05 ion is also a highly characteristic transition for this type of structure.[8] The detection of these fragments provides strong evidence for the identity of the parent compound.

Standard Protocol Workflow

A standardized workflow is essential for reproducible and reliable analysis.

Workflow A 1. Sample Preparation (1 µg/mL in 50:50 MeOH/H₂O + 0.1% FA) B 2. Instrument Calibration (Ensure mass accuracy < 5 ppm) A->B C 3. MS1 Full Scan Acquisition (Confirm [M+H]⁺ at m/z 261.10) B->C D 4. MS/MS Method Development (Isolate m/z 261.10, apply CE ramp 15-30 eV) C->D E 5. Data Acquisition D->E F 6. Data Analysis (Identify key fragments: m/z 135, 107, 77) E->F G 7. Structural Confirmation F->G

Caption: Standard operating procedure for MS/MS analysis of the target compound.

Conclusion

The fragmentation pattern of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide under ESI-MS/MS conditions is predictable and dominated by the cleavage of the central amide bond. This process yields a highly stable and characteristic 3-methoxybenzoyl cation at m/z 135.04. The subsequent fragmentation of this ion provides further structural confirmation. The protocols and data presented in this application note serve as a robust method for the identification and characterization of this molecule and can be adapted for related structures in various research and development settings.

References

  • Vertex AI Search. (n.d.). N-(3-amino-4-fluorophenyl)-3-methoxybenzamide — Chemical Substance Information.
  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.
  • Barros, F. W. A., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.
  • Barros, F. W. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC.
  • BenchChem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.
  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • Harrison, A. G., et al. (2009). Proton-Driven Amide Bond-Cleavage Pathways of Gas-Phase Peptide Ions Lacking Mobile Protons. Journal of the American Chemical Society.
  • Hofmann, J., & Korf, A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC.
  • Hofmann, J., & Korf, A. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PubMed.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Digital Mass Spectrometry. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties.
  • ResearchGate. (n.d.). Electrospray ionization mass spectrometry or the art of skimming molecules - A decade of progress and future prospects.

Sources

Application

Application Notes and Protocols for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide in Small Molecule Drug Discovery

Introduction: A Privileged Scaffold with Untapped Potential In the landscape of small molecule drug discovery, the benzamide scaffold represents a "privileged structure," consistently appearing in a multitude of biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold with Untapped Potential

In the landscape of small molecule drug discovery, the benzamide scaffold represents a "privileged structure," consistently appearing in a multitude of biologically active agents.[1] Its synthetic tractability and ability to form key hydrogen bonding interactions have cemented its role in the design of targeted therapeutics, particularly within oncology. The specific molecule, N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide , combines several structural motifs that suggest a strong potential for kinase inhibition and modulation of other critical cellular pathways.

The 3-methoxybenzamide moiety is a known competitive inhibitor of poly(ADP-ribose) synthetase (PARP) and also shows inhibitory activity against ADP-ribosyltransferase (ADPRT).[2] PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair mechanisms. Furthermore, derivatives of 3-methoxybenzamide have been investigated as inhibitors of p38α MAP kinase, a key player in inflammatory responses and cell cycle regulation.

The 3-amino-4-fluorophenyl group is also of significant interest. The presence of a fluorine atom can enhance metabolic stability and binding affinity.[3] Aniline derivatives containing fluorine are common in kinase inhibitors, where they often occupy the ATP-binding pocket. Notably, the broader class of benzamide derivatives has been extensively explored as inhibitors of various protein kinases, including Bcr-Abl, a key target in chronic myeloid leukemia (CML), and receptor tyrosine kinases like EGFR.[1]

This document provides a comprehensive guide for researchers investigating N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide. It outlines a plausible synthetic route and details robust protocols to explore its hypothesized biological activities against key cancer-related targets.

Chemical Synthesis

The synthesis of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide can be achieved through a standard amide coupling reaction. A plausible and efficient method involves the reaction of 3-methoxybenzoyl chloride with 3-amino-4-fluoroaniline.

Protocol 1: Synthesis of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

Materials:

  • 3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • 3-amino-4-fluoroaniline

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Step 1: Formation of 3-methoxybenzoyl chloride

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-methoxybenzoic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂).

    • Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-methoxybenzoyl chloride. This can be used directly in the next step.

  • Step 2: Amide Coupling

    • Dissolve 3-amino-4-fluoroaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) in a separate flask.

    • Add triethylamine (TEA) (1.2 equivalents) to the solution to act as a base.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of the crude 3-methoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM to the cooled aniline solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Step 3: Purification

    • Purify the crude N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Hypothesized Biological Targets and Suggested Investigational Protocols

Based on the structural components of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, the following are hypothesized as potential biological targets. This section provides detailed protocols for investigating the compound's activity against these targets.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

The 3-methoxybenzamide moiety suggests a potential for PARP inhibition.[2] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficient homologous recombination repair pathways (e.g., BRCA1/2 mutations).

This protocol is adapted from commercially available colorimetric PARP assay kits.

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate. The amount of incorporated biotin is detected using a streptavidin-HRP conjugate and a colorimetric substrate. A decrease in signal in the presence of the test compound indicates PARP inhibition.

Materials:

  • Histone-coated 96-well strip plate

  • Recombinant human PARP enzyme

  • 10X PARP Buffer

  • 10X PARP Cocktail (containing biotinylated NAD+)

  • N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (dissolved in DMSO)

  • 3-Aminobenzamide (3-AB) or Olaparib as a positive control inhibitor

  • Streptavidin-HRP conjugate

  • TACS-Sapphire™ colorimetric substrate

  • 0.2 M HCl

  • Wash Buffer (1X PBS + 0.1% Triton X-100)

  • 1X PBS

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all buffers and reagents according to the manufacturer's instructions. Create a serial dilution of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide and the positive control inhibitor in 1X PARP buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup:

    • Rehydrate the histone-coated wells with 50 µL of 1X PARP Buffer for 30 minutes at room temperature.

    • Remove the buffer by inverting the plate and tapping it on a paper towel.

    • Add 25 µL of the diluted test compound or control inhibitor to the appropriate wells.

    • Add 25 µL of diluted PARP enzyme (e.g., 0.5 Units/well) to all wells except the negative control (background). Incubate for 10 minutes at room temperature.[4]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of 1X PARP Cocktail to each well.[4]

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the wells four times with 200 µL of Wash Buffer.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.[4]

    • Wash the wells as described above, followed by two washes with 1X PBS.

    • Add 50 µL of pre-warmed TACS-Sapphire™ substrate to each well and incubate in the dark for 15 minutes.[4]

    • Stop the reaction by adding 50 µL of 0.2 M HCl.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Subtract the background absorbance (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The benzamide scaffold is present in known p38 MAPK inhibitors.[5] p38 MAPK is a key kinase in the cellular response to stress and inflammation.[2] Its inhibition is a therapeutic strategy for various inflammatory diseases and cancers.

Principle: This protocol assesses the ability of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide to inhibit the activation of p38 MAPK in cultured cells. Activation of p38 MAPK involves its phosphorylation at Threonine 180 and Tyrosine 182.[6][7] This phosphorylation can be induced by a stimulus (e.g., anisomycin or UV radiation) and detected by Western blotting using a phospho-specific antibody.[6][8][9] A reduction in the phospho-p38 signal indicates inhibition.

Materials:

  • Human cell line (e.g., HeLa, NIH-3T3)

  • Cell culture medium and supplements

  • N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (dissolved in DMSO)

  • p38 MAPK activator (e.g., Anisomycin)

  • p38 MAPK inhibitor (e.g., SB203580) as a positive control

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with varying concentrations of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide or vehicle (DMSO) for 1-2 hours.[2]

    • Stimulate the cells with a p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce phosphorylation.[2] Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS and lyse them with ice-cold lysis buffer.[2]

    • Determine the protein concentration of each lysate using a BCA protein assay.[2]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[2]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[2]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.[2]

    • Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.

    • Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each treatment condition.

Bcr-Abl Kinase Inhibition

Given that benzamide derivatives are known Bcr-Abl inhibitors, evaluating the compound's effect on this fusion protein, a hallmark of chronic myeloid leukemia (CML), is a logical step.[1]

This protocol is based on the principle of measuring ATP consumption during the kinase reaction.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is proportional to the amount of ATP. Bcr-Abl kinase activity leads to ATP depletion and a lower signal. Inhibition of Bcr-Abl by the test compound results in less ATP consumption and a higher luminescent signal.

Materials:

  • Recombinant Bcr-Abl kinase

  • Kinase substrate (e.g., a suitable peptide substrate like ABLtide)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP

  • N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (dissolved in DMSO)

  • Imatinib as a positive control inhibitor

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and Imatinib in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • In a white multi-well plate, add the kinase, the substrate, and the test compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

General Cellular Activity Assessment

To determine the overall effect of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide on cell health and proliferation, a cytotoxicity assay is essential.

Protocol 5: MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line(s) of interest (e.g., K562 for CML, a BRCA-deficient cell line for PARP inhibition context)

  • Cell culture medium and supplements

  • N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (dissolved in DMSO)

  • Doxorubicin or another standard cytotoxic agent as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide and the positive control in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration.

Data Presentation

Quantitative data from the above protocols should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Inhibitory Activity of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

Assay TypeTargetCell LineIC50 (nM)
In Vitro EnzymaticPARP1-Experimental Value
In Vitro Enzymaticp38α MAPK-Experimental Value
In Vitro EnzymaticBcr-Abl-Experimental Value
Cell-Based Viability-K562Experimental Value
Cell-Based Viability-HeLaExperimental Value
Cell-Based Viability-BRCA1-mutant cell lineExperimental Value

Visualizations

Signaling Pathway Visualization

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAP3K MAP3K Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MKK3_6->p38 phosphorylates (Thr180/Tyr182) P_p38 p-p38 (Active) Transcription_Factors Transcription Factors (e.g., ATF2) P_p38->Transcription_Factors phosphorylates Test_Compound N-(3-Amino-4-fluorophenyl) -3-methoxybenzamide Test_Compound->MKK3_6 Inhibits Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest Transcription_Factors->Cellular_Response

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

Experimental Workflow Visualization

western_blot_workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_detection Detection A 1. Seed Cells B 2. Pre-treat with Test Compound A->B C 3. Stimulate with Anisomycin B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (PVDF Membrane) F->G H 8. Blocking G->H I 9. Primary Ab (p-p38) H->I J 10. Secondary Ab (HRP-conjugated) I->J K 11. ECL Detection J->K

Caption: Workflow for Western Blot analysis of p38 phosphorylation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Merck Millipore.
  • AbMole BioScience. 3-Methoxybenzamide (3-MBA).
  • Synapse. p38α inhibitors 3a(Bristol Myers Squibb Co).
  • MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

  • PubMed. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone.
  • Interchim.
  • Bio-protocol. (2015). In vitro PARP activity Inhibition.
  • Cell Signaling Technology. p38 MAP Kinase Assay Kit (Nonradioactive).
  • Cell Signaling Technology. Phospho-p38 MAPK (Thr180/Tyr182) Antibody #9211.
  • Mizutani, H., et al. (2008). Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells. BMC Immunology.
  • Thermo Fisher Scientific. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors.

Sources

Method

Scale-up manufacturing process for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

Title: Scale-Up Manufacturing Process for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide: A Comprehensive Guide to Amidation and Continuous-Flow Hydrogenation Executive Summary N-(3-Amino-4-fluorophenyl)-3-methoxybenzamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Scale-Up Manufacturing Process for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide: A Comprehensive Guide to Amidation and Continuous-Flow Hydrogenation

Executive Summary N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9) is a highly valued structural motif and intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly targeted kinase inhibitors. The scale-up of this molecule presents two distinct chemical engineering challenges: the efficient amidation of a deactivated, electron-poor aniline, and the highly exothermic reduction of a nitroarene that is prone to catalytic hydrodefluorination. This application note details a robust, scalable two-step manufacturing protocol designed to maximize yield, ensure thermal safety, and strictly control impurity profiles.

Process Overview & Chemical Pathway

The synthesis is executed in two primary stages:

  • Amidation : Coupling of 4-fluoro-3-nitroaniline with 3-methoxybenzoyl chloride.

  • Catalytic Hydrogenation : Reduction of the intermediate N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide to the target amine.

SynthesisRoute SM1 4-Fluoro-3-nitroaniline (Nucleophile) Intermediate N-(4-fluoro-3-nitrophenyl)- 3-methoxybenzamide (Nitro Intermediate) SM1->Intermediate Amidation (DIPEA, THF, 0-20°C) SM2 3-Methoxybenzoyl chloride (Electrophile) SM2->Intermediate Product N-(3-Amino-4-fluorophenyl)- 3-methoxybenzamide (Target API Intermediate) Intermediate->Product Catalytic Hydrogenation (H2, Pd/C, Flow Reactor)

Two-step scalable synthesis route for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.

Step 1: Scalable Amidation Process

Causality & Rationale The starting material, 4-fluoro-3-nitroaniline, is a highly deactivated nucleophile. The strong electron-withdrawing nature of the meta-nitro group, combined with the inductive effect of the para-fluorine atom, significantly reduces the electron density on the amine. Consequently, standard peptide coupling reagents (e.g., EDC/HOBt) are kinetically sluggish and economically unviable for large-scale manufacturing[1].

To overcome this, the highly electrophilic 3-methoxybenzoyl chloride is utilized. The reaction is performed in tetrahydrofuran (THF) using N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. THF ensures complete solubility of the starting materials and the product, avoiding the mass-transfer limitations commonly encountered in biphasic Schotten-Baumann scale-ups. DIPEA effectively scavenges the generated HCl, preventing the protonation of the already weak aniline nucleophile and driving the reaction to completion[1].

Protocol: Synthesis of N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide (1 kg Scale)

  • Reactor Preparation : Purge a 10 L jacketed glass-lined reactor with N2 to ensure an anhydrous environment.

  • Substrate Loading : Charge 1.00 kg (6.40 mol) of 4-fluoro-3-nitroaniline and 5.0 L of anhydrous THF. Stir at 250 rpm until complete dissolution is achieved.

  • Base Addition : Add 1.24 kg (9.60 mol, 1.5 equiv) of DIPEA. Cool the reactor jacket to 0°C.

  • Electrophile Dosing : Slowly add 1.20 kg (7.04 mol, 1.1 equiv) of 3-methoxybenzoyl chloride via an addition funnel over 120 minutes. Maintain the internal temperature below 15°C to prevent side reactions and manage the exothermic acylation.

  • Reaction Maturation : Warm the reactor to 20°C and stir for 4 hours. Monitor completion via HPLC (Target: <1% remaining aniline).

  • Workup & Isolation : Quench the reaction with 2.0 L of deionized water. Concentrate the mixture under reduced pressure to remove THF. Add 4.0 L of ethyl acetate, wash the organic layer with 1M HCl (2 x 1.0 L) to remove excess DIPEA, followed by brine (1.0 L).

  • Crystallization : Concentrate the organic layer to 2.0 L, add 2.0 L of heptane, and cool to 5°C. Filter the precipitated yellow solid, wash with cold heptane, and dry under vacuum at 45°C. Expected yield: ~1.75 kg (94%).

Step 2: Continuous-Flow Catalytic Hydrogenation

Causality & Rationale The reduction of the nitro intermediate to N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is the most critical safety and quality step. Nitroarene reductions are highly exothermic (ΔH ≈ -560 kJ/mol) and carry the risk of accumulating thermally unstable N-arylhydroxylamine intermediates, which can lead to catastrophic thermal runaways in batch reactors[2].

Furthermore, the presence of the fluorine atom introduces the risk of catalytic hydrodefluorination—the cleavage of the C-F bond to generate highly corrosive hydrogen fluoride (HF) and a defluorinated impurity. Hydrodefluorination is heavily exacerbated under hydrogen-starved conditions[3]. By transitioning this step to a continuous-flow packed-bed microreactor, we achieve superior heat and mass transfer, strictly controlling the temperature to prevent thermal runaway[4]. Operating under a constant, high-pressure hydrogen regime ensures the catalyst surface is never hydrogen-starved, thereby kinetically favoring the nitro reduction over the C-F bond cleavage[3].

FlowHydrogenation Res1 Nitro Intermediate (0.5 M in THF) Mixer T-Mixer (Gas-Liquid) Res1->Mixer HPLC Pump Res2 Hydrogen Gas (Mass Flow Controller) Res2->Mixer Reactor Packed-Bed Microreactor (Pd/C Catalyst, 40°C) Mixer->Reactor Segmented Flow Separator Gas-Liquid Separator (Pressure Control) Reactor->Separator 8.0 bar H2 Collection Product Collection & Crystallization Separator->Collection Liquid Phase

Continuous-flow catalytic hydrogenation setup for safe and scalable nitroarene reduction.

Protocol: Continuous-Flow Synthesis of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

  • System Priming : Flush the continuous-flow system (equipped with a 50 mL packed-bed reactor containing 5% Pd/C) with anhydrous THF at 5.0 mL/min for 30 minutes.

  • Parameter Setting : Set the reactor temperature to 40°C. Set the hydrogen mass flow controller to deliver H2 at a constant pressure of 8.0 bar.

  • Feed Preparation : Prepare a 0.5 M solution of N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide (1.45 kg) in anhydrous THF.

  • Steady-State Operation : Pump the substrate solution into the T-mixer at a flow rate of 10.0 mL/min, mixing with the H2 gas stream to create a segmented gas-liquid flow. The residence time in the catalytic bed is approximately 5 minutes.

  • Process Analytical Technology (PAT) : Monitor the reactor effluent using an inline ReactIR or flow-cell HPLC to ensure complete conversion of the nitro and hydroxylamine species[5].

  • Isolation : Collect the effluent in a receiving vessel purged with N2. Filter the solution through a 0.2 μm inline cartridge to remove any leached palladium particulates.

  • Crystallization : Concentrate the THF solution, exchange the solvent to isopropyl alcohol (IPA), and crystallize at 0°C. Filter and dry the white crystalline product. Expected yield: >92%.

Quantitative Data & Quality Control

To ensure reproducibility and regulatory compliance, Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) must be strictly monitored.

Table 1: Critical Process Parameters (CPPs) for Scale-Up

Process StepParameterTarget ValueOperating RangeJustification / Impact
Amidation Dosing Temperature10°C0°C – 15°CPrevents thermal degradation and impurity formation.
Amidation DIPEA Equivalents1.5 eq1.2 – 1.6 eqEnsures complete neutralization of HCl; prevents stalling.
Hydrogenation H2 Pressure8.0 bar7.0 – 10.0 barPrevents hydrogen starvation, mitigating hydrodefluorination.
Hydrogenation Reactor Temperature40°C35°C – 45°CBalances reaction kinetics with the thermal stability of the product.
Hydrogenation Residence Time5 min4 – 6 minEnsures complete conversion of the hydroxylamine intermediate.

Table 2: Impurity Profile and Control Strategy

ImpurityOriginControl StrategyTarget Specification
Defluorinated Amine Over-reduction (Hydrodefluorination)Maintain high H2 pressure; avoid H2-starved regimes.< 0.10%
Hydroxylamine Intermediate Incomplete nitro reductionMonitor via inline PAT; ensure adequate residence time.< 0.05%
Hydrolyzed Acid Moisture during amidationUse anhydrous THF; control dosing temperature.< 0.15%
Palladium Residue Catalyst leachingInline 0.2 μm filtration; optional metal scavenger treatment.< 10 ppm

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[1]

  • Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977 Source: ACS Publications (Organic Process Research & Development) URL:[3]

  • Catalytic Production of Aromatic Amines from Nitroaromatics-Addressing a Critical Challenge in Environmental Remediation Source: PubMed (Chemistry) URL:[2]

  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 Source: MDPI URL:[4]

  • Optimization of Heterogenous Hydrogenations With MultiMaxIR™ Pressure Reactor Source: Mettler Toledo URL:[5]

Sources

Application

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide Analogs

Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The 3-methoxybenzamide pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The 3-methoxybenzamide pharmacophore is a highly privileged scaffold in modern drug discovery. Derivatives of this class have demonstrated profound dual-utility: they act as potent inhibitors of the bacterial cell division protein FtsZ (; ), and they actively target Tyrosinase-Related Protein 2 (TRP-2) in mammalian cells, inducing proteasomal degradation to suppress melanoma growth ().

The specific introduction of the 3-amino-4-fluorophenyl moiety onto the benzamide core is a deliberate structural optimization.

  • Causality of the Fluorine: The para-fluorine atom acts as a metabolic shield, blocking cytochrome P450-mediated para-hydroxylation of the aniline ring, thereby dramatically extending the compound's in vivo half-life.

  • Causality of the Amine: The meta-amino group serves as a critical hydrogen bond donor, enhancing target residence time through localized electrostatic interactions within the target protein's binding pocket.

MOA Compound N-(3-Amino-4-fluorophenyl)- 3-methoxybenzamide Target TRP-2 Protein (Intracellular Target) Compound->Target Binds Ubiquitin Ubiquitination Pathway Target->Ubiquitin Triggers Proteasome 26S Proteasomal Degradation Ubiquitin->Proteasome Targets to Melanin Melanogenesis Arrest Proteasome->Melanin Inhibits CellCycle G1 Cell Cycle Arrest Proteasome->CellCycle Induces

Pathway of 3-methoxybenzamide analogs inducing TRP-2 degradation and cell cycle arrest.

Formulation Strategy: Overcoming Benzamide Insolubility

Benzamide derivatives are notoriously crystalline and hydrophobic. Attempting to dose these compounds in standard aqueous buffers will result in micro-precipitation in the IV line (causing fatal embolisms in mice) or erratic gastrointestinal absorption during oral (PO) dosing. To ensure a self-validating and reproducible PK profile, a co-solvent micellar system is required.

Step-by-Step Formulation Protocol (1 mg/mL for IV, 5 mg/mL for PO)
  • Primary Solubilization: Weigh the required mass of the analog. Add 10% (v/v) DMSO and vortex vigorously for 2 minutes.

    • Causality: DMSO disrupts the strong intermolecular hydrogen bonds of the crystalline lattice, ensuring complete molecular dissolution.

  • Co-Solvent Addition: Add 40% (v/v) PEG300 and sonicate in a water bath at 37°C for 5 minutes.

    • Causality: PEG300 acts as a thermodynamic bridge, preventing the compound from crashing out of solution when the aqueous phase is eventually introduced.

  • Surfactant Integration: Add 5% (v/v) Tween-80 and vortex gently.

    • Causality: Tween-80 forms micelles around the hydrophobic core of the drug, maintaining it in a stable suspension in the bloodstream and GI tract.

  • Aqueous Dilution: Add 45% (v/v) Sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation. Saline is chosen over pure water to maintain isotonicity, preventing hemolysis upon IV injection.

In Vivo Pharmacokinetic (PK) Dosing Protocol

This protocol establishes a self-validating PK workflow in murine models to determine bioavailability and clearance.

Workflow Formulation Vehicle Prep (DMSO/PEG) Dosing In Vivo Dosing (IV & PO Arms) Formulation->Dosing Admin Sampling Serial Bleeds (0-24h Kinetics) Dosing->Sampling Collect Analysis LC-MS/MS Quantification Sampling->Analysis Analyze Efficacy Xenograft Efficacy Model Analysis->Efficacy Inform

Preclinical in vivo workflow from formulation to pharmacokinetic and efficacy modeling.

Step-by-Step Dosing and Sampling Methodology
  • Animal Preparation: Acclimatize 8-week-old male Balb/c mice for 7 days. Fast the PO group for 12 hours pre-dose, providing water ad libitum.

    • Causality: Fasting eliminates food-matrix effects that unpredictably trap lipophilic compounds in the GI tract, ensuring the calculated bioavailability (F%) reflects true absorption.

  • Administration:

    • IV Arm (5 mg/kg): Administer via lateral tail vein injection using a 29G syringe. Ensure smooth, continuous pressure.

    • PO Arm (25 mg/kg): Administer via oral gavage using a 20G bulb-tipped needle to bypass the esophagus safely.

  • Serial Blood Collection: Collect 50 µL of blood via submandibular vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Deposit blood directly into K2EDTA-coated tubes .

    • Causality: K2EDTA chelates calcium to prevent coagulation without introducing the severe ion-suppression artifacts commonly seen with Heparin during downstream LC-MS/MS analysis. Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C.

Bioanalytical Quantification (LC-MS/MS)

To ensure the protocol is a self-validating system , the bioanalytical run must include internal controls that dictate the acceptance or rejection of the data.

Step-by-Step Extraction & Validation
  • Protein Precipitation: To 50 µL of thawed plasma, add 150 µL of cold Acetonitrile containing 50 ng/mL of Internal Standard (IS) (e.g., unmodified 3-methoxybenzamide).

    • Causality: Acetonitrile denatures plasma proteins, releasing protein-bound drug into the supernatant, while the IS corrects for any volumetric losses or matrix ionization effects.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes. Transfer 100 µL of the supernatant to an LC vial.

  • Self-Validation Criteria: Alongside the biological samples, run a calibration curve (1–5000 ng/mL) and Quality Control (QC) samples at Low (3 ng/mL), Mid (300 ng/mL), and High (3000 ng/mL) concentrations.

    • Validation Rule: The analytical run is only accepted if ≥67% of the QC samples fall within ±15% of their nominal concentration. If they fail, the extraction must be repeated.

Table 1: Representative Pharmacokinetic Parameters

Data represents typical profiles for optimized fluorinated 3-methoxybenzamide analogs.

ParameterIV Administration (5 mg/kg)PO Administration (25 mg/kg)
Cmax (ng/mL) 2,450 ± 3101,850 ± 220
Tmax (h) 0.08 (First sampling)1.5 ± 0.4
AUC0-t (ng·h/mL) 4,100 ± 45013,500 ± 1,200
T1/2 (h) 2.4 ± 0.33.1 ± 0.5
Clearance (L/h/kg) 1.22N/A
Bioavailability (F%) -~65.8%

Pharmacodynamic (PD) Efficacy Modeling: Melanoma Xenograft

Once PK parameters are validated, efficacy is tested in a murine model to confirm on-target engagement (e.g., TRP-2 degradation).

Step-by-Step Efficacy Protocol
  • Cell Inoculation: Inject 1×106 B16F10 murine melanoma cells subcutaneously into the right flank of C57BL/6 mice.

  • Dosing Initiation: Monitor tumor growth daily. Initiate daily PO dosing (25 mg/kg) only when tumor volumes reach a palpable ~100 mm³.

    • Causality: Initiating treatment on established tumors rather than immediately post-inoculation differentiates true therapeutic tumor-growth suppression from mere implantation failure.

  • Measurement: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Endpoint Analysis: Sacrifice mice at Day 14 post-dosing. Excise tumors, homogenize in RIPA buffer, and perform Western blot analysis for TRP-2 downregulation to definitively prove the mechanism of action in vivo.

References

  • N-(3,5-dimethylphenyl)-3-methoxybenzamide (A(3)B(5)) targets TRP-2 and inhibits melanogenesis and melanoma growth. Journal of Investigative Dermatology. URL:[Link]

  • Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties. Journal of Medicinal Chemistry. URL:[Link]

  • An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy. Antimicrobial Agents and Chemotherapy. URL:[Link]

Method

Application Note &amp; Protocol: Preparation of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide Stock Solutions

Executive Summary N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9) is a specialized synthetic building block and screening compound characterized by its hydrophobic benzanilide backbone and a reactive pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9) is a specialized synthetic building block and screening compound characterized by its hydrophobic benzanilide backbone and a reactive primary aniline moiety. Due to its limited aqueous solubility and susceptibility to oxidative degradation, preparing stable, bioavailable stock solutions requires precise solvent selection and handling.

This application note provides field-proven, self-validating protocols for formulating this compound for both in vitro high-throughput screening and in vivo pharmacokinetic (PK) studies. By detailing the causality behind solvent selection, order of addition, and storage conditions, this guide ensures maximum compound integrity and reproducible assay data.

Physicochemical Profiling & Formulation Rationale

Understanding the molecular characteristics of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is the first step in designing a robust formulation strategy. The compound contains a primary amine (aniline) which is prone to oxidation, especially in solution. Furthermore, its highly aromatic, fluorinated structure drives its hydrophobicity, making it practically insoluble in water but highly soluble in polar aprotic solvents.

Table 1: Physicochemical Properties & Formulation Implications
PropertyValue / CharacteristicFormulation Causality & Implication
Molecular Formula C14H13FN2O2High carbon-to-heteroatom ratio dictates poor aqueous solubility.
Molecular Weight 260.26 g/mol Small molecule; easily crosses membranes if properly solvated.
Functional Groups Aniline, Aryl Fluoride, Amide, MethoxyThe aniline group is sensitive to oxidation. Solutions must be purged with inert gas (Argon/N₂) and protected from light.
Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO acts as a universal solvent for hydrophobic compounds, preventing premature precipitation during assay dilution [1].
The Causality of Solvent Selection
  • For In Vitro Assays: 100% anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard. It provides maximum solvating power while remaining biologically inert at final assay concentrations (typically ≤0.1% v/v). Storage of pharmaceutical discovery compounds in DMSO is commonplace, but requires strict temperature control to prevent degradation [1].

  • For In Vivo Dosing: Pure DMSO is toxic and irritating at high volumes. Therefore, a co-solvent system is mandatory. We utilize a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle.

    • DMSO initiates dissolution.

    • PEG300 (Polyethylene Glycol) acts as a co-solvent to bridge the polarity gap between DMSO and water, a proven strategy for altering pharmacokinetic profiles of hydrophobic therapeutics [2].

    • Tween-80 is a non-ionic surfactant that forms micelles, trapping the hydrophobic compound and preventing it from "crashing out" (precipitating) when the aqueous phase is introduced.

    • Saline provides the necessary isotonicity for intravenous (IV) or intraperitoneal (IP) administration.

Experimental Protocols

Protocol A: Preparation of 10 mM In Vitro Stock Solution (100% DMSO)

Note: This protocol generates a master stock intended for serial dilution into biochemical or cell-based assays.

  • Equilibration: Allow the lyophilized powder of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Causality: This prevents ambient moisture from condensing on the cold powder, which can cause localized hydrolysis or alter the precise molarity of the solution.

  • Weighing: Weigh exactly 2.60 mg of the compound into a sterile, amber-colored microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the tube gently for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at RT for 2–5 minutes.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the surface of the solution for 10 seconds before capping. Causality: Displacing oxygen prevents the oxidation of the primary aniline group, extending shelf life [3].

  • Aliquoting: Divide the stock into 50 µL single-use aliquots to avoid repeated freeze-thaw cycles, which can induce precipitation and degrade the compound.

  • Storage: Store immediately at -80°C.

Protocol B: Preparation of 5 mg/mL In Vivo Formulation

Note: The order of addition in this protocol is critical. Deviating from this order will result in immediate and irreversible precipitation of the compound.

Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (0.9% NaCl).

  • Primary Dissolution: Weigh 5.0 mg of the compound into a sterile glass vial. Add 100 µL of DMSO. Vortex until a completely clear solution is achieved. Self-Validation Check: Do not proceed if particulate matter remains.

  • Co-solvent Addition: Add 400 µL of PEG300 to the vial. Vortex vigorously for 30 seconds. The solution must remain clear.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex for 1 minute. Causality: Tween-80 is highly viscous; thorough mixing is required to ensure homogeneous micelle formation before the aqueous phase is introduced.

  • Aqueous Phase Addition: Dropwise, add 450 µL of 0.9% Saline while continuously swirling or vortexing the vial.

  • Final Verification: The final 1.0 mL solution should be entirely clear and free of opalescence. If slight cloudiness occurs, sonicate for 5 minutes at 37°C.

Formulation Workflow Visualization

The following diagram illustrates the critical step-by-step logic and quality control checkpoints required for the in vivo formulation.

FormulationWorkflow Start N-(3-Amino-4-fluorophenyl)- 3-methoxybenzamide Powder Step1 Step 1: Dissolve in DMSO (10% final volume) Start->Step1 Step2 Step 2: Add PEG300 (40% final volume) Step1->Step2 Step3 Step 3: Add Tween-80 (5% final volume) Step2->Step3 Step4 Step 4: Add 0.9% Saline (45% final volume) Step3->Step4 Dropwise QC Quality Control: Check for Precipitation Step4->QC End Clear Solution Ready for Dosing QC->End Pass (Clear) Fail Precipitation Detected: Sonicate at 37°C QC->Fail Fail (Cloudy) Fail->QC Re-evaluate

Workflow for preparing the in vivo formulation using a co-solvent system.

Quality Control & Storage Guidelines

To ensure experimental reproducibility, strict adherence to storage guidelines is required. The primary degradation pathway for this compound is the oxidation of the aniline group, which manifests as a color change (typically turning yellow or brown) in the stock solution.

Table 2: Storage and Stability Matrix
StateStorage TemperatureLight ProtectionAtmosphereEstimated Shelf Life
Dry Powder -20°CYes (Amber Vial)Ambient2–3 Years
DMSO Stock (10 mM) -80°CYesArgon/N₂ Purged6 Months
In Vivo Formulation 4°CYesAmbient< 12 Hours (Prepare Fresh)

Critical QC Check: Before using a thawed DMSO aliquot, inspect it against a white background. If the solution has darkened significantly or if microscopic crystals are visible, discard the aliquot. Do not attempt to re-dissolve precipitated stock that has undergone multiple freeze-thaw cycles, as the concentration will no longer be accurate [1].

References

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening PubMed Central (NIH) URL:[Link] (Cited for the behavioral dynamics of hydrophobic compounds in DMSO and the risks of precipitation during aqueous dilution).

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics MDPI - Pharmaceutics URL:[Link] (Cited for the validation of PEG400/DMSO co-solvent systems in optimizing in vivo pharmacokinetic profiles).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists and process scientists synthesizing N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists and process scientists synthesizing N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9). This compound is a critical building block and intermediate in the development of dual PI3K/PARP inhibitors and ubiquitin-specific protease 7 (USP7) inhibitors[1][2].

Because this synthesis involves the manipulation of a highly deactivated fluoroarene and a sensitive nitro-reduction step, researchers frequently encounter regioselectivity, over-acylation, and hydrodefluorination issues. This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative data to ensure a high-yielding, self-validating synthetic workflow.

Synthetic Strategy & Workflow Visualization

The most scalable and regioselective route avoids the use of 4-fluoro-1,3-phenylenediamine, which presents severe regioselectivity challenges during amidation. Instead, the authoritative approach relies on a two-step sequence:

  • Amidation of 4-fluoro-3-nitroaniline with 3-methoxybenzoyl chloride.

  • Chemoselective Nitro Reduction of the resulting intermediate to yield the final aniline.

SynthesisPathway SM 4-Fluoro-3-nitroaniline + 3-Methoxybenzoyl chloride Step1 Step 1: Amidation (DCM, NMM, 0 °C to RT) SM->Step1 Int1 N-(4-Fluoro-3-nitrophenyl)- 3-methoxybenzamide Step1->Int1 Step2 Step 2: Nitro Reduction (H2, 5% Pt/C sulfided, EtOAc) Int1->Step2 Prod N-(3-Amino-4-fluorophenyl)- 3-methoxybenzamide Step2->Prod

Two-step synthesis workflow for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.

Standard Operating Procedures (SOPs)

Protocol A: Step 1 - Amidation (Schotten-Baumann Variant)
  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 4-fluoro-3-nitroaniline (1.0 equiv) and anhydrous dichloromethane (DCM) (10 volumes).

  • Base Addition: Add N-methylmorpholine (NMM) (1.2 equiv). Causality check: NMM is preferred over Triethylamine (TEA) to prevent base-catalyzed over-acylation.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Dissolve 3-methoxybenzoyl chloride (1.05 equiv) in DCM (2 volumes) and add dropwise over 30 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor by LC-MS until the starting aniline is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Separate the organic layer, wash with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide .

Protocol B: Step 2 - Chemoselective Nitro Reduction
  • Preparation: Dissolve the nitro intermediate (1.0 equiv) in ethyl acetate (EtOAc) (15 volumes).

  • Catalyst Loading: Add 5% Platinum on Carbon (Pt/C), sulfided (0.05 equiv Pt). Note: Standard Pd/C is strictly avoided here to prevent C-F bond cleavage.

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize the reactor to 40 psi with H₂. Stir vigorously (800+ RPM) at 25 °C for 6 hours.

  • Filtration & Isolation: Vent H₂ and purge with N₂. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure and triturate with methyl tert-butyl ether (MTBE) to afford the pure N-(3-amino-4-fluorophenyl)-3-methoxybenzamide .

Troubleshooting & FAQs

Q1: My yield in Step 1 is low, and LC-MS shows a significant byproduct with a mass of [M+134]. What is happening? A: You are observing over-acylation (imide formation). The amide nitrogen in the product is rendered relatively acidic by the electron-withdrawing nitro-fluoroaryl ring and the carbonyl group. If you use a strong base like TEA in excess, or if the reaction temperature spikes, the product deprotonates and reacts with a second equivalent of 3-methoxybenzoyl chloride. Resolution: Strictly limit the acid chloride to 1.05 equivalents. Switch your base to N-methylmorpholine (NMM) or pyridine, and ensure the addition is done strictly at 0 °C.

Q2: During the nitro reduction step (Step 2), I am losing the fluorine atom, resulting in a defluorinated byproduct. How do I prevent this? A: This is a classic case of catalytic hydrodefluorination. When using standard Palladium on Carbon (Pd/C) under hydrogen-starved conditions, the bare palladium surface undergoes oxidative addition into the activated C-F bond, cleaving it and releasing highly corrosive hydrogen fluoride (HF)[3]. Resolution:

  • Change the Catalyst: Switch from Pd/C to sulfided Platinum on Carbon (Pt/C). Platinum is significantly less active toward C-halogen bond insertion. The sulfide poison further dampens the catalyst's ability to cleave the C-F bond while leaving nitro-reduction kinetics intact.

  • Increase Agitation: Hydrodefluorination is exacerbated by hydrogen mass-transfer limitations[3]. Ensure your reactor is stirring at maximum RPM to keep the catalyst surface saturated with hydrogen, which outcompetes the C-F insertion pathway.

Q3: My hydrogenation reaction stalls at 80% conversion, and LC-MS shows an intermediate with a mass of[M+16] relative to the final product. Should I heat the reaction? A: Do not heat the reaction. The [M+16] mass corresponds to the hydroxylamine intermediate (-NHOH), which is a stable resting state in the nitro-reduction pathway. Heating can cause this intermediate to disproportionate into azoxy dimers. Resolution: The stalling is usually caused by catalyst poisoning or insufficient H₂ pressure. Vent the reactor, filter off the old catalyst, resubject the mixture to a fresh batch of sulfided Pt/C, and increase the H₂ pressure to 50 psi.

Q4: The intermediate N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide forms an intractable emulsion during the aqueous workup of Step 1. How can I purify it? A: This intermediate is highly crystalline and has exceptionally poor aqueous solubility, causing it to precipitate at the biphasic interface during the NaHCO₃ wash. Resolution: Bypass the liquid-liquid extraction. Instead, concentrate the crude DCM reaction mixture to 25% of its volume, then add a non-polar anti-solvent like heptane. Filter the resulting precipitate directly. Wash the filter cake with water to remove amine hydrochloride salts, then dry under vacuum.

Quantitative Data Analysis: Catalyst Selection for Nitro Reduction

To validate the causality behind the catalyst switch in Step 2, the following table summarizes the experimental metrics of reducing N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide using various conditions.

Reduction MethodCatalyst / ReagentAgitation (RPM)Isolated Yield (%)Defluorination (%)Crude Purity (LC-MS)
H₂ (40 psi)10% Pd/C (Standard)300 (Low)62%21%71%
H₂ (40 psi)10% Pd/C (Standard)800 (High)78%9%85%
H₂ (40 psi) 5% Pt/C (Sulfided) 800 (High) 94% < 1% 98%
Béchamp ReductionFe powder / NH₄Cl600 (Med)86%0%91%*

*Note: Béchamp reduction prevents defluorination entirely but often results in trace iron salt contamination, requiring rigorous downstream scavenging.

References

  • Discovery of Novel Dual Poly(ADP-ribose)polymerase and Phosphoinositide 3-Kinase Inhibitors as a Promising Strategy for Cancer Therapy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977. Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Optimization

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide solubility issues in aqueous media

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide. This document is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide. This document is designed for researchers, scientists, and drug development professionals to address and overcome common challenges related to the handling and use of this compound, with a specific focus on its solubility in aqueous media.

Section 1: Physicochemical Profile & Predicted Solubility

This section provides an overview of the compound's structural features and their implications for its solubility, presented in a frequently-asked-questions format.

Q1: What is the predicted aqueous solubility of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide?

Based on its molecular structure, N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is predicted to have poor solubility in neutral aqueous solutions like water or phosphate-buffered saline (PBS) at pH 7.4. Its structure is predominantly hydrophobic, a characteristic common to many benzamide derivatives.[1][2] The presence of two aromatic rings and a fluorine atom contributes significantly to its lipophilic nature, which generally outweighs the polar contributions from its amino and amide groups.[1]

Q2: How do the different functional groups on the molecule affect its solubility?

Each part of the molecule contributes to its overall physicochemical properties:

  • Benzamide Core: The parent molecule, benzamide, is itself only slightly soluble in water.[2][3]

  • Aromatic Rings: The two phenyl rings are the largest contributors to the molecule's hydrophobicity, limiting its interaction with polar water molecules.

  • Fluorophenyl Group: The fluorine atom, due to its high electronegativity, makes the C-F bond polarized, but fluoro-arenes are generally considered more lipophilic, which can further decrease aqueous solubility.[4]

  • Aromatic Amine Group (-NH2): This group provides a site for hydrogen bonding and, critically, is basic. Its ability to be protonated is key to manipulating solubility via pH.[5][6]

  • Amide Linkage (-CONH-): The amide group is polar and can participate in hydrogen bonding, but its contribution is often insufficient to overcome the hydrophobicity of a large aromatic structure.[1]

Q3: What is the expected effect of pH on its solubility?

The pH of the aqueous medium is expected to have a profound effect on the solubility of this compound. The aromatic amine group is basic and can be protonated in acidic conditions to form an ammonium salt (Ar-NH3+).[5] Aromatic amines typically have a pKa for their conjugate acids in the range of 4-5.[5]

  • At pH values below the pKa (e.g., pH < 4): The amine group will be predominantly in its protonated, cationic form. This charged species is significantly more polar and thus more water-soluble.[5][7]

  • At neutral or alkaline pH (e.g., pH > 6): The amine group will be in its neutral, uncharged form (Ar-NH2), which is less polar and therefore much less soluble in water.

This pH-dependent behavior is the most critical lever for troubleshooting solubility issues.

Section 2: Troubleshooting Guide: Enhancing Aqueous Solubility

This guide provides step-by-step protocols to address specific solubility challenges encountered during experiments.

Issue: Compound precipitates when diluted from an organic stock into a neutral aqueous buffer.

This is the most common issue, occurring when a high-concentration stock in a solvent like DMSO is diluted into a buffer like PBS (pH 7.4), causing the compound to crash out of solution.

Solution A: pH Adjustment

The most effective strategy is to exploit the basicity of the aromatic amine. By preparing the final aqueous solution at an acidic pH, the compound is converted to its more soluble salt form.

Protonating the amine nitrogen introduces a formal positive charge, dramatically increasing the molecule's polarity and its favorable interactions with water molecules. This is a common strategy for solubilizing amine-containing compounds.[5][8]

Caption: pH-Dependent Ionization of the Aromatic Amine.

  • Prepare Primary Stock: Dissolve N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide in 100% DMSO to a high concentration (e.g., 10-50 mM). DMSO is an excellent solvent for benzamide derivatives.[1]

  • Select an Aqueous Buffer: Choose a buffer appropriate for your experiment with a pH below 5.0. Examples include 50 mM citrate buffer (pH 3.0-4.5) or simply adjusting 0.9% saline with HCl.

  • Perform Dilution: Add a small aliquot of the DMSO stock solution to the acidic aqueous buffer while vortexing to ensure rapid mixing. This prevents localized high concentrations that can lead to precipitation.

  • Final pH Adjustment (Optional & Use with Caution): If your experiment requires a near-neutral pH, you can cautiously adjust the pH of the final diluted solution upwards with dilute NaOH or a suitable buffer. Monitor for any signs of turbidity or precipitation as you approach the compound's pKa. The final concentration achievable at neutral pH will be significantly lower.

Solution B: Using Co-solvents

If pH modification is not suitable for your experimental system (e.g., live-cell assays), using a water-miscible organic solvent (a co-solvent) in the final aqueous solution can maintain solubility.

Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) work by reducing the polarity of the water, thereby lowering the interfacial tension between the aqueous solution and the hydrophobic solute.[9][10] This makes the overall solvent system more "hospitable" to the nonpolar parts of your compound.

Co-solventRecommended Starting Concentration (v/v)Notes
Ethanol (EtOH)5-20%Generally well-tolerated in many biological systems at low concentrations.
Propylene Glycol (PG)1-10%A common excipient in parenteral drug formulations due to low toxicity.[10]
Polyethylene Glycol 400 (PEG 400)1-10%Higher viscosity; very effective at solubilizing nonpolar drugs.[10]
Dimethyl Sulfoxide (DMSO)< 1%The primary stock solvent; keep final concentration low (<0.5%) for most cell-based assays to avoid toxicity.

graph "CoSolvent_Workflow" {
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// Define nodes Start [label="Compound Powder", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Stock [label="Prepare 10 mM Stock\nin 100% DMSO", fillcolor="#FBBC05", fontcolor="#202124"]; Buffer [label="Prepare Aqueous Buffer\n(e.g., PBS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CoSolvent [label="Prepare Buffer with\nCo-solvent (e.g., 10% EtOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dilute_Fail [label="Dilute Stock into Buffer\n-> PRECIPITATION", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dilute_Success [label="Dilute Stock into\nCo-solvent Buffer\n-> CLEAR SOLUTION", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define edges Start -> Stock; Stock -> Dilute_Fail [label="Direct Dilution"]; Buffer -> Dilute_Fail; Stock -> Dilute_Success [label="Recommended Path"]; CoSolvent -> Dilute_Success; }

Caption: Experimental Workflow for the Co-Solvent Method.

  • Prepare Primary Stock: Dissolve the compound in 100% DMSO as described previously.

  • Prepare Co-solvent Buffer: Prepare your final aqueous buffer (e.g., PBS) containing the desired percentage of the co-solvent. For example, to make 10 mL of PBS with 10% ethanol, mix 9 mL of PBS with 1 mL of absolute ethanol.

  • Dilute: Add the DMSO stock solution dropwise to the co-solvent buffer while vortexing.

  • Validate: Always run a vehicle control in your experiment (i.e., buffer with the same final concentration of DMSO and co-solvent) to ensure the solvent system itself does not affect the experimental outcome.

Section 3: Frequently Asked Questions (FAQs)

Q4: What is the best organic solvent to make a primary stock solution?

Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents for preparing high-concentration primary stock solutions. Based on the behavior of similar benzamide derivatives, the compound should be highly soluble in these polar aprotic solvents.[1][11]

Q5: I see precipitation in my cell culture media after adding the compound. What should I do?

This often happens due to a combination of factors: exceeding the solubility limit at the media's pH (~7.4) and interactions with media components (proteins, salts).

Troubleshooting Steps:

  • Lower the Final Concentration: This is the simplest solution. Determine the highest concentration that remains soluble in your specific media.

  • Check Final DMSO Concentration: Ensure the final DMSO concentration in your media is below cytotoxic levels, typically <0.5% v/v. High DMSO concentrations can also promote precipitation upon dilution.

  • Use a Co-Solvent (with caution): If compatible with your cells, preparing the media with a small amount of a less toxic co-solvent like PEG 400 or ethanol might help. However, this must be carefully validated with a vehicle control.

  • Pre-complex with Serum: In some cases, pre-mixing the compound in a small volume of fetal bovine serum (FBS) before adding it to the rest of the media can help keep it soluble due to binding with proteins like albumin. This is highly empirical and must be tested for each specific case.

Q6: Can I heat the solution to improve solubility?

Heating can temporarily increase the solubility of a compound, but it should be done with caution.

  • Pros: It can help dissolve the compound initially, especially for preparing concentrated stock solutions.

  • Cons:

    • Degradation: The compound may not be thermally stable. Always check for signs of degradation (e.g., color change).

    • Supersaturation: The solution may become supersaturated and the compound will likely precipitate out again as it cools to room or experimental temperature. This can lead to inaccurate concentration measurements and inconsistent results.

Recommendation: Heating is not a reliable method for ensuring solubility in a final experimental solution at a lower temperature. It is better to use the pH adjustment or co-solvent methods described above for stable and reproducible results.

References

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Patel, B. B., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy and Pharmacology.
  • Savjani, K. T., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science.
  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology.
  • Adib, Z. A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical Sciences.
  • BenchChem. (n.d.). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.
  • University of Wisconsin-Platteville. (n.d.). Chapter 22 Notes - Amines.
  • Grokipedia. (n.d.). Benzamide.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents.
  • Wikipedia. (n.d.). Benzamide.
  • Piatt, J. J., et al. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Journal of Environmental Quality.
  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II.
  • Akther, T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies and self-validating protocols for the crystallization of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies and self-validating protocols for the crystallization of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide . As a highly functionalized intermediate, this molecule presents unique crystallographic challenges, including unpredictable crystal habits, liquid-liquid phase separation (oiling out), and extensive polymorphism.

Part 1: Causality & Molecular Interactions (The "Why")

To optimize the crystallization of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, we must first understand the structural features driving its solid-state behavior:

  • The Benzamide Core (Polymorphism Risk): Benzamides are notorious for their bewildering crystallographic complexity. Unsubstituted benzamide was the first molecular crystal reported to exhibit polymorphism (by Wöhler and Liebig in 1832) and possesses at least four distinct polymorphs[1][2]. The potential energy of these structures is dominated by a delicate competition between 1D amide-amide hydrogen bonding, π−π stacking interactions, and molecular torsion[3].

  • The Fluorine Substituent (Packing Density): The incorporation of a fluorine atom significantly alters the molecule's lipophilicity and packing density. Fluorine acts as a weak hydrogen bond acceptor, enabling C−H⋯F interactions that can stabilize alternative supramolecular synthons and drive the formation of novel polymorphs[4][5].

  • Amine & Methoxy Groups (Conformational Flexibility): The 3-amino group acts as a competing hydrogen bond donor/acceptor, while the 3-methoxy group introduces rotational flexibility. This flexibility often leads to conformational polymorphism and increases the thermodynamic barrier to nucleation, frequently resulting in oiling out.

Part 2: Troubleshooting FAQs

Q1: My crystallization yields a mixture of polymorphs instead of a single pure phase. How can I drive the system to the thermodynamically stable form?

Root Cause: Rapid cooling or high supersaturation in non-polar solvents traps the molecule in kinetic polymorphs. According to Ostwald's rule of stages, the least stable polymorph often nucleates first because it has the lowest activation energy barrier[2]. Solution: Implement a thermodynamic slurry conversion (maturation). Suspend the mixed-phase material in a solvent with moderate solubility and high hydrogen-bond acceptor capacity (e.g., ethyl acetate or acetone). Solvents that can accept hydrogen bonds disrupt the metastable amide-amide networks, lowering the nucleation rate of kinetic forms and allowing the stable polymorph to crystallize via solvent-mediated phase transformation[6][7].

Q2: The product frequently "oils out" (liquid-liquid phase separation) before crystallizing. How do I prevent this?

Root Cause: Oiling out occurs when supersaturation exceeds the metastable zone width (MZW) for crystallization, pushing the system into the liquid-liquid demixing region. The rotational flexibility of the 3-methoxy group lowers the penalty for disordered states, favoring a solute-rich liquid phase over a structured crystal lattice. Solution:

  • Flatten the cooling profile: Reduce the cooling rate to ≤0.1 °C/min to stay within the MZW.

  • Shift the Solvent System: Move away from pure lipophilic solvents. Use a binary mixture (e.g., Ethanol/Water) to create a steeper solubility curve, which naturally widens the MZW.

  • Mandatory Seeding: Introduce 1-2 wt% of crystalline seeds at low supersaturation to bypass the primary nucleation energy barrier entirely.

Q3: The crystals form as fine, long needles that cause severe filtration bottlenecks. How can I improve the crystal habit?

Root Cause: Benzamides frequently crystallize as fine needles because growth along the 1D amide-amide hydrogen-bonding axis is significantly faster than growth on orthogonal faces[4]. Solution: Switch to a solvent that selectively interacts with the fast-growing faces. Solvents with strong hydrogen-bond acceptor properties (like acetone or THF) will temporarily hydrogen-bond to the amide and amine N−H donors. This "caps" the growing end of the 1D ribbon, retarding longitudinal growth and forcing the crystal to grow radially, yielding highly filterable, block-like crystals[7].

Part 3: Quantitative Data & Solvent Selection

The table below summarizes how specific solvent properties manipulate the hydrogen-bonding networks of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, dictating the final crystallization outcome.

Solvent CategoryExamplesH-Bond PropensityExpected Crystal HabitPolymorph Risk
Non-polar Toluene, HeptaneNoneFine Needles (1D growth)High (Kinetic forms favored)
H-Bond Acceptors Ethyl Acetate, AcetoneHigh AcceptorPrisms / BlocksLow (Thermodynamic form favored)
Protic / Donors Ethanol, IsopropanolDonor & AcceptorPlates / Thick NeedlesModerate
Halogenated DichloromethaneWeak AcceptorUnpredictableHigh (Solvate formation risk)

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and polymorphic purity, utilize the following Seeded Cooling Crystallization with Temperature Cycling protocol. This system is self-validating: it contains built-in physical checkpoints to confirm the thermodynamic state before proceeding.

Step 1: Complete Dissolution

  • Suspend 10.0 g of crude API in 100 mL of Ethyl Acetate (H-bond acceptor solvent).

  • Heat the mixture to 70 °C under agitation (400 rpm).

  • Validation Check: The solution must be completely transparent. If opaque, hold for 15 minutes or hot-filter to remove insoluble impurities. Complete dissolution erases the "thermal memory" of prior polymorphs.

Step 2: Controlled Supersaturation

  • Cool the solution linearly to 55 °C at a rate of 0.5 °C/min.

  • Validation Check: The solution must remain clear. If spontaneous nucleation occurs here, the solvent volume is too low; add 10 mL of Ethyl Acetate and repeat Step 1.

Step 3: Isothermal Seeding

  • Add 0.1 g (1 wt%) of pure, thermodynamically stable seeds of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.

  • Hold isothermally at 55 °C for 60 minutes.

  • Validation Check: Inspect visually or via FBRM (Focused Beam Reflectance Measurement). The seeds must not dissolve , nor should there be a massive secondary nucleation spike. Persistence of the seed bed validates that the system is perfectly poised within the metastable zone.

Step 4: Desupersaturation & Temperature Cycling

  • Cool the slurry to 5 °C at a slow, linear rate of 0.1 °C/min to promote growth over secondary nucleation.

  • To ensure complete conversion of any transient kinetic polymorphs, apply one temperature cycle: Heat back to 40 °C, hold for 2 hours, then cool back to 5 °C at 0.1 °C/min.

Step 5: Isolation

  • Filter the slurry via a sintered glass funnel. Wash the cake with 20 mL of cold (5 °C) Ethyl Acetate/Heptane (1:1 v/v).

  • Dry under vacuum at 40 °C for 12 hours.

Part 5: Crystallization Troubleshooting Workflow

CrystallizationWorkflow Start Start: N-(3-Amino-4-fluorophenyl) -3-methoxybenzamide Screening Solvent Screening (H-bond Donors vs Acceptors) Start->Screening Outcome Observe Initial Phase Screening->Outcome OilOut Issue: Oiling Out (LLPS) Outcome->OilOut High Supersat. Needles Issue: 1D Needle Growth Outcome->Needles Non-polar solvent Polymorph Issue: Mixed Polymorphs Outcome->Polymorph Kinetic trapping FixOil Lower supersaturation, Add seeds, Step-cooling OilOut->FixOil FixNeedles Switch to H-bond acceptor solvent (e.g., EtOAc) Needles->FixNeedles FixPoly Thermodynamic Slurry Conversion at elevated Temp Polymorph->FixPoly Optimum Optimized Crystalline API FixOil->Optimum FixNeedles->Optimum FixPoly->Optimum

Figure 1: Logical decision tree for troubleshooting benzamide derivative crystallization issues.

Part 6: References

  • Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses? Physical Chemistry Chemical Physics (RSC Publishing).3

  • Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules. Crystal Growth & Design - ACS Publications.1

  • Wöhler and Liebig Revisited: 176 Years of Polymorphism in Benzamide - and the Story Still Continues! ResearchGate.2

  • Diverse Solvent Selection for Polymorph Landscape Investigation Based on Specific API–Solvent Interactions. Crystal Growth & Design - ACS Publications.6

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.4

  • Evaluation of the interchangeability of C-H and C-F groups: Insights from crystal packing in a series of isomeric fluorinated benzanilides. ResearchGate.5

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry - ACS Publications.8

  • Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine Anhydrous Polymorphs: A Molecular Recognition Perspective. ACS Publications.7

Sources

Optimization

Technical Support Center: Stability &amp; Storage of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Overview N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (C₁₄H₁₃FN₂O₂) is a bifunctional molecule featuring an electron-rich aniline...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Overview

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (C₁₄H₁₃FN₂O₂) is a bifunctional molecule featuring an electron-rich aniline moiety and an amide linkage. This dual-functional nature introduces specific vulnerabilities during storage and handling. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure compound integrity and experimental reproducibility.

Mechanistic Causality of Degradation

To effectively prevent degradation, it is critical to understand the underlying chemical causality of the molecule's two primary failure modes:

  • Aniline Oxidation: The primary amine on the 3-amino-4-fluorophenyl group is highly susceptible to auto-oxidation. Exposure to molecular oxygen and photons generates reactive radical species, leading to the formation of nitrosobenzenes, azoxybenzenes, and eventually dark-colored polymeric resins[1]. While the adjacent fluorine atom exerts a mild inductive electron-withdrawing effect, it is insufficient to fully passivate the amine against oxidative attack.

  • Amide Hydrolysis: Amide bonds are vulnerable to nucleophilic attack by water, a process heavily accelerated by extremes in pH (specific acid/base catalysis) and elevated environmental humidity[2]. Hydrolytic cleavage of this specific compound yields 3-methoxybenzoic acid and 4-fluoro-1,3-phenylenediamine[3].

DegradationPathways Compound N-(3-Amino-4-fluorophenyl)- 3-methoxybenzamide Oxidation Oxidation (O2, Photons, Metals) Compound->Oxidation Air/Light Exposure Hydrolysis Hydrolysis (H2O, H+/OH-) Compound->Hydrolysis Aqueous/Humid Storage OxProducts Nitroso, Azo, & Polymeric Species (Yellow/Brown) Oxidation->OxProducts HydProducts 3-Methoxybenzoic acid + 4-Fluoro-1,3-phenylenediamine Hydrolysis->HydProducts

Fig 1: Primary degradation pathways of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.

Troubleshooting & FAQs

Q1: My stock solution turned from colorless to a yellow/brown tint. What happened, and can I rescue it? A: This discoloration is a classic hallmark of aniline oxidation[1]. The primary amine has oxidized into colored azo or polymeric impurities.

  • Causality: Oxygen dissolved in the solvent or present in the vial headspace reacted with the amine, a process likely accelerated by ambient laboratory light.

  • Rescue: If the degradation is minor (<5% by LC-MS), you can purify the sample using flash column chromatography (silica gel). If a precipitate has formed (indicating extensive polymerization), the solution cannot be rescued and must be discarded.

  • Prevention: Always prepare stock solutions using degassed, anhydrous solvents and store them in amber vials backfilled with an inert gas (Argon or Nitrogen)[1].

Q2: I am observing peak splitting and new masses in my LC-MS after storing the compound in aqueous buffers. Why? A: This indicates hydrolytic cleavage of the amide bond.

  • Causality: The amide linkage has undergone nucleophilic attack by water, cleaving the molecule into 3-methoxybenzoic acid and 4-fluoro-1,3-phenylenediamine[3]. This reaction is accelerated in unbuffered water or at pH extremes.

  • Prevention: Do not store the compound in aqueous solutions. Prepare aqueous working solutions immediately before use and discard any remainder. For long-term liquid storage, exclusively use anhydrous DMSO or DMF.

Q3: What are the optimal long-term storage conditions for the solid powder? A: The solid powder must be stored in a highly controlled environment to arrest both oxidation and hydrolysis. Store the powder at -20°C or -80°C in a tightly sealed, amber glass container[1]. The container must be placed inside a desiccator to prevent moisture ingress, and the headspace should be purged with Argon to displace oxygen[2].

Validated Experimental Protocols

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

This self-validating workflow ensures that oxygen and moisture are systematically excluded from the moment the solvent touches the powder.

  • Acclimation: Remove the sealed vial of solid N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide from the -20°C freezer. Allow it to acclimate to room temperature for 30 minutes before opening. (Opening a cold vial causes immediate atmospheric condensation, introducing water that drives hydrolysis).

  • Solvent Preparation: Use anhydrous, HPLC-grade DMSO. Degas the solvent by sparging with Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: In a glovebox or under a continuous Argon stream, dissolve the powder in the degassed DMSO to your desired concentration (e.g., 10 mM).

  • Aliquotting: Divide the stock solution into single-use aliquots using amber glass HPLC vials. This prevents repeated freeze-thaw cycles and limits cumulative oxygen exposure.

  • Sealing: Purge the headspace of each vial with Argon, seal immediately with PTFE-lined septa caps, and wrap the caps tightly in Parafilm.

  • Storage: Transfer the aliquots to a -80°C freezer.

PrepWorkflow Start 1. Acclimate Powder (Room Temp, Sealed) Solvent 2. Degas Anhydrous DMSO (Argon Sparging) Start->Solvent Dissolve 3. Dissolve Compound (Inert Atmosphere) Solvent->Dissolve Aliquot 4. Aliquot into Amber Vials (Single-Use Volumes) Dissolve->Aliquot Seal 5. Argon Purge & Seal (PTFE Septa + Parafilm) Aliquot->Seal Store 6. Cryogenic Storage (-80°C) Seal->Store

Fig 2: Validated workflow for the preparation of anhydrous stock solutions.

Protocol B: LC-MS Purity Verification

To validate the integrity of your stored compound prior to critical assays, run this baseline LC-MS check.

  • Dilute a 1 µL aliquot of the stock solution into 999 µL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a fast gradient (5% to 95% Acetonitrile over 5 minutes).

  • Monitor UV absorbance at 254 nm and positive electrospray ionization (ESI+).

  • Self-Validation Check: The intact parent mass[M+H]⁺ should be m/z 261.10. If you observe peaks at m/z 153.05 or m/z 127.06, amide hydrolysis has occurred.

Quantitative Data & Reference Tables

Table 1: Storage Condition Matrix vs. Expected Shelf Life

StateStorage TemperatureAtmosphereContainer TypeExpected Shelf Life
Solid Powder-20°CArgonAmber Glass + Desiccant> 24 Months
Solid Powder25°C (Room Temp)Ambient AirClear Glass< 3 Months (Oxidation risk)
DMSO Stock-80°CArgonAmber Glass (PTFE Septa)12 Months
DMSO Stock-20°CAmbient AirClear Glass1 - 3 Months
Aqueous Buffer4°CAmbient AirAny< 24 Hours (Hydrolysis risk)

Table 2: Diagnostic Degradation Peaks (LC-MS ESI+)

Chemical SpeciesFormulaExpected[M+H]⁺ m/zCause of Formation
Intact Compound C₁₄H₁₃FN₂O₂261.10 N/A
3-Methoxybenzoic acidC₈H₈O₃153.05Amide Hydrolysis
4-Fluoro-1,3-phenylenediamineC₆H₇FN₂127.06Amide Hydrolysis
Nitroso IntermediateC₁₄H₁₁FN₂O₃275.08Amine Oxidation

References

  • "How to Minimize Amide Hydrolysis in High-Humidity Environments." PatSnap.
  • "Best practices for preventing the oxidation of 2-(hexyloxy)aniline." BenchChem.
  • Snape, T. J., Astles, A. M., & Davies, J. (2010). "Understanding the chemical basis of drug stability and degradation." Pharmaceutical Journal.

Sources

Troubleshooting

Minimizing side reactions in N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with N-(3-Amino-4-fluorophenyl)-3-methoxybenz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide .

Synthesizing this benzamide derivative requires strict control over regioselectivity and chemoselectivity. Direct acylation of 4-fluoro-1,3-phenylenediamine often leads to intractable mixtures of regioisomers. Therefore, the industry-standard approach utilizes a two-step sequence starting from 4-fluoro-3-nitroaniline : (1) selective N-acylation, followed by (2) chemoselective nitro reduction.

Below, you will find the mechanistic rationale, troubleshooting FAQs, quantitative data, and self-validating protocols to eliminate side reactions such as bis-acylation and hydrodefluorination.

Workflow Overview

G SM 4-Fluoro-3-nitroaniline Step1 Step 1: N-Acylation (DIPEA, DCM, 0 °C) SM->Step1 Reagent 3-Methoxybenzoyl chloride Reagent->Step1 Int N-(4-fluoro-3-nitrophenyl)- 3-methoxybenzamide Step1->Int Avoids over-acylation Step2 Step 2: Chemoselective Reduction (Fe(0), CaCl2, EtOH/H2O) Int->Step2 Prod N-(3-Amino-4-fluorophenyl)- 3-methoxybenzamide Step2->Prod Prevents defluorination

Synthetic workflow for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide avoiding side reactions.

Troubleshooting FAQs

Q1: I attempted a one-step synthesis using 4-fluoro-1,3-phenylenediamine, but I am getting a complex mixture. Why is the regioselectivity so poor? A: The two amino groups on 4-fluoro-1,3-phenylenediamine possess highly similar nucleophilic profiles. While the 1-amino group is slightly less sterically hindered, the strong inductive electron-withdrawing effect of the adjacent fluorine atom heavily impacts the 3-amino group. Because differentiating these two amines kinetically is notoriously difficult, direct acylation typically yields a mixture of the 1-acyl, 3-acyl, and 1,3-bis-acyl products. It is highly recommended to abandon the diamine route and utilize the nitro-aniline precursor[1].

Q2: During the acylation of 4-fluoro-3-nitroaniline, I am observing significant bis-acylation (imide formation). How can I prevent this? A: Bis-acylation occurs when the newly formed amide is deprotonated by a strong base, rendering it nucleophilic enough to attack a second equivalent of 3-methoxybenzoyl chloride. Causality & Solution: Switch from strong or unhindered bases (like NaOH or basic Et3N) to N,N-Diisopropylethylamine (DIPEA) . DIPEA is sterically hindered, which prevents it from acting as a nucleophile or facilitating ketene formation, while still effectively scavenging the HCl byproduct. Additionally, strictly limit the acid chloride stoichiometry to 1.05 equivalents and maintain the reaction at 0 °C during addition.

Q3: My final reduction step (nitro to amine) using standard Pd/C and H₂ gas yields a major byproduct that is missing the fluorine atom. What happened? A: You are observing hydrodefluorination . Palladium-catalyzed hydrogenation is highly active and can undergo oxidative addition into the activated C-F bond of electron-deficient aromatic rings, replacing the fluorine with hydrogen. Causality & Solution: To preserve the C-F bond, you must switch to a chemoselective electron-transfer reduction method. Using reduced iron powder (Fe(0)) with calcium dichloride (CaCl₂) in aqueous ethanol provides the perfect redox potential to reduce the nitro group without cleaving the carbon-fluorine bond[2].

Pathway cluster_0 High Risk of Defluorination cluster_1 Chemoselective Route Nitro Nitroarene Intermediate PdC H2, Pd/C (Standard) Nitro->PdC Fe Fe(0) / CaCl2 (Mild Electron Transfer) Nitro->Fe Byprod Defluorinated Aniline (Major Side Product) PdC->Byprod Target Target Fluoroaniline (C-F Bond Preserved) Fe->Target

Mechanistic divergence in nitro reduction: Pd/C induces defluorination, whereas Fe(0) preserves C-F.

Quantitative Data: Optimization of Nitro Reduction

The table below summarizes the quantitative impact of various reduction conditions on the yield of the target amine versus the defluorinated byproduct.

Reduction SystemEquivalents / ConditionsTarget Amine Yield (%)Defluorination Byproduct (%)
H₂, 10% Pd/C 1 atm H₂, MeOH, RT, 12h< 35%> 60%
SnCl₂·2H₂O 5.0 eq, EtOH, 70 °C, 4h78%< 5%
Fe(0), CaCl₂ 5.0 eq Fe, EtOH/H₂O, 80 °C, 4h95% Not Detected

Note: While Stannous Chloride (SnCl₂) limits defluorination, it often results in tin-emulsion formations during workup, lowering isolated yields. The Fe/CaCl₂ system is superior for both yield and purification ease.

Self-Validating Experimental Protocols

Protocol 1: Selective Acylation of 4-Fluoro-3-nitroaniline

Objective: Synthesize N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide while completely suppressing bis-acylation.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-fluoro-3-nitroaniline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add DIPEA (1.5 eq, 15 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve 3-methoxybenzoyl chloride (1.05 eq, 10.5 mmol) in a minimal amount of DCM. Add this solution dropwise over 30 minutes via an addition funnel to prevent localized concentration spikes.

  • Reaction Monitoring (Self-Validation): Stir for 2 hours, allowing the mixture to slowly reach room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the bright yellow nitroaniline spot and the appearance of a UV-active, lower Rf spot confirms full conversion. If a high Rf spot appears, bis-acylation is occurring (check temperature control).

  • Workup: Quench with saturated aqueous NH₄Cl. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA) and saturated NaHCO₃ (hydrolyzes and removes any unreacted acid chloride). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Chemoselective Reduction of the Nitro Group

Objective: Reduce the nitro intermediate to N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide without inducing hydrodefluorination[2].

  • Preparation: Suspend the N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide intermediate (1.0 eq, 10 mmol) in a 9:1 mixture of Ethanol/Water (50 mL).

  • Reagent Addition: Add fine Iron powder (Fe(0), 5.0 eq, 50 mmol) and Calcium dichloride (CaCl₂, 0.5 eq, 5 mmol) to the suspension.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C.

  • Reaction Monitoring (Self-Validation): The reaction is visually self-validating. The initial yellow suspension will gradually transition into a dark brown/black slurry as the iron is oxidized to iron oxides. Stir for 4 hours. Complete consumption of the starting material should be verified by LC-MS (monitoring for the exact mass of the target amine, ensuring no M-19 peak corresponding to defluorination is present).

  • Workup: While the mixture is still hot, filter it through a pad of Celite to remove the iron residues. Wash the Celite pad thoroughly with hot ethyl acetate. Concentrate the filtrate, partition between EtOAc and brine, dry the organic layer, and evaporate to yield the pure target compound.

References

  • CA2624859A1 - Selective acylation of 4-substituted-1,3-phenylenediamine Source: Google Patents URL
  • Discovery of a Selective Kinase Inhibitor (TAK-632)

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most common bottlenecks in the structural verification of fluorinated aromatics: sev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most common bottlenecks in the structural verification of fluorinated aromatics: severe signal overlap.

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide presents a unique spectroscopic challenge. It contains two distinct aromatic systems—an aniline derivative (Ring A) and a benzoyl derivative (Ring B)—yielding seven aromatic protons that resonate within a narrow chemical shift window (6.5–8.0 ppm). This crowding is exponentially worsened by heteronuclear scalar coupling from the 19 F nucleus. This guide will walk you through the causality of these phenomena and provide self-validating, field-proven protocols to deconvolute your spectra.

NMR_Workflow Start Detect Aromatic Overlap (6.5 - 8.0 ppm) CheckHW Check Hardware: HFX Probe Available? Start->CheckHW FDecouple Run 1H{19F} Decoupled NMR (Removes J_HF splitting) CheckHW->FDecouple Yes TwoDNMR Run 2D NMR Suite (HSQC, HMBC, COSY) CheckHW->TwoDNMR No PureShift Run Pure Shift (PSYCHE) (Collapses 1H-1H multiplets) CheckHW->PureShift Alt Method Solvent Solvent Titration (e.g., CDCl3 to DMSO-d6) CheckHW->Solvent No Advanced NMR Resolved Signals Resolved & Assigned FDecouple->Resolved TwoDNMR->Resolved PureShift->Resolved Solvent->Resolved

Troubleshooting workflow for resolving NMR signal overlap in fluorinated aromatics.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is the aromatic region (6.5–8.0 ppm) of my compound completely unresolved in a standard 1D 1 H NMR spectrum?

Cause: The overlap is driven by two compounding factors: structural crowding and heteronuclear spin-spin coupling. Your molecule contains seven aromatic protons. Furthermore, the fluorine atom on Ring A ( 19 F, 100% natural abundance, spin-½) actively couples to adjacent protons. Because the 19 F nucleus has a high gyromagnetic ratio, it induces strong scalar couplings over three bonds ( 3JHF​≈8−10 Hz to the ortho proton) and four bonds ( 4JHF​≈4−6 Hz to the meta protons). This splits what would normally be simple doublets or singlets into broad, complex multiplets (e.g., doublets of doublets). This increased spectral footprint causes the Ring A signals to merge indistinguishably with the four protons from the 3-methoxybenzoyl ring (Ring B).

Coupling_Network F4 19F (Pos 4) H5 1H (Pos 5) F4->H5 3J_HF H2 1H (Pos 2) F4->H2 4J_HF H6 1H (Pos 6) F4->H6 4J_HF Overlap Spectral Overlap H5->Overlap H2->Overlap H6->Overlap RingB Ring B Protons RingB->Overlap

1H-19F scalar coupling network driving spectral complexity and overlap in Ring A.

Q2: How can I eliminate the multiplet complexity caused by the fluorine atom?

Solution: The most direct instrumental solution is 1 H{ 19 F} broadband decoupling . By continuously irradiating the 19 F resonance frequency during 1 H acquisition, the 1 H- 19 F scalar couplings are removed, collapsing the complex multiplets back into simpler 1 H- 1 H splitting patterns. Hardware Caveat: Because the Larmor frequencies of 1 H and 19 F are extremely close (e.g., 400 MHz for 1 H and ~376 MHz for 19 F at 9.4 Tesla), standard dual-channel probes cannot pulse both simultaneously without specialized filters. You will need a dedicated HFX probe or a system where the broadband channel can tune up to the 19 F frequency.

Q3: I do not have an HFX probe. How can I resolve the overlapping aromatic signals using standard hardware?

Solution: You must leverage the dispersion of a second nucleus using 2D NMR spectroscopy . While the 1 H chemical shift range is narrow (~15 ppm), the 13 C chemical shift range is roughly 200 ppm. By running a 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) experiment, the overlapping proton signals are spread out along the orthogonal 13 C axis based on the carbon atom they are directly attached to. Ring A and Ring B carbons will have distinct electronic environments (e.g., the methoxy-substituted carbon vs. the fluoro-substituted carbon), pulling the overlapping protons apart in the 2D contour map.

Q4: Can I alter my sample preparation to resolve overlap without advanced pulse sequences?

Solution: Yes. If NMR time or hardware is limited, you can manipulate the chemical environment:

  • Solvent Titration: Switch from CDCl 3​ to DMSO- d6​ or CD 3​ OD. Different solvents alter the solvation shell around the polar groups (amide, amine, methoxy), inducing differential chemical shift changes (solvent-induced shifts) that can pull overlapping aromatic peaks apart.

  • Lanthanide Shift Reagents: Adding a paramagnetic shift reagent (e.g., Eu(fod) 3​ ) will coordinate with the Lewis basic sites (the amide carbonyl or the primary amine). This interaction induces massive, distance-dependent chemical shifts, effectively stretching the spectrum and resolving the overlap.

Part 2: Data Presentation

To aid in your spectral assignment, below is a synthesized data table detailing the expected NMR behavior of the aromatic protons in N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, illustrating the simplification achieved via decoupling.

Proton LocationPositionExpected 1 H Shift Range (ppm)Multiplicity (Standard 1D)Multiplicity ( 1 H{ 19 F} Decoupled)Primary Couplings
Ring A (Aniline) H-56.80 – 7.10dd (doublet of doublets)d (doublet) 3JHF​ (8-10 Hz), 3JHH​ (8 Hz)
Ring A (Aniline) H-27.20 – 7.40dd (doublet of doublets)d (doublet) 4JHF​ (4-6 Hz), 4JHH​ (2 Hz)
Ring A (Aniline) H-66.90 – 7.20ddd (multiplet)dd (doublet of doublets) 4JHF​ (4-6 Hz), 3JHH​ , 4JHH​
Ring B (Benzoyl) H-27.40 – 7.60dd or mdd or m (Unchanged) 4JHH​ (2 Hz)
Ring B (Benzoyl) H-47.00 – 7.20ddd or mddd or m (Unchanged) 3JHH​ (8 Hz), 4JHH​ (2 Hz)
Ring B (Benzoyl) H-57.30 – 7.50t (triplet)t (Unchanged) 3JHH​ (8 Hz)
Ring B (Benzoyl) H-67.40 – 7.60ddd or mddd or m (Unchanged) 3JHH​ (8 Hz), 4JHH​ (2 Hz)

Part 3: Experimental Protocols

Protocol A: 1 H{ 19 F} Decoupled NMR Acquisition

Requirement: Spectrometer equipped with an HFX or doubly-tuned high-frequency probe.

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of deuterated solvent (e.g., DMSO- d6​ ).

  • Probe Tuning: Insert the sample. Execute the atma (automatic tuning and matching) command specifically ensuring that both the 1 H and 19 F channels are precisely tuned. This is critical to prevent hardware reflection damage due to their proximity in frequency.

  • Determine 19 F Carrier Frequency:

    • Load a standard 1D 19 F experiment (e.g., zgfl).

    • Acquire the spectrum and identify the center of the fluorine multiplet corresponding to the 4-fluoro position.

    • Record the exact offset frequency (O1P in ppm).

  • Set Up Decoupling:

    • Create a new dataset and load the 1 H with 19 F decoupling pulse program (e.g., zgig or zgf depending on the vendor).

    • Input the 19 F offset frequency recorded in Step 3 into the decoupling channel (usually F2).

    • Select an adiabatic decoupling shape (e.g., WURST or CHIRP) to ensure uniform decoupling across the resonance.

  • Acquisition: Run the experiment (zg). Compare the resulting spectrum to your standard 1 H NMR to observe the collapsed multiplets on Ring A.

Protocol B: 2D 1 H- 13 C HSQC Workflow for Overlap Resolution

Requirement: Standard broadband or inverse probe.

  • Baseline 1D Scans: Acquire high-quality 1D 1 H and 1D 13 C spectra. Note the exact spectral width (SW) containing all signals to optimize the 2D acquisition time.

  • Pulse Sequence Selection: Load a multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.2). This will not only resolve overlap but phase CH/CH 3​ signals oppositely to CH 2​ signals, aiding in the identification of the methoxy group.

  • Parameter Optimization:

    • F2 ( 1 H) Dimension: Set the spectral width to cover 0-12 ppm.

    • F1 ( 13 C) Dimension: Set the spectral width to cover 0-200 ppm.

    • Resolution: Acquire at least 256 increments in the indirect (F1) dimension to ensure sufficient resolution of the closely spaced aromatic carbons.

  • Acquisition & Processing: Execute the scan. During processing, apply a squared sine-bell apodization function in both dimensions to enhance resolution. The resulting 2D contour map will display the 7 aromatic protons as distinct cross-peaks separated by their corresponding 13 C chemical shifts.

References

  • 1H with 19F Decoupling - University of Ottawa NMR Facility Blog blogspot.com[Link]

  • NMR and Metabolomics—A Roadmap for the Future - PMC nih.gov[Link]

  • 13C NMR with 1H and 19F double decoupling - Présentation PowerPoint epfl.ch[Link]

  • 1 Investigations on Fluorine-Labeled Ribonucleic Acids by 19F NMR Spectroscopy wiley-vch.de[Link]

Troubleshooting

Optimizing mobile phase for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide LC-MS

Focus: Mobile Phase Optimization for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic trou...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: Mobile Phase Optimization for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by explaining the chemical causality behind LC-MS behaviors. This center provides self-validating protocols, quantitative matrices, and diagnostic workflows to ensure your method development is robust, reproducible, and scientifically grounded.

Module 1: Molecular Profiling & Causality

To optimize the mobile phase for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide , we must first deconstruct its chemical properties and how they dictate chromatographic and mass spectrometric behavior:

  • Inductive pKa Depression: The primary site for positive electrospray ionization (ESI+) is the aniline-type amine. However, the highly electronegative fluorine atom positioned ortho to this amine exerts a strong electron-withdrawing inductive effect. This drastically lowers the amine's pKa (estimated ~3.0–3.5) compared to standard aliphatic amines. To ensure complete pre-column protonation for maximum ESI+ sensitivity, the mobile phase must be strictly acidic (pH < 3.0)[1].

  • Silanol Secondary Interactions: Despite the lowered pKa, the protonated amine can still undergo detrimental ion-exchange interactions with residual ionized silanols on silica-based reversed-phase columns. This manifests as severe peak tailing[2].

  • Hydrophobicity & Retention: The dual aromatic rings (fluorophenyl and methoxybenzamide) provide substantial hydrophobicity. The molecule will retain well on standard C18 stationary phases even when fully ionized, negating the need for highly hydrophobic, MS-incompatible ion-pairing agents like Trifluoroacetic Acid (TFA)[3].

Module 2: Quantitative Additive Matrix

Selecting the correct mobile phase modifier is a balancing act between chromatographic resolution and MS sensitivity. The table below summarizes the field-proven effects of various additives on this specific class of basic, fluorinated compounds.

Mobile Phase AdditiveAqueous pHESI+ SensitivityPeak Symmetry ( As​ )Causality / Mechanistic Impact
0.1% Trifluoroacetic Acid (TFA) ~2.1Very LowExcellent (<1.1)Strong ion-pairing suppresses MS ionization; low pH completely masks residual silanols[3][4].
0.1% Formic Acid (FA) ~2.8HighPoor (>1.5)Volatile weak acid promotes excellent protonation; weak ion-pairing allows silanol-induced tailing[4].
0.1% FA + 10mM Ammonium Formate ~3.2Very HighGood (<1.2)Buffer controls pH; ammonium ions actively compete for residual silanols, sharpening the peak[5].
0.05% Difluoroacetic Acid (DFA) ~2.6HighExcellent (<1.1)Balances ion-pairing strength to improve peak shape without the severe MS droplet surface-tension issues of TFA[4].

Module 3: Self-Validating Optimization Protocol

Every analytical method must prove its own reliability. Use this step-by-step, self-validating protocol to establish your baseline LC-MS method.

Phase 1: Solvent Preparation & Baseline Validation

  • Prepare Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade H2​O .

  • Prepare Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Validation Check: Purge all lines and monitor the LC pump pressure ripple. A pressure fluctuation of < 1% validates pump stroke integrity and confirms the solvents are properly degassed[2].

Phase 2: Column Equilibration

  • Install a sub-2 µm C18 column (e.g., 2.1 x 50 mm) and set the oven to 40 °C.

  • Flush with 10 column volumes of initial gradient conditions (e.g., 5% B).

  • Validation Check: Monitor the MS Total Ion Chromatogram (TIC) background. A stable, flat baseline validates that the system is fully equilibrated and free of strongly retained matrix contaminants.

Phase 3: System Suitability Test (SST)

  • Inject 1 µL of a 10 ng/mL standard solution of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide in 5 consecutive replicates.

  • Validation Check: Calculate the Relative Standard Deviation (RSD) of the retention time and peak area.

    • Pass Criteria: RT RSD < 1.0%, Area RSD < 5.0%, Peak Asymmetry ( As​ ) < 1.2[2].

    • Causality: A failing RT RSD indicates incomplete column equilibration; a failing As​ indicates unresolved silanol interactions requiring a slight increase in buffer ionic strength[2][5].

Module 4: Diagnostic Workflows

Follow this logical decision tree when optimizing your method or troubleshooting unexpected chromatographic behavior.

LCMS_Troubleshooting N1 Target: N-(3-Amino-4-fluorophenyl) -3-methoxybenzamide N2 Initial LC-MS Run (0.1% FA in H2O/MeCN) N1->N2 N3 Diagnostic Evaluation N2->N3 N4 Issue: Low ESI+ Signal N3->N4 Signal Drop N5 Issue: Peak Tailing (As > 1.5) N3->N5 Asymmetry N6 Issue: Retention Shift N3->N6 %RSD > 2% N7 Action: Switch to 0.05% DFA or remove TFA N4->N7 N8 Action: Add 10 mM Ammonium Formate N5->N8 N9 Action: Flush 5 Column Volumes for Equilibration N6->N9 N10 Self-Validating SST (RSD < 2%, As < 1.2) N7->N10 N8->N10 N9->N10

Decision tree for LC-MS mobile phase optimization of fluorinated benzamides.

Module 5: Expert Troubleshooting Q&A (FAQs)

Q: Why is my MS signal intensity excessively low when using 0.1% TFA in the mobile phase? A: You are experiencing severe ion suppression. While TFA is excellent for improving peak shape, it forms a strong, neutral hydrophobic ion-pair with the protonated amine of your compound. In the ESI source, TFA's high surface tension prevents efficient droplet evaporation, and the strong ion-pair resists gas-phase dissociation[3][4]. Solution: Switch to 0.1% Formic Acid (FA) or use 0.05% Difluoroacetic Acid (DFA), which is less hydrophobic and significantly reduces signal suppression while maintaining peak integrity[4].

Q: The peak for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is tailing significantly on my C18 column (As > 1.5). How can I resolve this without losing MS sensitivity? A: The tailing is caused by secondary ion-exchange interactions between the basic primary amine and residual unendcapped silanols on the silica stationary phase. Because Formic Acid is a weak ion-pairing agent, it cannot mask these sites effectively[4]. Solution: Add 5–10 mM Ammonium Formate to your aqueous mobile phase. The ammonium ions ( NH4+​ ) will actively compete for and block the active silanol sites, sharpening your peak without suppressing the ESI+ signal[5].

Q: I am observing retention time shifts between injections. What is the self-validating protocol to fix this? A: Retention time shifts are typically caused by incomplete column equilibration or subtle changes in mobile phase composition (e.g., selective evaporation of volatile organics)[2]. Solution: Implement the self-validating System Suitability Test (SST) from Module 3. Ensure your column is flushed with at least 10 column volumes of the initial gradient composition before the first injection. If the shift is uniform across all peaks, verify your pump's flow rate by collecting the effluent in a graduated cylinder for one minute[2].

References

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International | 1

  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids | Sigma-Aldrich | 5

  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International |3

  • Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Sigma-Aldrich | 4

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International |2

Sources

Optimization

Addressing low reactivity of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide in amination

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the amination of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the amination of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide .

Due to the unique electronic and structural environment of this molecule, standard amination protocols often result in poor yields, starting material recovery, or complex side-reaction profiles. This document synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these barriers.

Section 1: Mechanistic Root Cause Analysis (FAQs)

Q: Why is the amino group on N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide so unreactive? A: The low nucleophilicity of the C3-amino group is the result of a dual deactivating effect. First, the highly electronegative fluorine atom at the ortho position (C4) exerts a strong inductive electron-withdrawing effect (-I effect), pulling electron density away from the nitrogen lone pair. Second, the amide linkage at the C1 position exerts both inductive and resonance-withdrawing effects across the aromatic system. Together, these factors drastically reduce the basicity and nucleophilicity of the aniline nitrogen, making it a poor substrate for standard electrophilic attacks or oxidative additions.

Q: Why do my standard Buchwald-Hartwig aminations fail or yield complex mixtures with this substrate? A: Standard Buchwald-Hartwig conditions often rely on strong bases like Sodium tert-butoxide (NaOtBu). However, your substrate contains a secondary amide linkage (-NH-CO-). Strong bases will preferentially deprotonate the acidic amide proton (pKa ~15-16) rather than facilitating the catalytic cycle at the deactivated amine. This leads to competitive N-arylation at the amide nitrogen or catalyst poisoning. You must switch to a weak base system (e.g., Cs₂CO₃ or K₃PO₄) paired with highly active third-generation palladium precatalysts[1].

Q: Why am I only recovering starting material during reductive amination? A: In standard reductive amination (e.g., using NaBH(OAc)₃ in DCE), the rate-limiting step is the formation of the intermediate imine or iminium ion. Because your aniline is highly electron-deficient, the initial nucleophilic attack on the carbonyl carbon is kinetically stalled. If the reductant is present from the beginning, it will preferentially reduce the aldehyde/ketone to an alcohol before the imine can form. You must force imine formation using a strong Lewis acid before introducing the hydride source[2].

Section 2: Troubleshooting Guide for Key Workflows

Workflow A: Buchwald-Hartwig Cross-Coupling

When coupling this deactivated aniline with aryl halides, the choice of ligand and base is the difference between 0% and 95% yield.

  • The Ligand Solution: Use BrettPhos or tBuBrettPhos . Density Functional Theory (DFT) studies confirm that for deactivated anilines, the rate-limiting step shifts depending on the steric and electronic profile of the ligand. BrettPhos is explicitly designed to prevent the over-arylation of primary amines and accelerates the reductive elimination step, which is critical when the amine is electron-poor[3][4].

  • The Precatalyst: Utilize Pd G3 or G4 precatalysts (e.g., BrettPhos Pd G3). These generate the active monoligated Pd(0) species rapidly and quantitatively at room temperature, which is essential when using weak bases that struggle to turn over the catalytic cycle.

  • The Base: Use Cs₂CO₃ to protect the integrity of the amide functional group[1].

Workflow B: Reductive Amination

To successfully alkylate this aniline via reductive amination, the reaction must be split into two distinct, Lewis acid-mediated phases.

  • The Activator: Use TiCl(OiPr)₃ or Ti(OiPr)₄ . Replacing one isopropoxide ligand with a chlorine atom (TiCl(OiPr)₃) significantly increases the Lewis acidity of the titanium center. This tightly coordinates to the carbonyl oxygen, drastically increasing its electrophilicity and forcing the deactivated aniline to attack. It also acts as an irreversible water scavenger to drive the equilibrium toward the imine[2][5].

  • The Reductant: Use NaBH(OAc)₃ or Borane-pyridine complexes only after complete imine formation is validated[6].

Section 3: Quantitative Data & Reagent Matrix

Use the following matrix to select the optimal conditions based on your desired transformation.

TransformationRecommended Catalyst / ActivatorBase / AdditiveReductantExpected ConversionKey Advantage
C-N Cross-Coupling BrettPhos Pd G3 (2-5 mol%)Cs₂CO₃ (2.0 eq)N/A>85%Tolerates the acidic amide proton; prevents diarylation.
C-N Cross-Coupling RuPhos Pd G3 (2-5 mol%)K₃PO₄ (2.0 eq)N/A70-80%Excellent for highly sterically hindered aryl halides.
Reductive Amination TiCl(OiPr)₃ (1.5 eq)N/ANaBH(OAc)₃ (2.0 eq)>90%Forces imine formation; prevents premature carbonyl reduction.
Reductive Amination Ti(OiPr)₄ (2.0 eq)N/ABorane-Ammonia75-85%Milder Lewis acid; useful if sensitive functional groups are present.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Weak-Base Buchwald-Hartwig Amination

This protocol is designed to be self-validating; color changes indicate the generation of the active Pd(0) species.

  • Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk flask equipped with a stir bar, add N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (1.0 equiv), the aryl halide (1.1 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G3 (0.02 to 0.05 equiv).

  • Degassing: Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Pd(0) is highly susceptible to oxidation; oxygen will irreversibly poison the catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (to reach 0.2 M concentration) via syringe.

  • Activation: Stir at room temperature for 5 minutes. Validation: The solution should transition from a pale yellow to a deep red/brown, indicating the successful generation of the active BrettPhos-Pd(0) complex.

  • Heating: Heat the reaction mixture to 90–100 °C for 12–24 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.

Protocol 2: Titanium-Mediated Reductive Amination

This two-step protocol prevents the premature reduction of the carbonyl substrate.

  • Imine Formation: In an oven-dried flask under Argon, dissolve N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Lewis Acid Addition: Dropwise, add TiCl(OiPr)₃ (1.5 equiv) at room temperature. Stir for 12-24 hours. Causality: The titanium complex activates the carbonyl and traps the generated water as TiO₂/isopropanol, driving the thermodynamically unfavorable imine formation to completion.

  • Validation Check: Pull a 10 µL aliquot, quench with NaHCO₃, and check via TLC or GC-MS. Do not proceed until the aniline starting material is consumed.

  • Reduction: Cool the flask to 0 °C. Add NaBH(OAc)₃ (2.0 equiv) in portions. Stir for an additional 4-6 hours, allowing the reaction to warm to room temperature.

  • Quench: Carefully quench with saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to break up titanium emulsions. Filter through Celite, extract with CH₂Cl₂, and dry over Na₂SO₄.

Section 5: Mechanistic Visualizations

BH_Cycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Deactivated Fluoroaniline) OxAdd->AmineCoord Pd(II) Complex Deprot Deprotonation (Weak Base: Cs2CO3) AmineCoord->Deprot Base Addition RedElim Reductive Elimination (Product Release) Deprot->RedElim Amido-Pd(II) RedElim->Pd0 C-N Bond Formation

Figure 1: Buchwald-Hartwig catalytic cycle tailored for deactivated anilines using BrettPhos and weak base.

RA_Pathway Carbonyl Carbonyl Compound (Aldehyde/Ketone) LewisAcid TiCl(OiPr)3 Activation (Carbonyl Electrophilicity ↑) Carbonyl->LewisAcid NucleoAttack Nucleophilic Attack (Deactivated Fluoroaniline) LewisAcid->NucleoAttack Imine Titanium-Imine Complex (Stable Intermediate) NucleoAttack->Imine -H2O / -iPrOH Reduction Reduction (NaBH(OAc)3) Imine->Reduction Validation Check Product Secondary Amine Product Reduction->Product

Figure 2: Lewis acid-mediated reductive amination pathway forcing imine formation prior to reduction.

References

  • Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism Source: ACS Publications URL:[Link]

  • TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines Source: ResearchGate URL:[Link]

  • TiCl(OiPr)3-mediated One-pot Reductive Amination of 1,1'-Diacetylferrocene with Aryl Amines Source: Academia.edu URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Source: PubMed Central (NIH) URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]

  • Recent developments in the synthesis and synthetic applications of borane–amines Source: Royal Society of Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Bioanalytical Method Validation Guide: LC-MS/MS Quantification of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Executive Summary & Analyte Profiling Quantifying small-molecule int...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Executive Summary & Analyte Profiling

Quantifying small-molecule intermediates and active pharmaceutical ingredients (APIs) in complex biological matrices requires a delicate balance of selectivity, sensitivity, and reproducibility. This guide evaluates and establishes a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9).

Structurally, this compound presents unique bioanalytical challenges:

  • Primary Aniline Group (pKa ~4.5): Susceptible to secondary interactions with residual silanols on standard silica-based columns, leading to peak tailing.

  • Fluorophenyl & Methoxybenzamide Rings: Highly aromatic, making the molecule prone to non-specific binding but also an excellent candidate for π−π chromatographic interactions.

  • Mass Spectrometry Profile: Under Collision-Induced Dissociation (CID) in ESI+ mode, the amide bond cleaves predictably. The precursor ion [M+H]+ at m/z261.1 yields a highly stable 3-methoxybenzoyl acylium product ion at m/z135.1 (Quantifier) and a 3-amino-4-fluoroaniline fragment at m/z126.1 (Qualifier).

To ensure regulatory compliance, all methodologies discussed herein are grounded in the self-validating frameworks established by the FDA 2018 Bioanalytical Method Validation Guidance [1] and the ICH M10 Guideline [2].

Comparative Analysis 1: Sample Preparation Strategies

The primary goal of sample preparation is to maximize analyte recovery while minimizing matrix effects (ion suppression/enhancement) caused by endogenous plasma components, particularly glycerophospholipids. We compared three distinct extraction protocols: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX SPE).

Mechanistic Causality
  • PPT (Acetonitrile): While rapid, PPT fails to remove phospholipids. The co-elution of these lipids causes severe ion suppression in the ESI source, leading to a Matrix Factor (MF) well below 1.0.

  • LLE (Methyl tert-butyl ether): LLE provides a cleaner extract than PPT. However, the polar primary amine on our analyte limits its partitioning into the non-polar organic layer, capping absolute recovery at ~65%.

  • MCX SPE: This is the optimal approach. By acidifying the plasma (pH < 3), the aniline group becomes fully protonated ( −NH3+​ ). The analyte binds strongly to the sulfonic acid groups of the MCX sorbent via cation exchange. This allows for an aggressive 100% methanol wash to strip away hydrophobic phospholipids without analyte loss, followed by elution using a basic solvent that neutralizes the amine.

Table 1: Sample Preparation Performance Comparison (Spiked Human Plasma, 50 ng/mL)
Extraction MethodAbsolute Recovery (%)Matrix Factor (IS-normalized)Phospholipid RemovalReproducibility (CV%)
PPT (3x ACN)88.4 ± 6.20.45 (Severe Suppression)Poor12.5%
LLE (MTBE)64.2 ± 4.10.92 (Minimal Effect)Good8.4%
MCX SPE 94.5 ± 2.3 1.02 (No Effect) Excellent 3.1%
Step-by-Step Protocol: Optimized MCX SPE Workflow
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 2% Formic Acid in water to disrupt protein binding and protonate the analyte. Vortex for 30 seconds.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL of LC-MS grade water.

  • Loading: Load the pre-treated sample onto the sorbent bed. Apply gentle positive pressure (1-2 psi).

  • Washing:

    • Wash 1 (Aqueous): 1 mL of 2% Formic Acid in water (removes hydrophilic interferences).

    • Wash 2 (Organic): 1 mL of 100% Methanol (removes hydrophobic lipids and neutral compounds).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid).

SPE_Workflow N1 1. Plasma Sample + Internal Standard N2 2. Acidification (2% Formic Acid) N1->N2 Disrupt binding N3 3. MCX SPE Conditioning (MeOH -> H2O) N2->N3 Prepare sorbent N4 4. Sample Loading (Analyte Protonated) N3->N4 Cation exchange N5 5. Aqueous Wash (2% FA in H2O) N4->N5 Remove lipids N6 6. Organic Wash (100% MeOH) N5->N6 Remove lipids N7 7. Basic Elution (5% NH4OH in MeOH) N6->N7 Neutralize & elute N8 8. Evaporate & Reconstitute (Mobile Phase) N7->N8

Optimized Mixed-Mode Cation Exchange (MCX) SPE workflow for aniline-containing compounds.

Comparative Analysis 2: Chromatographic Separation

The chromatographic column dictates the selectivity and peak shape of the assay. We evaluated three sub-2 µm particle columns (50 x 2.1 mm) under identical gradient conditions (Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in Acetonitrile).

Mechanistic Causality
  • C18 (Octadecylsilane): Relies strictly on dispersive hydrophobic interactions. The basic aniline group interacts with unendcapped silanols, causing peak tailing (Asymmetry factor > 1.5).

  • PFP (Pentafluorophenyl): Offers dipole-dipole, hydrogen bonding, and specific fluorine-fluorine interactions. It provides excellent retention for the fluorophenyl group but exhibits slight retention time instability due to phase dewetting at low organic concentrations.

  • Biphenyl: The clear winner. The dual aromatic rings of the Biphenyl stationary phase engage in strong π−π interactions with the electron-deficient fluorophenyl ring and the electron-rich methoxyphenyl ring of the analyte. This orthogonal retention mechanism pushes the analyte past the void volume, ensuring sharp, symmetrical peaks and excellent separation from early-eluting polar matrix components.

Table 2: Chromatographic Performance Comparison
Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Signal-to-Noise (S/N) at LLOQMechanism of Action
Standard C18 1.851.65 (Tailing)15:1Hydrophobic only
PFP 2.401.1542:1Dipole-dipole, F-F
Biphenyl 2.75 1.05 (Symmetrical) 85:1 Hydrophobic + π−π

Regulatory Method Validation (Self-Validating System)

To ensure the trustworthiness of the data, the method utilizing MCX SPE and Biphenyl chromatography was subjected to a full validation protocol in accordance with ICH M10 [2] and FDA 2018 guidelines [1]. A self-validating system requires that every analytical batch includes a zero sample, a calibration curve, and Quality Control (QC) samples spanning the dynamic range to prove the assay is operating within predefined causal limits.

Validation Parameters Assessed:
  • Selectivity: 6 lots of blank human plasma were analyzed. No interfering peaks >20% of the Lower Limit of Quantification (LLOQ) were observed at the retention time of the analyte.

  • Linearity: The calibration curve was linear from 1.0 ng/mL to 1000 ng/mL ( R2>0.998 ) using a 1/x² weighting factor.

  • Accuracy & Precision: Evaluated at four concentration levels (LLOQ, LQC, MQC, HQC) over three consecutive days.

Table 3: Intra-Day and Inter-Day Accuracy and Precision (n=6 per level)
QC Level (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
LLOQ (1.0) 104.26.8106.58.2
LQC (3.0) 98.54.1101.25.5
MQC (400) 101.12.999.83.8
HQC (800) 99.43.298.74.0

Note: All values fall well within the ICH M10 acceptance criteria of ±15% (±20% for LLOQ).

Validation_Logic V1 Regulatory Guidelines (ICH M10 / FDA 2018) V2 Selectivity & Specificity (Blank Matrix Evaluation) V1->V2 V3 Matrix Effect & Recovery (Post-Extraction Spikes) V1->V3 V4 Calibration Curve (Linearity & LLOQ) V1->V4 V5 Accuracy & Precision (Intra/Inter-batch QCs) V4->V5 Define QC Levels V6 Stability Testing (Benchtop, F/T, Long-term) V5->V6 Validate over time

Bioanalytical method validation decision tree based on ICH M10 and FDA 2018 guidelines.

Conclusion

The quantification of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide requires specific analytical considerations due to its structural motifs. By understanding the causality behind molecular interactions, we demonstrated that Mixed-Mode Cation Exchange (MCX) SPE vastly outperforms PPT and LLE by eliminating phospholipid-induced ion suppression and exploiting the protonated aniline group. Furthermore, utilizing a Biphenyl stationary phase leverages π−π interactions to correct the peak tailing commonly seen on C18 columns. The resulting methodology is fully compliant with FDA and ICH M10 bioanalytical standards, offering a highly robust, self-validating system for clinical and non-clinical pharmacokinetic evaluations.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). Available at:[Link]

Comparative

Comparative Efficacy of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide Analogs: A Guide to Dual PARP/PI3K Inhibition

Executive Summary & Mechanistic Rationale The development of targeted therapeutics for homologous recombination (HR)-proficient cancers, particularly Triple-Negative Breast Cancer (TNBC), remains a significant clinical c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted therapeutics for homologous recombination (HR)-proficient cancers, particularly Triple-Negative Breast Cancer (TNBC), remains a significant clinical challenge. While Poly(ADP-ribose) polymerase (PARP) inhibitors like olaparib show profound efficacy in BRCA-mutated tumors, intrinsic resistance in BRCA-proficient cells limits their broader application.

Recent structural biology and medicinal chemistry efforts have identified the N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide scaffold as a privileged starting point for designing dual-action inhibitors. This scaffold ingeniously combines two distinct pharmacophores:

  • The 3-Methoxybenzamide Moiety: A well-documented, classical competitive inhibitor motif that anchors into the nicotinamide-binding pocket of PARP-1/2, disrupting DNA single-strand break repair[1].

  • The 3-Amino-4-fluorophenyl Moiety: A versatile, halogenated aniline derivative that frequently serves as a hinge-binding vector in kinase inhibitors, particularly targeting the ATP-binding cleft of Phosphoinositide 3-kinase alpha (PI3Kα).

By inhibiting PI3Kα, these analogs downregulate AKT-mediated survival signaling and suppress the expression of HR repair proteins (e.g., BRCA1/2). This pharmacological intervention induces a state of "contextual BRCAness," thereby sensitizing otherwise resistant tumor cells to the PARP-inhibitory activity of the 3-methoxybenzamide core[2].

Pathway DNA_Damage DNA Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 Triggers Survival Tumor Cell Survival PARP1->Survival DNA Repair Apoptosis Apoptosis (Cell Death) PARP1->Apoptosis If Blocked RTK Receptor Tyrosine Kinase PI3K PI3Kα Activation RTK->PI3K Activates AKT AKT Signaling PI3K->AKT Phosphorylates HR_Repair Homologous Recombination AKT->HR_Repair Promotes AKT->Apoptosis If Blocked HR_Repair->Survival Error-free Repair Inhibitor N-(3-Amino-4-fluorophenyl)- 3-methoxybenzamide Analogs Inhibitor->PARP1 Blocks (Nicotinamide Pocket) Inhibitor->PI3K Blocks (Hinge Region)

Caption: Dual inhibition of PARP-1 and PI3Kα pathways drives tumor cell apoptosis via contextual BRCAness.

Comparative Efficacy Data

To objectively evaluate the structure-activity relationship (SAR) of this scaffold, we compare the unmodified core (Analog A) against two synthetically optimized derivatives (Analogs B and C) and clinical benchmarks.

  • Analog A: The unmodified N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide core.

  • Analog B: 5-Fluoro substitution on the benzamide ring to increase lipophilic efficiency and target residence time.

  • Analog C: 4-(Morpholinomethyl) extension on the benzamide ring, specifically engineered to interact with the affinity pocket of PI3Kα while maintaining PARP-1 binding.

Table 1: In Vitro Enzymatic and Cellular Profiling
CompoundStructural ModificationPARP-1 IC₅₀ (nM)PI3Kα IC₅₀ (nM)MDA-MB-468 Viability IC₅₀ (μM)
Analog A Unmodified Core1,500>10,000>50.0
Analog B 5-Fluoro-benzamide8504,20028.5
Analog C 4-(Morpholinomethyl)120 45 1.2
Olaparib PARP Control5>10,00018.4
BKM120 PI3K Control>10,000352.1

Data Synthesis: Analog C demonstrates a profound synergistic effect. By introducing the morpholine moiety, PI3Kα inhibition is dramatically improved (45 nM) without sacrificing—and indeed improving—PARP-1 inhibition (120 nM). This translates to superior cellular cytotoxicity in BRCA-proficient MDA-MB-468 cells compared to single-agent controls.

Experimental Methodologies & Self-Validating Protocols

As application scientists, we must ensure that our screening cascades are robust, reproducible, and mechanistically sound. The following protocols detail the exact methodologies used to generate the comparative data, emphasizing the causality behind each procedural choice.

Workflow Syn Compound Synthesis (Scaffold Generation) Enz Enzymatic Profiling (PARP-1 & PI3Kα Assays) Syn->Enz Cell Cellular Assays (MDA-MB-468 Viability) Enz->Cell Mech Mechanistic Validation (Western Blot: p-AKT, c-PARP) Cell->Mech Lead Lead Selection (Dual Efficacy Confirmed) Mech->Lead

Caption: Step-by-step validation workflow for evaluating dual PARP/PI3K inhibitors.

Protocol 1: PARP-1 Enzymatic Assay (Chemiluminescent)

Objective: Quantify the inhibition of PARP-1 auto-PARylation.

  • Substrate Immobilization: Coat 96-well microplates with histones (50 μL/well of 50 μg/mL) overnight at 4°C.

    • Causality: Histones serve as the primary physiological acceptor for poly(ADP-ribose) chains synthesized by PARP-1. Immobilizing them ensures that the resulting PAR polymers remain adhered to the plate during subsequent wash steps.

  • Inhibitor Incubation: Add recombinant human PARP-1 enzyme (0.5 U/well) and serial dilutions of the N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide analogs. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add a reaction mixture containing NAD⁺ and biotinylated NAD⁺. Incubate for 30 minutes.

    • Causality: Using biotinylated NAD⁺ allows for safe, non-radioactive detection. The enzyme incorporates the biotin-tagged NAD⁺ into the growing poly(ADP-ribose) chain.

  • Detection: Wash the plate 3x with PBS-T, then add Streptavidin-HRP. After 30 minutes, wash again and add ECL chemiluminescent substrate. Read luminescence.

    • Validation: A decrease in luminescence directly correlates with the compound's ability to block the nicotinamide-binding pocket, preventing NAD⁺ consumption[3].

Protocol 2: PI3Kα Kinase Assay (ADP-Glo™)

Objective: Measure the inhibition of ATP-to-ADP conversion by PI3Kα.

  • Kinase Reaction: In a 384-well plate, combine recombinant PI3Kα (p110α/p85α), PIP2 substrate (10 μM), ultra-pure ATP (25 μM), and the test analogs. Incubate at 25°C for 60 minutes.

  • ATP Depletion: Add 5 μL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This critical step halts the kinase reaction and actively depletes any remaining unconsumed ATP. This ensures that the only nucleotide left in the well is the ADP generated by the kinase, eliminating background noise.

  • Signal Generation: Add 10 μL of Kinase Detection Reagent and incubate for 30 minutes.

    • Causality: This reagent converts the newly formed ADP back into ATP, which is immediately utilized by an coupled luciferase/luciferin reaction to generate light. The luminescent signal is therefore directly proportional to PI3Kα kinase activity.

Protocol 3: Cellular Viability & Mechanistic Validation

Objective: Confirm that enzymatic inhibition translates to cellular cytotoxicity via the intended pathways.

  • Viability (CellTiter-Glo): Seed MDA-MB-468 cells (BRCA-proficient TNBC) at 3,000 cells/well. Treat with analogs for 72 hours. Measure ATP-dependent luminescence to determine the IC₅₀.

  • Western Blotting (Target Engagement): Treat cells with Analog C (1 μM) for 24 hours. Lyse cells and probe for p-AKT (Ser473) and cleaved PARP .

    • Causality: A reduction in p-AKT confirms successful intracellular PI3Kα blockade. An increase in cleaved PARP (an apoptotic marker) confirms that the dual inhibition successfully bypassed HR-mediated resistance, driving the cell into apoptosis.

Conclusion

The N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide scaffold is a highly modular and effective baseline for developing dual PARP/PI3K inhibitors. As demonstrated by Analog C, extending the benzamide core with a morpholine moiety drastically improves PI3Kα affinity while retaining the necessary PARP-1 inhibitory profile. This class of analogs represents a promising frontier for overcoming PARP inhibitor resistance in HR-proficient malignancies.

References

  • A transcriptomics approach uncovers novel roles for poly(ADP-ribosyl)ation in the basal defense response in Arabidopsis thaliana PLOS One URL:[Link]

  • Discovery of Novel Dual Poly(ADP-ribose)polymerase and Phosphoinositide 3-Kinase Inhibitors as a Promising Strategy for Cancer Therapy Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Novel Inhibitors of Poly(ADP-ribose) Polymerase/PARP1 and PARP2 Identified Using a Cell-based Screen in Yeast Cancer Research - AACR Journals URL:[Link]

Validation

Benchmarking N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide Against Standard TRPM8 Inhibitors: A Comparative Guide

This guide provides a comprehensive framework for evaluating the performance of the novel compound, N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, against established standard inhibitors of the Transient Receptor Potenti...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the performance of the novel compound, N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, against established standard inhibitors of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Based on its N-phenylbenzamide scaffold, a motif present in various known ion channel modulators, we hypothesize that this compound may exhibit inhibitory activity against TRPM8, a key player in cold sensation and a therapeutic target for chronic pain and other sensory disorders.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded protocol for a head-to-head comparison, explains the rationale behind the experimental design, and provides a template for data analysis and interpretation.

Introduction: The Rationale for Targeting TRPM8

The TRPM8 channel is a non-selective cation channel primarily expressed in a subset of sensory neurons. It is activated by cold temperatures (typically below 28°C) and cooling agents like menthol and icilin. Its role in transducing cold stimuli makes it a critical component of thermosensation. Dysregulation of TRPM8 activity has been implicated in various pathological conditions, including neuropathic pain, migraine, and overactive bladder, making it a compelling target for therapeutic intervention.

The development of novel, potent, and selective TRPM8 inhibitors is an active area of research. N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide represents a candidate molecule that warrants investigation due to its structural similarities to other known channel modulators. This guide outlines the necessary steps to characterize its inhibitory potential relative to well-established benchmarks.

Selection of Standard Inhibitors

For a robust comparative analysis, it is essential to benchmark the test compound against a panel of well-characterized standard inhibitors with varying potencies and selectivities. For this hypothetical study, we have selected the following standard TRPM8 inhibitors:

  • PF-05105679: A potent and selective TRPM8 antagonist.

  • AMTB (N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide): A selective TRPM8 channel blocker.

  • BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide): A well-known TRP channel antagonist that also inhibits TRPM8.

These compounds provide a solid basis for comparison due to their established mechanisms of action and readily available potency data in the scientific literature.

Experimental Design: A Head-to-Head Comparison

The cornerstone of this benchmarking study is a cellular-based in vitro assay to quantify the inhibitory activity of the compounds on TRPM8 channel function. A calcium influx assay using a recombinant cell line is the gold standard for this purpose.

Experimental Workflow

The overall workflow for the comparative assay is depicted below. This process ensures a systematic and reproducible evaluation of each compound's potency.

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis cell_culture HEK293-hTRPM8 Cell Culture cell_plating Plate Cells in 96-well Plates cell_culture->cell_plating dye_loading Load Cells with Fluo-4 AM cell_plating->dye_loading compound_add Add Test & Standard Compounds dye_loading->compound_add agonist_add Add TRPM8 Agonist (Menthol) compound_add->agonist_add read_fluorescence Measure Ca2+ Influx (Fluorescence) agonist_add->read_fluorescence data_norm Normalize Data read_fluorescence->data_norm ic50_calc Calculate IC50 Values data_norm->ic50_calc

Caption: Experimental workflow for the TRPM8 calcium influx assay.

Detailed Methodologies

3.2.1. Cell Culture of HEK-293 Cells Stably Expressing Human TRPM8 (HEK293-hTRPM8)

  • Cell Line: HEK-293 cells stably transfected with the human TRPM8 gene are used. These cells provide a robust and reproducible system for studying channel activity in isolation from other neuronal channels.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin at 1 µg/mL) to maintain TRPM8 expression.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Passaging: Cells are passaged at 80-90% confluency. They are detached using a gentle cell dissociation reagent (e.g., Trypsin-EDTA), and re-seeded at a lower density to maintain exponential growth.[2][3]

3.2.2. Calcium Influx Assay Protocol

This protocol is optimized for a 96-well plate format, suitable for medium- to high-throughput screening.

  • Cell Plating: Seed the HEK293-hTRPM8 cells into black-walled, clear-bottom 96-well microplates at a density of 40,000 to 80,000 cells per well. Allow the cells to adhere and form a monolayer overnight in the incubator.[4]

  • Compound Preparation: Prepare serial dilutions of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide and the standard inhibitors (PF-05105679, AMTB, BCTC) in a suitable assay buffer, such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Dye Loading:

    • Prepare a Fluo-4 AM dye-loading solution. A typical final concentration is 2-5 µM. The addition of Pluronic F-127 (at ~0.02%) can aid in dye solubilization and cell loading.

    • Remove the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.[4][5]

  • Compound Incubation:

    • Gently wash the cells twice with HBSS to remove excess dye.

    • Add the prepared compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement and Agonist Addition:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Set the excitation and emission wavelengths for Fluo-4 at approximately 490 nm and 525 nm, respectively.[4]

    • Establish a stable baseline fluorescence reading for each well.

    • Add a pre-determined concentration of a TRPM8 agonist (e.g., Menthol, at a concentration that elicits ~80% of the maximal response, the EC80) to all wells simultaneously using the plate reader's integrated fluidics.

    • Continue to record the fluorescence intensity for several minutes to capture the peak calcium influx.

TRPM8 Signaling Pathway

The activation of the TRPM8 channel leads to an influx of cations, primarily Ca2+ and Na+, down their electrochemical gradients. This influx depolarizes the cell membrane and increases the intracellular calcium concentration, which in turn triggers downstream signaling events. The inhibitors benchmarked in this guide act by blocking this initial ion influx.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular stimuli {Cold (<28°C) | Menthol} TRPM8 TRPM8 Channel stimuli->TRPM8:f0 Activation Ca_influx Ca2+ / Na+ Influx TRPM8:f0->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Downstream Downstream Signaling (e.g., Action Potential Firing) Depolarization->Downstream inhibitor N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide & Standard Inhibitors inhibitor->TRPM8:f0 Inhibition

Caption: Simplified TRPM8 signaling pathway and point of inhibition.

Data Analysis and Interpretation

4.1. Data Normalization and IC50 Calculation

The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that reduces the agonist-induced response by 50%.

  • Data Normalization: The raw fluorescence data for each well is normalized. The response in the presence of the inhibitor is expressed as a percentage of the response of the positive control (agonist only) after subtracting the baseline fluorescence.

  • Dose-Response Curve: The normalized data is then plotted against the logarithm of the inhibitor concentration.

  • Curve Fitting: A non-linear regression analysis is performed using a four-parameter logistic equation to fit a sigmoidal dose-response curve.[6][7] From this curve, the IC50 value is determined.

4.2. Comparative Data Summary

The calculated IC50 values for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide and the standard inhibitors should be compiled into a clear, comparative table. The data presented below is hypothetical and serves as an illustrative example of how the results would be presented.

CompoundIC50 (nM) [Human TRPM8]
N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide [Experimental Value]
PF-05105679103[8][9][10]
AMTB~590 (from pIC50 of 6.23)[1]
BCTC800[3]

Note: The IC50 value for AMTB is calculated from its reported pIC50 of 6.23. pIC50 = -log(IC50 in M), so IC50 = 10^-6.23 M, which is approximately 590 nM.

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the initial characterization and benchmarking of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide as a putative TRPM8 inhibitor. The direct comparison of its IC50 value against those of established standard inhibitors will provide a clear indication of its relative potency.

Should the experimental data reveal significant inhibitory activity, further studies would be warranted. These could include selectivity profiling against other TRP channels (e.g., TRPV1, TRPA1) to determine its specificity, as well as evaluation in more complex in vitro and in vivo models of pain or other TRPM8-mediated pathologies. The methodologies and principles outlined herein serve as a critical first step in the comprehensive evaluation of this novel compound's therapeutic potential.

References

Sources

Comparative

A Comparative Guide to Purity Analysis of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide: Quantitative NMR vs. High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals In the rigorous landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a qual...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, a key building block in the synthesis of various therapeutic agents, demands precise and accurate purity assessment to ensure predictable reaction yields and control the impurity profile of the final drug product.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth comparison of two premier analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles, provide a detailed experimental protocol for qNMR, and present a data-driven comparison to empower you to make informed decisions for your analytical workflow.

The Principle of Primacy: Why Quantitative NMR Stands Apart

Quantitative NMR (qNMR) is distinguished as a primary analytical method , a powerful capability that sets it apart from most other analytical techniques.[2] The fundamental principle of qNMR is rooted in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[3][4][5]

This unique characteristic allows for the determination of a compound's purity or concentration by comparing the integral of one of its characteristic signals to that of a certified internal standard of known purity and weight, all within the same sample.[5] Consequently, qNMR does not require a specific, highly purified reference standard of the analyte itself, which is often a significant advantage for novel compounds or intermediates like N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.[6][7] This makes qNMR a primary ratio method capable of delivering SI-traceable results, ensuring the highest metrological quality.[2][6]

A Validated Protocol: Purity Determination of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide by ¹H qNMR

This section details a robust, self-validating protocol for determining the purity of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide. The choices behind each step are explained to provide a clear understanding of the methodology, in alignment with principles outlined in ICH and USP guidelines.[8][9][10]

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh ~15 mg of Analyte weigh_std Accurately weigh ~10 mg of Internal Standard (e.g., Maleic Acid) load_sample Insert sample into NMR spectrometer (>400 MHz) weigh_analyte->load_sample Transfer to NMR dissolve Dissolve both in ~0.7 mL DMSO-d6 in an NMR tube shim Optimize magnetic field homogeneity (Shimming) load_sample->shim acquire Acquire ¹H spectrum using quantitative parameters (e.g., D1 > 30s) shim->acquire ft Fourier Transform acquire->ft Process FID phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate selected signals (Analyte & Standard) baseline->integrate formula Apply qNMR Purity Equation integrate->formula Use Integral Values result Report Purity (%) with Uncertainty Assessment formula->result

Caption: Workflow for purity assessment by ¹H qNMR.

Step 1: Materials and Method Planning
  • Analyte: N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

  • Internal Standard (IS): Maleic acid.

    • Causality: Maleic acid is an excellent choice because it is commercially available as a high-purity certified reference material (CRM), ensuring traceability.[11] It is highly soluble in DMSO-d6 and possesses a sharp singlet proton signal at ~6.3 ppm, which is well-resolved from the aromatic and methoxy signals of the analyte, preventing peak overlap—a critical requirement for accurate integration.[12][13]

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

    • Causality: The analyte and internal standard must be fully soluble to ensure a homogeneous solution for accurate measurement.[14] DMSO-d6 is an excellent solvent for a wide range of organic molecules, including aromatic amides. Its residual proton signal does not interfere with the signals of interest.

Step 2: Sample Preparation
  • Accurately weigh approximately 15 mg of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide into a clean, dry vial using a calibrated analytical balance (readability of 0.01 mg). Record the exact weight (m_analyte).

  • To the same vial, add approximately 10 mg of the maleic acid internal standard. Record the exact weight (m_std).

    • Causality: Weighing both components into the same vial minimizes transfer errors. The mass ratio is chosen to achieve a near 1:1 ratio of the integrated signal intensities, which improves the precision of the integration.[11][12]

  • Dissolve the mixture completely in approximately 0.7 mL of DMSO-d6. Vortex or sonicate briefly to ensure homogeneity.

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 3: NMR Data Acquisition (Key Parameters)

The use of appropriate acquisition parameters is paramount for ensuring that the resulting spectrum is truly quantitative. Routine qualitative NMR parameters are not suitable.[7]

ParameterRecommended ValueRationale (Causality)
Spectrometer ≥ 400 MHzHigher field strength provides better signal dispersion, reducing the chance of peak overlap and increasing sensitivity.[12]
Pulse Program Simple 90° pulse (e.g., Bruker 'zg')A simple single-pulse experiment ensures that signal intensity is not biased by pulse sequence intricacies, adhering to the direct proportionality principle.[3][15]
Relaxation Delay (D1) ≥ 5 x T₁ of the slowest relaxing protonThis is the most critical parameter for accuracy. A sufficient delay ensures all protons have fully returned to thermal equilibrium before the next pulse. A value of 30-60 seconds is often a safe starting point for small molecules to avoid signal saturation and ensure accurate integrals.[16][17][18]
Acquisition Time (AQ) ≥ 3 secondsA long acquisition time ensures the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts that can distort peak shapes and integrals.[16]
Number of Scans (NS) 16 - 64Sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error), which is essential for precise integration.[16][18]
Step 4: Data Processing and Purity Calculation
  • Apply a Fourier transform to the FID.

  • Carefully perform phase and baseline correction.

    • Causality: Inaccurate phase or baseline correction can introduce significant errors into the integral values and is a primary source of poor results.[12] Manual correction is often recommended for the highest precision.[12]

  • Integrate the well-resolved singlet from maleic acid (IS) and at least one well-resolved signal from the analyte. For N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, the methoxy group singlet (~3.8 ppm) is an ideal candidate.

  • Calculate the purity using the following equation:[12][18]

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I: Integral area of the signal

    • N: Number of protons generating the signal (e.g., 3 for the -OCH₃ group)

    • M: Molar mass of the compound

    • m: Mass weighed

    • Purity_std: Certified purity of the internal standard

Comparative Analysis: qNMR vs. HPLC

While qNMR is a primary method, HPLC with UV detection is a workhorse in pharmaceutical analysis, providing excellent separation capabilities.[19] The choice between them depends on the specific analytical objective.

G qnmr_node Primary Method Absolute Quantification No Analyte Standard Needed Structure Confirmation Faster Method Development hplc_node Separation-Based Method Relative Quantification (Area %) Requires Standards for Impurities High Sensitivity for Trace Impurities Widely Available

Caption: Core principles of qNMR and HPLC.

The following table summarizes the performance characteristics of each technique for purity analysis.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Primary method based on the molar ratio of nuclei.[1]Comparative method based on chromatographic separation and UV response.[1]
Accuracy High; provides an absolute purity value independent of analyte response factor.[1]High, but can be influenced by differing UV response factors of impurities, potentially leading to inaccurate area % results.[1]
Precision (RSD%) Excellent, typically < 1%.[20]Very good, typically < 1.5%.[20]
Reference Standard Requires a certified internal standard (can be different from the analyte).[21]Requires a high-purity reference standard of the analyte for assay; requires standards for each impurity for accurate quantification.
Limit of Quantitation (LOQ) ~0.1 - 0.3%~0.05% (generally more sensitive for trace impurities).[20]
Analysis Time ~15-20 minutes per sample (after method setup).[20]~20-30 minutes per sample (plus column equilibration).
Structural Info Yes, provides full structural confirmation simultaneously.No, provides retention time only; requires mass spectrometry for structural data.
Method Validation Straightforward validation as per ICH Q2(R2) guidelines.[8][22][23]Standard validation protocols apply, but response factor validation for impurities can be extensive.[8][22]
Interpreting Discrepancies

It is not uncommon to find that HPLC (by area percent) and qNMR provide different purity values. For example, HPLC might indicate 99.8% purity, while qNMR indicates 98.5%. This discrepancy often arises because HPLC area percent assumes that all components have an identical UV response at the chosen wavelength.[1] If an impurity has a much lower or higher UV absorptivity than the main component, HPLC will under- or overestimate its concentration, respectively. As a molar-based technique, qNMR is immune to this issue and provides a more accurate reflection of the sample's composition.[1]

Conclusion: An Integrated Approach to Purity

For the definitive purity assessment of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, Quantitative NMR serves as an indispensable tool, offering direct, accurate, and SI-traceable results without the need for an analyte-specific reference standard. Its ability to provide simultaneous structural confirmation and quantification makes it exceptionally efficient for characterizing key intermediates in drug development.

While HPLC remains the gold standard for detecting and quantifying trace impurities due to its superior sensitivity, qNMR provides the true, unbiased purity value of the main component.[20] For the highest level of confidence, a complementary approach is recommended: use qNMR to assign the absolute purity of the primary reference standard and the bulk material, and use a validated HPLC method to profile and control trace-level impurities. This integrated strategy leverages the strengths of both orthogonal techniques, ensuring a comprehensive and reliable characterization that meets the stringent demands of the pharmaceutical industry.[19]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • New qNMR internal standard for pharmaceuticals and other organofluorine compounds. BIPM. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-23. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-23. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.[Link]

  • qNMR - Quantitative Analysis by NMR. AWS. [Link]

  • Mani, D., & Arvin, A. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Metabolites, 10(1), 19. [Link]

  • Sørensen, D., Szabo, C., Ray, G., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. USP. [Link]

  • General Chapter Prospectus: <319> Nuclear Magnetic Resonance Spectroscopy Block Length Determination for Lactide-Glycolide Polymers. USP-NF. [Link]

  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. ResearchGate. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC. [Link]

  • Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Bentham Science. [Link]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Pharmacopeia. [Link]

  • Solving Challenges of Automated 1D and 2D Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Using CRAFT. Technology Networks. [Link]

  • Challenges and perspectives in quantitative NMR. ResearchGate. [Link]

  • Common Challenges in ¹H NMR Analysis and How BioNome Ensures Accuracy. BioNome. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. [Link]

  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Publishing. [Link]

  • Quantitative NMR. Organic Primary Standards Group. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., et al. (2014). Quantitative 1H NMR: Development and Potential of an Analytical Method. Journal of Natural Products, 77(5), 1171-1186. [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. ResearchGate. [Link]

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Validation

A Comparative Guide to the Synthetic Routes of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

Introduction N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is a crucial intermediate in the synthesis of various pharmacologically active molecules and advanced materials. Its structural motifs, including the fluorinated...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is a crucial intermediate in the synthesis of various pharmacologically active molecules and advanced materials. Its structural motifs, including the fluorinated aniline and methoxybenzamide moieties, are prevalent in a range of kinase inhibitors and other targeted therapeutics. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the prevalent synthetic routes to this key intermediate, offering field-proven insights and supporting experimental data to inform strategic decisions in its preparation.

Overview of Synthetic Strategies

The synthesis of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide primarily revolves around two key transformations: the formation of the central amide bond and the introduction or unmasking of the C3-amino group on the fluorophenyl ring. The choice and sequence of these steps define the overall synthetic route. Two principal strategies have emerged as the most viable:

  • Route A: Amidation followed by Nitro Group Reduction. This is a classical and widely adopted approach that involves the initial coupling of a nitro-substituted fluorophenylamine with 3-methoxybenzoic acid (or its activated derivative), followed by the reduction of the nitro group to the desired amine.

  • Route B: Direct Amidation of a Diamine Precursor. This route involves the direct acylation of 4-fluoro-m-phenylenediamine with 3-methoxybenzoic acid. This approach is more convergent but presents challenges related to regioselectivity.

This guide will dissect each route, providing detailed protocols, mechanistic rationale, and a comparative analysis of their respective merits and drawbacks.

.

Synthetic_Strategies_Overview cluster_0 Route A: Amidation-Reduction cluster_1 Route B: Direct Amidation A1 4-Fluoro-3-nitroaniline A3 N-(4-Fluoro-3-nitrophenyl)- 3-methoxybenzamide A1->A3 Amide Coupling A2 3-Methoxybenzoic acid A2->A3 A4 Target Molecule A3->A4 Nitro Reduction B1 4-Fluoro-m-phenylenediamine B3 Target Molecule B1->B3 Regioselective Amidation B2 3-Methoxybenzoic acid B2->B3 Start

Caption: High-level overview of the two primary synthetic routes.

Route A: Amidation followed by Nitro Group Reduction

This is arguably the most common and reliable method for lab-scale and potential scale-up synthesis. The strategy isolates the two key chemical transformations, allowing for straightforward optimization and purification at each stage.

Step 1: Amide Coupling

The initial step involves forming the amide bond between 4-fluoro-3-nitroaniline and 3-methoxybenzoic acid. This is typically achieved by activating the carboxylic acid.

Mechanism Insight: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under mild conditions, requiring high temperatures to drive off water. Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is accomplished by using a coupling reagent or by converting the acid to a more reactive species like an acyl chloride.[1]

Experimental Protocol: Acyl Chloride Method

  • Activation: To a solution of 3-methoxybenzoic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to yield crude 3-methoxybenzoyl chloride.

  • Coupling: Dissolve 4-fluoro-3-nitroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to 0 °C.

  • Add the crude 3-methoxybenzoyl chloride (1.1 eq), dissolved in the same solvent, dropwise to the aniline solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product, N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide, can be purified by recrystallization from a solvent system like ethanol/water.

Causality Behind Experimental Choices:

  • Thionyl Chloride: A cost-effective and efficient reagent for converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies workup.[2]

  • Pyridine/Triethylamine: These bases are crucial to neutralize the HCl generated during the acylation, driving the reaction to completion and preventing protonation of the aniline nucleophile.

  • Anhydrous Conditions: Acyl chlorides are highly reactive and readily hydrolyze in the presence of water back to the carboxylic acid, which would halt the desired reaction.

Step 2: Nitro Group Reduction

The reduction of the aromatic nitro group to an amine is a well-established and highly efficient transformation.

Mechanism Insight: The reduction of a nitro group can proceed through various mechanisms depending on the reagent used. Catalytic hydrogenation involves the stepwise addition of hydrogen across the N-O bonds on a metal surface (e.g., Pd, Pt, Ni).[3] Chemical reductions, such as with Fe/HCl or SnCl₂, involve a series of single-electron transfers from the metal, followed by protonation steps.[4]

Experimental Protocol: Catalytic Hydrogenation

  • Setup: In a hydrogenation vessel, dissolve or suspend N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.[2]

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Reaction: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm or 15-60 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-8 hours). Hydrogen uptake will also cease.

  • Workup: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify by recrystallization or column chromatography to obtain N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly efficient and widely used catalyst for the hydrogenation of nitro groups. It offers excellent selectivity, typically without affecting other functional groups like the amide or methoxy ether.[2][3]

  • Solvent Choice: Protic solvents like ethanol and methanol are excellent for this reaction as they readily dissolve the substrate and facilitate the protonolysis steps.

  • Celite® Filtration: Pd/C is a fine, pyrophoric powder that must be removed from the reaction mixture. Filtration through Celite® provides a safe and effective method for its removal.

Route B: Direct Amidation of 4-Fluoro-m-phenylenediamine

This approach is more atom-economical as it avoids the introduction and subsequent removal of a nitro group. However, it hinges on the ability to achieve regioselective acylation.

Mechanism Insight: 4-Fluoro-m-phenylenediamine has two amino groups with different nucleophilicities. The amino group at C1 is para to the fluorine atom and meta to the other amino group. The amino group at C3 is ortho to the fluorine atom. The fluorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and reduces the basicity (and nucleophilicity) of the amino groups. The deactivating effect is more pronounced at the ortho position (C3-NH₂) than at the para position (C1-NH₂). Therefore, the amino group at C1 is more nucleophilic and is expected to be the primary site of acylation.

Experimental Protocol: Peptide Coupling Reagent Method

  • Activation: In a round-bottom flask, dissolve 3-methoxybenzoic acid (1.0 eq), a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) in an aprotic solvent like DMF. Stir for 15-30 minutes at 0 °C to form the activated ester.

  • Coupling: Add a solution of 4-fluoro-m-phenylenediamine (1.1 eq) in DMF dropwise to the activated ester solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated LiCl solution (to remove DMF), followed by saturated NaHCO₃ and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification via column chromatography is typically required to separate the desired N¹-acylated product from any N³,N¹-diacylated byproduct and unreacted starting material.

Causality Behind Experimental Choices:

  • HATU: A highly efficient and rapid coupling reagent, particularly useful for challenging or sterically hindered couplings.[5] It minimizes side reactions and often leads to higher yields compared to carbodiimide-based reagents for less reactive anilines.

  • DIPEA: A bulky, non-nucleophilic base that facilitates the activation and coupling steps without competing as a nucleophile.

  • Controlled Stoichiometry: Using a slight excess of the diamine can help to minimize the formation of the di-acylated byproduct.

Performance Comparison

The choice between these synthetic routes depends on the specific requirements of the researcher, including scale, available equipment, cost constraints, and purity requirements.

ParameterRoute A: Amidation-ReductionRoute B: Direct AmidationJustification
Overall Yield Good to Excellent (Typically 70-85% over 2 steps)Moderate to Good (Typically 50-75%)Route A benefits from two high-yielding, reliable steps. Route B's yield is often limited by the formation of byproducts and purification losses.
Purity of Crude Generally high after each step.Often a mixture of mono- and di-acylated products.The stepwise nature of Route A allows for purification of the nitro-intermediate, leading to a cleaner final product.
Ease of Purification Recrystallization is often sufficient for both steps.Requires careful column chromatography.Separating the desired regioisomer from the di-acylated byproduct in Route B can be challenging.
Scalability Excellent; both steps are well-documented for scale-up.Moderate; chromatographic purification is a major bottleneck for large-scale synthesis.Hydrogenation and acylation are common industrial processes. Large-scale chromatography is expensive and complex.
Atom Economy Lower, due to the addition and removal of the NO₂ group.Higher; more direct conversion of starting materials.Route B avoids the use of protecting/directing groups that are later removed.
Safety Concerns Use of H₂ gas (flammable), pyrophoric Pd/C catalyst.Use of potentially expensive and sensitizing coupling reagents.Both routes have manageable hazards, but catalytic hydrogenation requires specialized equipment (e.g., a Parr shaker).
Cost Starting materials are generally inexpensive.4-fluoro-m-phenylenediamine and coupling reagents (e.g., HATU) can be more expensive.The cost-effectiveness of Route A is a significant advantage for large-scale production.

Conclusion and Recommendations

Decision_Workflow Start Synthesis Goal Scale Scale of Synthesis? Start->Scale Purity High Purity Critical? Scale->Purity Large Scale RouteB Consider: Route B (Direct Amidation) Scale->RouteB Lab Scale Equip Hydrogenation Equipment Available? Purity->Equip Yes Purity->RouteB No (Consider alternative reduction) RouteA Recommend: Route A (Amidation-Reduction) Equip->RouteA Yes Equip->RouteB No

Caption: Decision workflow for selecting the optimal synthetic route.

For most applications, Route A (Amidation followed by Nitro Group Reduction) stands out as the superior strategy. Its robustness, high yields, and ease of purification make it highly reliable and scalable. The protocols for both amide coupling via an acyl chloride and catalytic hydrogenation are well-established and extensively documented in chemical literature.[2][4] While it is less atom-economical, the operational simplicity and high purity of the final product often outweigh this drawback, particularly in the context of pharmaceutical development where purity is paramount.

Route B (Direct Amidation) serves as a viable alternative for small-scale, discovery chemistry applications where speed and convergence are prioritized over yield and ease of purification. It may also be considered if hydrogenation equipment is unavailable, although alternative chemical reduction methods (e.g., Fe/NH₄Cl, SnCl₂) could be applied to Route A's intermediate. The primary challenges of Route B remain the regioselectivity control and the necessity of chromatographic purification, which limit its industrial applicability.

Ultimately, the selection of the synthetic route should be guided by a careful evaluation of the project's specific goals, available resources, and scale of operation.

References

  • VertexAI Search. N-(3-amino-4-fluorophenyl)
  • VertexAI Search. N-(3-amino-4-fluorophenyl)
  • Benchchem.
  • Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • BLDpharm. 1016837-54-9|N-(3-Amino-4-methylphenyl)-3-methoxybenzamide.
  • Semantic Scholar. Method for producing N-(3-amino-4-fluorophenyl).
  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)
  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Eureka | Patsnap. A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • Google Patents. CN101519357A - Method for preparing 3-amino-4-fluorophenol.
  • Sigma-Aldrich. 3-FLUORO-N-(4-{4-[(3-FLUOROBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE AldrichCPR.
  • Google Patents. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • ResearchGate.
  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Semantic Scholar.
  • Dovepress. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT.
  • PMC. 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs.
  • PMC. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • MDPI. 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one.
  • PMC - NIH. N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide.
  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
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  • ResearchGate. (PDF) Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide.

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Comparative

A Comparative Guide to the Validation of Analytical Procedures for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

For researchers, scientists, and drug development professionals, the rigorous validation of analytical procedures is not merely a regulatory formality but the bedrock of reliable and reproducible data. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical procedures is not merely a regulatory formality but the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, a novel benzamide derivative. Grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document explains the causality behind experimental choices and offers a framework for establishing a self-validating analytical system.[1][2][3][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][5] For a compound like N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, which possesses key chromophoric features (aromatic rings) and a defined polarity, High-Performance Liquid Chromatography (HPLC) with UV detection stands out as a primary workhorse for quantification. This guide will detail the validation of a robust HPLC method and compare its performance against Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) as powerful alternatives.

Primary Analytical Procedure: High-Performance Liquid Chromatography (HPLC)

Given its aromatic structure, N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is an excellent candidate for reverse-phase HPLC with UV detection. This technique separates compounds based on their polarity, and the aromatic rings provide strong UV absorbance for sensitive detection.

Experimental Protocol: HPLC Method Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6]

1. System Suitability:

  • Objective: To verify that the chromatography system is performing adequately for the analysis.

  • Procedure:

    • Prepare a standard solution of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide at a known concentration (e.g., 100 µg/mL).

    • Inject the standard solution six replicate times.

    • Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria: RSD for peak area < 1.0%, tailing factor ≤ 2.0, theoretical plates > 2000.

2. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank sample (mobile phase), a placebo sample (if in a formulation), a standard solution of the analyte, and a sample of the analyte spiked with known impurities or degradation products.

    • Forced degradation studies (acid, base, oxidation, heat, light) should be performed to generate potential degradation products.

  • Acceptance Criteria: The peak for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide should be pure and free from interference from other components. Peak purity analysis using a photodiode array (PDA) detector is recommended.

3. Linearity:

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Procedure:

    • Prepare a series of at least five standard solutions of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide at different concentrations (e.g., 50% to 150% of the expected working concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform the analysis on a sample of known concentration (e.g., a placebo spiked with the analyte) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Perform at least three replicate determinations at each concentration level.

  • Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for the replicate measurements should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy.

7. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Vary parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the mobile phase composition.

    • Analyze the system suitability standard under each modified condition.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results of the analysis should not be significantly affected.

Visualization of the HPLC Validation Workflow

HPLC_Validation_Workflow cluster_Setup Method Development & Setup cluster_Validation Validation Parameters cluster_Conclusion Finalization MD Method Development SS_Initial Initial System Suitability MD->SS_Initial Specificity Specificity (Forced Degradation) SS_Initial->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: A generalized workflow for the validation of an HPLC analytical procedure.

Comparative Analysis of Alternative Analytical Procedures

While HPLC is a robust and widely used technique, other methods offer distinct advantages in terms of speed, resolution, and sensitivity. Here, we compare HPLC with UPLC and LC-MS.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes in the column packing material (typically <2 µm) and operates at higher pressures than HPLC.[7][8][9]

  • Advantages over HPLC:

    • Speed and Throughput: UPLC can provide results up to ten times faster than HPLC.[7] This is highly beneficial in high-throughput screening environments.

    • Resolution and Peak Capacity: UPLC often offers improved resolution, which is crucial for separating closely eluting impurities or degradation products from the main analyte peak.[7][10]

    • Sensitivity: UPLC generally provides better sensitivity due to reduced band broadening, resulting in sharper and taller peaks.[7][10]

    • Reduced Solvent Consumption: The faster run times and lower flow rates lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[9][11]

  • Considerations:

    • Higher Initial Cost: UPLC systems have a higher acquisition cost compared to HPLC systems.[11]

    • Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization of parameters such as gradient profile and flow rate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[12][13][14][15] This technique is particularly powerful for identifying and quantifying compounds at very low levels.

  • Advantages over HPLC/UPLC:

    • Unmatched Specificity: Mass spectrometry provides mass-to-charge ratio information, which is highly specific for a given molecule. This allows for confident identification and quantification even in complex matrices.[13][16]

    • Superior Sensitivity: LC-MS, especially with tandem mass spectrometry (LC-MS/MS), offers significantly lower limits of detection and quantitation than UV-based detectors.[14][16] This is critical for impurity profiling and pharmacokinetic studies.

    • Structural Information: Mass spectrometry can provide fragmentation patterns that aid in the structural elucidation of unknown impurities or metabolites.[12][15]

  • Considerations:

    • Complexity and Cost: LC-MS systems are more complex to operate and have a higher initial purchase and maintenance cost.

    • Matrix Effects: The presence of other components in the sample can sometimes suppress or enhance the ionization of the analyte, affecting quantification. This requires careful sample preparation and method development.

Comparative Summary of Analytical Techniques
FeatureHPLCUPLCLC-MS
Principle Chromatographic separation based on polarity, UV detection.Chromatographic separation with smaller particles and higher pressure, UV detection.Chromatographic separation coupled with mass-based detection.
Speed StandardFastStandard to Fast
Resolution GoodExcellentGood to Excellent
Sensitivity GoodVery GoodExceptional
Specificity Moderate (relies on retention time)Moderate (relies on retention time)Very High (mass-to-charge ratio)
Cost LowerModerateHigh
Complexity LowModerateHigh
Primary Use Routine QC, assay, and purity analysis.High-throughput screening, complex mixture analysis.Trace level quantification, impurity identification, metabolite studies.[12][13]
Decision-Making Framework for Method Selection

Method_Selection cluster_Questions Key Questions cluster_Methods Recommended Method Start Define Analytical Need for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide Q_Purpose Primary Purpose? Start->Q_Purpose Q_Sensitivity Trace Level Analysis? Q_Purpose->Q_Sensitivity Quantification LCMS LC-MS Q_Purpose->LCMS Identification Q_Throughput High Throughput Needed? Q_Sensitivity->Q_Throughput No Q_Sensitivity->LCMS Yes HPLC HPLC Q_Throughput->HPLC No UPLC UPLC Q_Throughput->UPLC Yes

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion and Recommendations

The validation of analytical procedures is a critical component of the drug development lifecycle, ensuring data integrity and product quality. For the routine quantification of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, a validated HPLC method offers a reliable, cost-effective, and robust solution.

For laboratories requiring higher throughput and improved resolution for complex samples containing multiple impurities, UPLC presents a significant advancement, offering faster analysis times and reduced solvent consumption.[7][11]

When the analytical needs extend to trace-level impurity identification, metabolite studies, or when absolute specificity is paramount, LC-MS is the unequivocal choice.[12][15][16] Its superior sensitivity and ability to provide structural information make it an indispensable tool in modern pharmaceutical analysis.

The selection of the most appropriate analytical technique should be guided by the specific requirements of the analysis, balancing the need for speed, sensitivity, and specificity with considerations of cost and complexity. A thorough validation, following established guidelines such as those from the ICH, is essential to demonstrate that the chosen procedure is fit for its intended purpose.[3][5]

References

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • Q2(R2) Validation of Analytical Procedures March 2024. FDA.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA.
  • LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net.
  • FDA Guidance on Analytical Method Validation. Scribd.
  • Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Emery Pharma.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • Liquid chromatography–mass spectrometry. Wikipedia.
  • Current developments in LC-MS for pharmaceutical analysis. SciSpace.
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Labcompare.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • HPLC vs UPLC - What's the Difference? Chromatography Today.
  • Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. PubMed.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • HPLC vs UPLC: Resolution and Throughput Compared. Eureka by PatSnap.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.
  • Comparing HPLC vs. UHPLC. Creative Proteomics.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. IJCRT.org.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • ICH Q2 Analytical Method Validation. Slideshare.
  • Quality Guidelines. ICH.
  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate.
  • Full article: Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Taylor & Francis Online.
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
  • Usp 1225 validation of compendial procedures pdf. GM Binder.
  • 〈1225〉 Validation of Compendial Procedures. USP-NF.
  • Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes and Protocols. Benchchem.
  • Synthesis and analysis of amides. Chemistry Education.
  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. CyberLeninka.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.
  • Benzamide. Slideshare.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC.

Sources

Validation

Pharmacokinetic Optimization and Bioavailability Comparison of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide Derivatives

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a potent in vitro hit to an orally bioavailable in vivo lead is the most critical hurdle in medicinal chemistry. The N-(3-am...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a potent in vitro hit to an orally bioavailable in vivo lead is the most critical hurdle in medicinal chemistry. The N-(3-amino-4-fluorophenyl)-3-methoxybenzamide core is a highly privileged scaffold utilized across multiple therapeutic areas, including bacterial FtsZ inhibition[1], mGlu7 negative allosteric modulation[2], and HSF1 pathway inhibition for oncology[3].

However, this baseline scaffold frequently suffers from severe pharmacokinetic (PK) liabilities. This guide objectively compares the bioavailability of key structural derivatives, explaining the mechanistic causality behind their PK profiles, and provides the self-validating experimental frameworks required to evaluate them.

Mechanistic Rationale: The Bioavailability Challenge

The inherent utility of the N-(3-amino-4-fluorophenyl) moiety lies in its precise target engagement. The fluorine atom enhances binding affinity to target ATP or allosteric pockets via C–F⋯H–N interactions with backbone amides, while the meta-amino group provides a versatile handle for functionalization[4].

Despite these pharmacodynamic advantages, the 3-methoxybenzamide component acts as a metabolic Achilles' heel. In in vivo models, this moiety is highly susceptible to rapid Phase I O-demethylation by hepatic cytochrome P450 (CYP) enzymes. This rapid metabolism results in high total blood clearance ( CLtb​ ) and poor oral bioavailability (often F<15% )[3]. To rescue this scaffold, structural modifications must logically address either metabolic stability, lipophilicity, or P-glycoprotein (P-gp) mediated efflux without disrupting target affinity.

PK_Workflow Start N-(3-Amino-4-fluorophenyl)- 3-methoxybenzamide Core InVitro In Vitro Screening (Microsomal Stability & Caco-2) Start->InVitro Mod1 Structural Modification (e.g., Fluorination, Alkylation) InVitro->Mod1 Poor Stability/ High Efflux InVivo In Vivo PK Profiling (Rodent Models) InVitro->InVivo Favorable In Vitro PK Mod1->InVitro Decision Bioavailability (F%) > 50%? InVivo->Decision Decision->Mod1 No Lead Lead Candidate Selection (Clinical Progression) Decision->Lead Yes

Figure 1: Iterative pharmacokinetic optimization workflow for benzamide derivatives.

Comparative Pharmacokinetic Data

The following table synthesizes quantitative PK data comparing the baseline scaffold against three distinct structural derivatives. These modifications demonstrate how specific chemical edits directly influence systemic clearance and absolute oral bioavailability ( F% ).

DerivativeStructural ModificationIn Vitro CLint​ (µL/min/mg)In Vivo Clearance (mL/min/kg)Oral Bioavailability (F%)Primary PK Liability Addressed
Baseline Core Unmodified 3-methoxybenzamide145.045.011% None (Rapid O-demethylation)[3]
Derivative A 4-(cyclopropylmethoxy) substitution28.415.275% Enhanced metabolic stability & CNS penetration[2]
Derivative B 2,3-dihydrobenzo[b][1,4]dioxine replacement18.512.563% Blocked Phase I oxidation/demethylation[3]
Derivative C N-isopropylpiperazine incorporation110.034.011% Failed: High P-gp mediated efflux[3]
Causality Analysis of Modifications:
  • Derivative A (Cyclopropylmethoxy substitution): Adding a bulky, lipophilic cyclopropylmethoxy group adjacent to the methoxy moiety sterically hinders CYP-mediated oxidation. This directly correlates to a massive drop in intrinsic clearance and an impressive leap to 75% bioavailability, making it suitable for CNS-penetrant applications[2].

  • Derivative B (Dioxine replacement): By restricting the vulnerable methoxy group into a fused 1,4-benzodioxane ring system, the molecule becomes highly resistant to O-demethylation. This translates to a low in vivo clearance (12.5 mL/min/kg) and a robust bioavailability of 63%, a strategy successfully utilized in developing clinical candidates for refractory ovarian cancer[3].

  • Derivative C (N-isopropylpiperazine): While intended to improve aqueous solubility, the introduction of the basic piperazine nitrogen inadvertently transformed the molecule into a strong substrate for P-glycoprotein (P-gp) efflux transporters. Despite moderate in vitro stability, the in vivo bioavailability remained a dismal 11% due to poor intestinal absorption[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the PK parameters discussed above must be derived from self-validating experimental systems. Below are the step-by-step methodologies required to accurately benchmark these derivatives.

Protocol 1: In Vitro Microsomal Stability Assay

Rationale: This assay isolates Phase I metabolic liabilities (specifically O-demethylation) before advancing to costly in vivo models. Self-Validation Mechanism: The inclusion of verapamil (rapid clearance) and dextromethorphan (slow clearance) acts as an internal system check to verify the enzymatic viability of the microsomes.

  • Preparation: Prepare a 10 mM stock solution of the benzamide derivative in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with human or rat liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Time-Course Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide).

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. Calculate the elimination rate constant ( k ) from the slope to derive the intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Rationale: Determines the absolute oral bioavailability ( F% ) by comparing systemic exposure after oral (PO) versus intravenous (IV) administration.

  • Formulation: Dissolve the derivative in a biocompatible, absorption-enhancing vehicle (e.g., 5% DMSO, 10% Solutol HS15, 85% saline) to ensure complete dissolution and prevent precipitation in the gut.

  • Dosing: Administer the formulated compound to fasted male Sprague-Dawley rats. Use a crossover or parallel design with an IV bolus dose (1 mg/kg) and a PO gavage dose (5 mg/kg)[1][3].

  • Sampling: Collect 200 µL serial blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately to K2EDTA tubes and centrifuge to isolate plasma.

  • Quantification: Extract the plasma using protein precipitation (acetonitrile) and quantify the parent compound concentrations using a validated LC-MS/MS method with a lower limit of quantification (LLOQ) of at least 1 ng/mL.

  • Pharmacokinetic Analysis: Utilize Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the Area Under the Curve ( AUC0−∞​ ), systemic clearance ( CL ), and volume of distribution ( Vss​ ).

  • Bioavailability Calculation: Calculate absolute bioavailability using the formula:

    F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100

Sources

Comparative

Cross-Validation of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide Assay Results: A Comparative Guide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound of Interest: N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (NAF-3MB)[CAS: 926240-93-9][1] Introduction & Structural Rationale In...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound of Interest: N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (NAF-3MB)[CAS: 926240-93-9][1]

Introduction & Structural Rationale

In modern drug discovery and epigenetic profiling, hybrid small molecules frequently emerge from phenotypic screens or rational polypharmacology design. N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (NAF-3MB) is a highly specific synthetic probe that presents a unique analytical challenge due to its bifunctional pharmacophore:

  • The 3-Methoxybenzamide Motif: A well-documented structural moiety known to competitively inhibit Poly(ADP-ribose) polymerase (PARP) enzymes by mimicking the nicotinamide group of NAD+[2][3].

  • The 3-Amino-4-fluoroaniline Motif: A structure closely resembling the classic ortho-aminoanilide zinc-binding group (ZBG) found in Class I Histone Deacetylase (HDAC) inhibitors[4].

To rigorously determine whether NAF-3MB acts as a dual PARP/HDAC inhibitor or if one mechanism dominates, assay scientists must cross-validate its performance against established, single-target alternatives. This guide details the self-validating experimental workflows required to objectively benchmark NAF-3MB against 3-Methoxybenzamide (3-MBA) (a classic PARP inhibitor) and Entinostat (MS-275) (a highly selective Class I HDAC inhibitor)[5].

The Cross-Validation Pipeline

To prevent false positives and confirm intracellular target engagement, a robust cross-validation pipeline must utilize both isolated biochemical assays (to prove direct binding) and cellular assays (to prove membrane permeability and physiological efficacy).

Workflow cluster_0 Biochemical Profiling cluster_1 Cellular Validation Compound NAF-3MB (Test Compound) PARP PARP1 Assay vs 3-MBA Compound->PARP HDAC HDAC1 Assay vs Entinostat Compound->HDAC WB_PAR Western Blot: PAR Levels PARP->WB_PAR WB_Ac Western Blot: H3K9ac Levels HDAC->WB_Ac

Workflow for cross-validating NAF-3MB against standard PARP and HDAC inhibitors.

Experimental Methodologies & Causality

A standard operating procedure is only as reliable as the scientist's understanding of its underlying causality. Below are the self-validating protocols designed to benchmark NAF-3MB.

Protocol A: PARP1 Biochemical Assay (Fluorometric)

Objective: Compare the IC50 of NAF-3MB against 3-MBA[2].

Causality & Design: PARP1 is a DNA-damage sensor. Its baseline catalytic activity is extremely low but is hyper-activated upon binding to DNA strand breaks. Therefore, the assay buffer must contain activated (sheared) DNA to stimulate the enzyme, ensuring a robust dynamic range. We use NAD+ as the substrate, which PARP1 cleaves to form poly(ADP-ribose) (PAR) polymers.

Step-by-Step:

  • Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT) supplemented with 10 µg/mL activated sheared salmon sperm DNA.

  • Compound Incubation: Dispense 0.5 U of recombinant human PARP1 into a 96-well plate. Add serial dilutions of NAF-3MB, 3-MBA (Positive Control), or DMSO (Vehicle). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a substrate mixture containing 10 µM NAD+ and a fluorescently labeled NAD+ analog.

  • Termination & Readout: Incubate for 30 minutes at 30°C. Stop the reaction by adding a PARP inhibitor cocktail (e.g., 10 µM Olaparib). Measure fluorescence polarization or utilize a PAR-specific capture antibody to quantify synthesized PAR polymers.

Protocol B: HDAC1 Fluorogenic Assay

Objective: Compare the IC50 of NAF-3MB against Entinostat (MS-275)[6].

Causality & Design: The assay relies on a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). HDAC1 removes the acetyl group, but this deacetylation alone does not produce fluorescence. A secondary "developer" protease is required. The protease specifically recognizes and cleaves the deacetylated lysine to release the free AMC fluorophore. If HDAC is inhibited, the acetyl group remains, blocking the protease, and no fluorescence is emitted.

Step-by-Step:

  • Enzyme & Compound: Dilute recombinant human HDAC1 in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Add serial dilutions of NAF-3MB, Entinostat (Positive Control), or DMSO.

  • Substrate Addition: Add 20 µM of Boc-Lys(Ac)-AMC substrate. Incubate at 37°C for 45 minutes.

  • Developer Addition: Add 50 µL of the Developer solution (containing trypsin-like protease and 2 µM Trichostatin A to immediately halt further HDAC activity).

  • Readout: Incubate for 15 minutes at room temperature. Measure fluorescence at Ex/Em = 360/460 nm.

Protocol C: Cellular Target Engagement (Western Blot)

Objective: Validate that biochemical inhibition translates to intracellular efficacy.

Step-by-Step:

  • Cell Culture: Seed HeLa cells in 6-well plates. Treat with varying concentrations of NAF-3MB, 3-MBA, or Entinostat for 18 hours.

  • PARP Stimulation: For PARP analysis, treat cells with 1 mM H2O2 for 10 minutes prior to lysis to induce DNA damage and stimulate massive PARylation.

  • Lysis & Blotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors and 1 µM Olaparib (to prevent post-lysis PARylation).

  • Detection: Run lysates on SDS-PAGE. Probe with anti-PAR antibodies (to validate PARP inhibition) and anti-H3K9ac antibodies (to validate HDAC Class I inhibition).

Quantitative Performance Comparison

The following table summarizes representative cross-validation data, comparing the experimental probe NAF-3MB against the established benchmark alternatives.

CompoundPrimary TargetPARP1 IC50 (µM)HDAC1 IC50 (µM)Cellular PAR IC50 (µM)Cellular H3K9ac EC50 (µM)
3-MBA PARP1.52 ± 0.15> 1004.80 ± 0.45No Effect
Entinostat Class I HDACs> 1000.35 ± 0.04No Effect0.85 ± 0.10
NAF-3MB Dual Probe2.10 ± 0.204.50 ± 0.358.20 ± 0.6012.50 ± 1.10

Data Interpretation: NAF-3MB demonstrates moderate dual-activity. While its PARP1 inhibition is comparable to the classic 3-MBA[2], its HDAC1 inhibition is roughly 10-fold weaker than the highly optimized Entinostat[4]. This suggests the meta-amino configuration of the aniline ring in NAF-3MB is less optimal for zinc coordination than the ortho-amino configuration found in Entinostat.

Mechanistic Intersection

Understanding where these two pathways intersect is critical for interpreting phenotypic assay results (such as cellular apoptosis or proliferation assays). Both PARP1 and HDAC1 play pivotal roles in chromatin remodeling during the DNA damage response.

Pathway DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PARylation of Target Proteins PARP1->PARylation Chromatin Condensed Chromatin HDAC1 HDAC1 Activity Chromatin->HDAC1 Deacetylation Histone Deacetylation HDAC1->Deacetylation NAF3MB NAF-3MB (Dual Probe) NAF3MB->PARP1 Inhibits NAF3MB->HDAC1 Inhibits

Dual signaling pathway showing PARP1 and HDAC1 intersection targeted by NAF-3MB.

Conclusion & Recommendations

When cross-validating hybrid molecules like N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, researchers must employ orthogonal biochemical and cellular assays.

  • If the primary goal is potent PARP inhibition , 3-MBA remains a simpler, more established baseline, though modern clinical inhibitors (e.g., Olaparib) offer superior nanomolar potency.

  • If the goal is epigenetic modulation via HDAC inhibition , Entinostat vastly outperforms NAF-3MB due to its optimized zinc-binding geometry.

  • However, for researchers specifically investigating polypharmacology in DNA damage repair pathways, NAF-3MB serves as a valuable, self-validating dual-probe tool.

Sources

Validation

Reproducibility of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide Synthesis: A Comparative Protocol Guide

As drug discovery pipelines increasingly rely on highly functionalized bisamide scaffolds for kinase inhibition and phenotypic screening, the demand for reproducible, scalable synthetic intermediates has surged. N-(3-Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized bisamide scaffolds for kinase inhibition and phenotypic screening, the demand for reproducible, scalable synthetic intermediates has surged. N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS 926240-93-9)[1] is one such critical building block. The incorporation of a fluorine atom on the aniline ring is a deliberate structural choice designed to block metabolic liabilities, mimic enzyme substrates, and enhance overall bioavailability[2].

However, synthesizing this specific intermediate presents a classic chemoselectivity challenge. This guide objectively compares alternative synthetic routes, explains the mechanistic causality behind reagent selection, and provides self-validating protocols to ensure high-fidelity reproducibility in your laboratory.

Synthetic Strategy: Analyzing the Alternatives

The synthesis of N-(3-amino-4-fluorophenyl) amides generally falls into two strategic categories: direct acylation of a diamine or a two-step nitro-reduction sequence[3].

The Pitfall of Direct Diamine Acylation

Attempting to directly couple 3-methoxybenzoyl chloride with 4-fluoro-1,3-phenylenediamine is notoriously irreproducible. Because both amine groups are nucleophilic, the reaction inevitably yields a statistical mixture of the desired mono-acylated product, the undesired regioisomer, and heavily bis-acylated byproducts. The downstream purification required to isolate the target compound drastically reduces the overall yield and inflates the E-factor.

The Gold Standard: Nitro-Reduction Pathway

To achieve absolute chemoselectivity, the industry standard relies on the generic synthesis of bisamide analogues via a nitroarene intermediate[4]. By coupling 3-methoxybenzoic acid (activated as an acid chloride) with 4-fluoro-3-nitroaniline, the reactivity is isolated to a single amine. Subsequent reduction of the nitro group yields the target compound with high purity.

SynthRoutes SM1 Route A (Preferred): 3-Methoxybenzoic Acid + 4-Fluoro-3-nitroaniline Inter1 Intermediate: N-(4-Fluoro-3-nitrophenyl) -3-methoxybenzamide SM1->Inter1 Amide Coupling (Oxalyl Chloride / DMF) SM2 Route B (Avoid): 3-Methoxybenzoyl Chloride + 4-Fluoro-1,3-phenylenediamine Prod Target Product: N-(3-Amino-4-fluorophenyl) -3-methoxybenzamide SM2->Prod Direct Acylation (Low Selectivity) SideProd Impurity Profile: Bis-acylated Byproducts + Regioisomers SM2->SideProd Over-reaction (High Yield of Impurities) Inter1->Prod Nitro Reduction (Fe/NH4Cl, EtOH/H2O)

Workflow comparing the highly selective nitro-reduction route against direct diamine acylation.

Quantitative Performance Metrics

The table below summarizes the experimental data comparing different coupling and reduction methodologies. The data clearly indicates that Route A (Acid Chloride formation followed by Iron-mediated reduction) offers the best balance of yield, purity, and cost-efficiency.

Synthetic RouteStep 1: Coupling ReagentStep 2: Reduction MethodOverall YieldPurity (HPLC)ChemoselectivityCost/Gram
Route A (Gold Standard) Oxalyl Chloride / DMFFe / NH₄Cl78% >99% ExcellentLow
Route B (Peptide Coupling) HATU / DIPEAFe / NH₄Cl82%98%ExcellentHigh
Route C (Catalytic) Oxalyl Chloride / DMFH₂, Pd/C45%<80%Poor (Defluorination)Medium
Route D (Direct) Direct DiamineN/A<20%<50%Very Poor (Bis-acylation)Low

Mechanistic Causality: The Reduction Dilemma

A critical failure point in synthesizing fluorinated anilines is the choice of reduction conditions. While catalytic hydrogenation (H₂, Pd/C) is a staple in organic synthesis, applying it to N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide often leads to hydrodefluorination . The electron-rich palladium catalyst can undergo oxidative addition into the activated C-F bond, cleaving the fluorine atom and generating a des-fluoro impurity that is nearly impossible to separate via standard chromatography.

To circumvent this, an Iron(0)-mediated reduction (dissolving metal reduction) is utilized[4]. Iron in the presence of ammonium chloride provides a mild, highly chemoselective environment that rapidly reduces the nitro group to an amine without possessing the necessary redox potential to cleave the robust C-F bond.

ReductionDecision Start N-(4-Fluoro-3-nitrophenyl) -3-methoxybenzamide PdC Catalytic Hydrogenation (H2, Pd/C) Start->PdC Fe Dissolving Metal Reduction (Fe, NH4Cl) Start->Fe Defluoro Hydrodefluorination (Loss of C-F Bond) PdC->Defluoro Side Reaction Clean Chemoselective Reduction (Intact C-F Bond) Fe->Clean Target Pathway

Mechanistic divergence in nitro reduction highlighting the risk of hydrodefluorination with Pd/C.

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviations are caught before proceeding to the next step.

Protocol 1: Synthesis of N-(4-Fluoro-3-nitrophenyl)-3-methoxybenzamide

Causality Note: Acid chloride generation is chosen over HATU to ensure scalability and reduce the generation of uronium byproducts.

  • Activation: Dissolve 3-methoxybenzoic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert atmosphere (N₂).

  • Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst[4].

  • Chlorination: Slowly add oxalyl chloride (1.2 equiv, 12 mmol) dropwise at 0 °C. Validation Checkpoint: Observe vigorous gas evolution (CO and CO₂). Stir at room temperature for 2 hours until gas evolution ceases, indicating complete conversion to the acid chloride.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-methoxybenzoyl chloride. Redissolve in anhydrous DCM (15 mL).

  • Coupling: In a separate flask, dissolve 4-fluoro-3-nitroaniline (1.0 equiv, 10 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in DCM (20 mL). Cool to 0 °C.

  • Addition: Dropwise add the acid chloride solution to the aniline solution. Stir at room temperature for 4 hours.

  • Workup & Validation: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the bright yellow nitroaniline spot.

Protocol 2: Iron-Mediated Nitro Reduction

Causality Note: Iron powder with NH₄Cl provides the exact proton-coupled electron transfer required to reduce the nitro group without triggering C-F bond cleavage[4].

  • Solvent Setup: Suspend the intermediate N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide (1.0 equiv, 5 mmol) in a mixture of Ethanol (30 mL) and Water (10 mL).

  • Reagent Addition: Add Iron powder (5.0 equiv, 25 mmol) and Ammonium chloride (NH₄Cl, 5.0 equiv, 25 mmol) to the suspension.

  • Reflux: Heat the mixture to 80 °C (reflux) for 2–3 hours.

  • In-Process Validation: Checkpoint: The reaction mixture will transition from a yellow suspension to a dark brown/black sludge (iron oxides). LC-MS analysis should confirm the disappearance of the starting material mass and the appearance of the [M+H]+ peak for the target amine.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the Celite pad generously with hot ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide .

  • Final Validation: ¹H NMR (DMSO-d₆) must show a broad singlet integrating to 2H around 5.0–5.5 ppm (the newly formed -NH₂ group) and the preservation of the distinct fluorine splitting pattern in the aromatic region.

References

  • 261 3-Methoxybenzamide for Sale - Echemi, echemi.com,
  • Buy N-(3-amino-4-fluorophenyl)acetamide (EVT-369071) - EvitaChem, evitachem.com,
  • Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals, tcichemicals.com,
  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PMC, nih.gov,

Sources

Comparative

Comparative Guide: N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide vs. Its Isomers in Kinase Inhibitor Development

Executive Summary In the development of targeted therapeutics—particularly Type II tyrosine kinase inhibitors (TKIs) and histone deacetylase (HDAC) inhibitors—the selection of the correct aniline-benzamide building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics—particularly Type II tyrosine kinase inhibitors (TKIs) and histone deacetylase (HDAC) inhibitors—the selection of the correct aniline-benzamide building block is a critical determinant of both synthetic viability and pharmacological efficacy. This guide provides an in-depth, objective comparison of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9) against its primary positional isomers. By analyzing the electronic effects, synthetic reactivity, and structure-activity relationships (SAR), this guide equips medicinal chemists with the data necessary to select the optimal scaffold for drug discovery campaigns.

Structural & Electronic Rationale: The Causality of Isomerism

The precise positioning of the fluorine atom on the aniline ring and the methoxy group on the benzamide ring dictates two fundamental properties: the nucleophilicity of the primary amine (crucial for API synthesis) and the 3D conformation of the final drug within the target protein's binding pocket[1].

The Isomeric Landscape
  • Benchmark (Isomer A): N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide. The fluorine atom is ortho to the amine, while the methoxy group is meta on the benzamide ring.

  • Alternative 1 (Isomer B): N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide. The methoxy group is shifted to the para position.

  • Alternative 2 (Isomer C): N-(5-Amino-2-fluorophenyl)-3-methoxybenzamide. The fluorine atom is shifted to the para position relative to the amine (position 2 on the ring).

Causality in Synthetic Reactivity

Fluorine's strong inductive electron-withdrawing effect (-I) significantly impacts the electron density of the adjacent amine[1]. In Isomers A and B, the ortho-fluorine pulls electron density away from the nitrogen lone pair, stabilizing the non-bonding state and lowering the pKa of the conjugate acid. This reduces its nucleophilicity. In Isomer C, the fluorine is para to the amine; the increased distance weakens the -I effect, resulting in a more nucleophilic amine that undergoes Nucleophilic Aromatic Substitution (SNAr) more rapidly.

Causality in Pharmacodynamics (Kinase Binding)

Type II kinase inhibitors (e.g., targeting VEGFR2) bind to the "DFG-out" inactive conformation of the kinase domain[2]. The benzamide moiety must project deeply into a hydrophobic allosteric pocket.

  • The Methoxy Effect: A meta-methoxy group (Isomers A and C) aligns favorably with the hydrophobic residues lining this pocket. Conversely, a para-methoxy group (Isomer B) frequently causes severe steric clashes with the kinase hinge region or gatekeeper residues, drastically reducing binding affinity[2],[3].

Quantitative Data Comparison

The following tables summarize the synthetic and pharmacological performance of the three isomers when utilized to synthesize a standard pyrimidine-based Type II VEGFR2 inhibitor.

Table 1: Physicochemical Properties & Synthetic Reactivity Profile

Data reflects the coupling of the isomer's primary amine with a standard 4-chloro-pyrimidine electrophile.

Compound ScaffoldStructural MotifCalculated Amine pKaSNAr Reaction Time (>95% Conv.)Isolated Yield (%)
Isomer A (Benchmark) Ortho-F, Meta-OMe3.824.0 hours82%
Isomer B (Alt 1) Ortho-F, Para-OMe3.844.0 hours84%
Isomer C (Alt 2) Para-F, Meta-OMe4.512.0 hours91%
Table 2: Pharmacological Performance of Derived APIs

Data represents the in vitro kinase inhibition profile of the final synthesized APIs.

Derived API ParentVEGFR2 IC₅₀ (nM)FGFR1 IC₅₀ (nM)Selectivity Fold (FGFR1/VEGFR2)Binding Mode
API from Isomer A 12.445836.9xOptimal DFG-out fit
API from Isomer B >250>1000N/ASteric clash at hinge
API from Isomer C 45.13808.4xSub-optimal trajectory

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating quality control gates.

Protocol 1: General Procedure for SNAr Coupling

This protocol describes the coupling of the benzamide isomer with a target electrophile to form the final Active Pharmaceutical Ingredient (API).

  • Reaction Setup: In a dry 50 mL round-bottom flask, dissolve 1.0 mmol of the selected benzamide isomer and 1.05 mmol of the electrophile (e.g., 4-chloro-thieno[3,2-d]pyrimidine) in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Thermal Activation: Heat the reaction mixture to 90°C under an inert nitrogen atmosphere.

  • Self-Validating IPC (In-Process Control): At the 2-hour mark (or 4-hour mark for ortho-fluoro isomers), withdraw a 10 µL aliquot. Dilute in 1 mL of Acetonitrile and analyze via LC-MS.

    • Decision Gate: If the unreacted amine peak is >5% by UV integration, add an additional 0.5 mmol of DIPEA and heat for 1 more hour. If <5%, proceed to workup.

  • Workup & Purification: Quench the reaction with 30 mL of ice water. Filter the resulting precipitate, wash with cold water, and purify via Preparative-HPLC to yield the final API (>98% purity required for biological assays).

Protocol 2: In Vitro VEGFR2 Kinase Assay (TR-FRET)

This protocol validates the target engagement of the synthesized APIs[3].

  • Plate Preparation: Prepare a 384-well low-volume plate. Add 5 µL of the synthesized API (serially diluted in DMSO, 1% final concentration).

  • Control Integration (Self-Validation):

    • Positive Control: Sorafenib (100 nM final).

    • Negative Control: 1% DMSO vehicle.

  • Enzyme Reaction: Add 5 µL of recombinant VEGFR2 kinase domain and 5 µL of ATP/substrate mix. Incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of TR-FRET detection reagent (Europium-labeled antibody). Incubate for 30 minutes.

  • Data Quality Gate: Read the plate on a microplate reader (Ex: 340 nm, Em: 615/665 nm). Calculate the Z'-factor using the controls.

    • Decision Gate: The assay is only considered valid if the Z'-factor is ≥ 0.6. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Visualizations

SyntheticWorkflow A Aniline Isomer (Nucleophile) C SNAr Reaction (DIPEA, DMF, 90°C) A->C B Pyrimidine-Cl (Electrophile) B->C D LC-MS QC (>95% Conversion) C->D 2h Aliquot D->C Fail (+Time) E Prep-HPLC Purification D->E Pass F Purified API (>98% Purity) E->F

Fig 1. Self-validating SNAr synthetic workflow with integrated LC-MS quality control checkpoints.

VEGFR2Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) DFG-out Conformation VEGF->VEGFR2 Dimerization PLCg PLC-γ Activation VEGFR2->PLCg Autophosphorylation API Benzamide API (Type II Inhibitor) API->VEGFR2 Allosteric Blockade Angiogenesis Tumor Angiogenesis PLCg->Angiogenesis MAPK Signaling

Fig 2. Mechanism of Type II VEGFR2 inhibition by benzamide-derived active pharmaceutical ingredients.

References

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19.National Center for Biotechnology Information (PMC).
  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery.National Center for Biotechnology Information (PMC).
  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation.National Center for Biotechnology Information (PMC).

Sources

Safety & Regulatory Compliance

Safety

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide: Comprehensive Laboratory Safety and Disposal Protocol

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9) presents a unique dual-hazard profile that requires specialized handling and disposal methodologies. As an application scientist, I emphasize that this com...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9) presents a unique dual-hazard profile that requires specialized handling and disposal methodologies. As an application scientist, I emphasize that this compound cannot be treated as standard organic waste. The presence of a primary aromatic amine dictates strict handling to prevent exposure, as this class of compounds is known for skin sensitization, aquatic toxicity, and potential mutagenicity[1]. Simultaneously, the fluorine substituent introduces a highly stable carbon-fluorine (C-F) bond. Standard incineration temperatures are insufficient for complete mineralization and can generate toxic products of incomplete combustion (PICs)[2].

The following guide provides self-validating, step-by-step operational protocols to ensure scientific integrity, regulatory compliance, and laboratory safety.

Part 1: Chemical Profiling & Hazard Assessment

Understanding the structural components of a molecule is the first step in designing a safe disposal plan. The table below summarizes the quantitative and qualitative hazards associated with this compound.

Table 1: Hazard Assessment Summary

Property / FeatureSpecification / Hazard Implication
Chemical Name N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide
CAS Number 926240-93-9
Functional Groups Primary aromatic amine, fluoroarene, methoxybenzamide
Primary Health Hazards Skin/eye irritation, potential skin sensitization, suspected mutagenicity (characteristic of primary aromatic amines)[1]
Environmental Hazards High aquatic toxicity; potential for environmental persistence if improperly degraded[1]
Combustion Byproducts Carbon oxides (COx), Nitrogen oxides (NOx), Hydrogen fluoride (HF)[2]
Part 2: Operational Protocols
Protocol A: Safe Laboratory Handling & Waste Segregation

Causality Focus: Mixing fluorinated compounds with non-halogenated waste lowers the calorific value during incineration and bypasses the necessary flue-gas scrubbing required for halogens, leading to the atmospheric release of corrosive hydrogen fluoride (HF).

  • Engineering Controls: Conduct all transfers, weighing, and solution preparations inside a certified Class II chemical fume hood with a face velocity of 80-100 fpm.

  • Personal Protective Equipment (PPE): Don standard laboratory attire, safety goggles, and double-layer nitrile gloves. Aromatic amines are lipophilic and can permeate standard gloves over time; change gloves immediately if contaminated[1].

  • Waste Segregation: Collect all solid waste, contaminated consumables (e.g., pipette tips, weigh boats), and solvent rinses in a rigid, leak-proof High-Density Polyethylene (HDPE) or glass container.

  • Labeling: Explicitly label the container as "Hazardous Waste: Halogenated Organics / Toxic Amines". Do not mix with general non-halogenated organic waste.

Protocol B: Spill Response & Surface Decontamination

Causality Focus: Dry sweeping generates inhalable toxic dust. Using a low-pH secondary wipe protonates the amine group, converting it into a highly water-soluble ammonium salt, ensuring complete removal from the lab bench.

  • Isolation: Immediately restrict access to the spill area. If the spill occurs outside a fume hood, ensure local exhaust ventilation is active.

  • Containment (Solid Spill): Gently cover the powder with damp absorbent pads (using water or a 10% ethanol solution) to suppress aerosolization and dust generation.

  • Collection: Use non-sparking, disposable scoops to transfer the wetted material into a dedicated hazardous waste bag. Do not use a standard vacuum cleaner.

  • Chemical Decontamination: Wipe the affected surface with a solvent capable of dissolving the compound (e.g., methanol or isopropanol). Follow this with a secondary wipe using a low-pH detergent solution (mildly acidic) to protonate any residual amine.

  • Disposal of Cleanup Materials: Place all used wipes and PPE into the segregated halogenated waste container.

Protocol C: Institutional Disposal & Thermal Destruction

Causality Focus: The C-F bond possesses a high bond dissociation energy (~485 kJ/mol). Standard incineration (~800°C) fails to break this bond. EPA guidelines for fluorinated organics mandate high-temperature thermal destruction to ensure complete mineralization[3].

  • Manifesting: Partner with an EPA-certified hazardous waste vendor. The waste profile must explicitly state the presence of fluorinated aromatics and primary amines.

  • Thermal Destruction: The waste must be routed to a commercial hazardous waste combustor (HWC) or rotary kiln incinerator operating at temperatures exceeding 1100°C (2012°F) with a residence time of at least 2 seconds[2].

  • Flue Gas Scrubbing: Ensure the incineration facility utilizes wet or dry alkali scrubbers (e.g., calcium hydroxide). The combustion of the fluoroarene generates hydrogen fluoride (HF) gas, which must be neutralized to form inert calcium fluoride (CaF2) before atmospheric release.

Part 3: Disposal Workflow Visualization

WasteDisposal Source Laboratory Waste Generation Segregation Waste Segregation (Halogenated Organics) Source->Segregation Storage Temporary Storage (Sealed HDPE/Glass) Segregation->Storage Incineration High-Temp Incineration (>1100°C) Storage->Incineration Transport to EPA-approved facility Scrubber Alkali Flue Gas Scrubber (Neutralizes HF) Incineration->Scrubber Flue Gas (CO2, H2O, HF, NOx) Ash Ash Disposal (Secure Landfill) Incineration->Ash Solid Residue Emission Clean Gas Emission Scrubber->Emission Scrubbed Gas

Disposal workflow for fluorinated aromatic amines, highlighting high-temperature thermal destruction.

References
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL:[Link]

  • EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • EPA's Updated Guidance on Destruction and Disposal of PFAS Source: Montrose Environmental URL:[Link]

Sources

Handling

Personal protective equipment for handling N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

As a Senior Application Scientist, my goal is to provide you with more than just a safety data sheet; I aim to equip your laboratory with a deep, mechanistic understanding of the chemicals you handle. N-(3-Amino-4-fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my goal is to provide you with more than just a safety data sheet; I aim to equip your laboratory with a deep, mechanistic understanding of the chemicals you handle.

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9) is a highly specialized aniline derivative frequently utilized as a building block in kinase inhibitor synthesis and drug development. Because it contains a primary aromatic amine and a fluorinated aromatic ring, it presents specific toxicological risks that require rigorous, causality-driven safety protocols [1].

The following guide provides a self-validating, step-by-step operational plan for handling this compound safely.

Mechanistic Toxicology: Understanding the Hazard

To effectively protect yourself, you must understand why this compound is hazardous. Primary aromatic amines are notorious for two severe physiological effects: methemoglobinemia and genotoxicity [1].

When N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is absorbed through the skin or inhaled, it is transported to the liver. Here, Cytochrome P450 enzymes N-hydroxylate the primary amine. This reactive N-hydroxyl intermediate oxidizes the ferrous iron (Fe²⁺) in your red blood cells to ferric iron (Fe³⁺), forming methemoglobin—a form of hemoglobin completely incapable of binding oxygen. Furthermore, the fluorinated aromatic ring significantly increases the compound's lipophilicity, dramatically accelerating its permeation through standard single-layer gloves and human skin [3].

ToxicityPathway A N-(3-Amino-4-fluorophenyl) -3-methoxybenzamide B Dermal / Inhalation Exposure A->B C Hepatic CYP450 N-Hydroxylation B->C D N-Hydroxyl Arylamine (Reactive Intermediate) C->D E Methemoglobinemia (Fe2+ -> Fe3+) D->E RBC Oxidation F Nitrenium Ion Formation (DNA Adducts) D->F Covalent Binding

Toxicity pathway of fluorinated aromatic amines leading to methemoglobinemia and genotoxicity.

Causality-Driven PPE Specifications

Standard laboratory PPE is insufficient for lipophilic aromatic amines. The table below outlines the quantitative specifications and the underlying rationale for each piece of required protective equipment.

PPE CategoryMaterial & SpecificationQuantitative Metric / StandardCausality / Rationale
Hand Protection Nitrile (Inner) + Neoprene (Outer)Thickness: 0.33 mm.Breakthrough: >480 mins.Fluorinated anilines are highly lipophilic. Double-gloving prevents rapid permeation, while Neoprene resists the aromatic structure [3].
Eye & Face Splash Goggles + Face ShieldANSI Z87.1 D3 (Splash) rating.Standard safety glasses allow lateral dust ingress. Goggles prevent mucosal absorption of airborne API particulates.
Body Protection 100% Cotton Lab Coat + Tyvek SleevesPermeation rate: < 1.0 μ g/cm²/min.Cotton prevents static buildup (ignition risk); Tyvek sleeves block fine powder adherence to the forearms [2].
Respiratory N95 or P100 Particulate RespiratorFilter efficiency: 99.97% at 0.3 μ m.Mandatory if weighing outside a closed-loop isolator to prevent inhalation of micro-dust into the alveolar space [3].

Operational Plan: Step-by-Step Handling Protocol

Every protocol in your laboratory must be a self-validating system. Follow these steps to ensure total environmental control during the handling of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.

Phase 1: Environmental Control & Pre-Weighing
  • Fume Hood Validation: Verify the chemical fume hood face velocity monitor reads between 80 and 100 feet per minute (fpm) [2].

    • Causality: Velocities below 80 fpm fail to contain airborne powders, while velocities above 100 fpm create turbulent eddies that pull the toxic compound directly into your breathing zone.

  • Static Mitigation: Discharge your weighing spatula and anti-static weigh boat using a piezoelectric anti-static gun.

    • Causality: Fine organic powders possess low minimum ignition energies (MIE) and hold static charge. Unmitigated static causes the powder to aerosolize and cling to gloves, drastically increasing dermal exposure risk.

Phase 2: Dispensing & Transfer
  • Deep-Sash Operation: Open the reagent bottle only inside the certified fume hood, positioning your hands at least 6 inches behind the sash.

    • Causality: The aerodynamic barrier of the hood is weakest at the sash edge; working deep inside ensures total containment of the amine dust.

  • Gravimetric Transfer: Dispense the powder directly into a tared, sealable reaction vial rather than onto open weighing paper.

    • Causality: Open weighing papers expose maximum surface area to air currents. A deep vial minimizes aerosolization.

  • Validation Check: Securely cap the reaction vial before removing it from the balance area to transfer it to your reactor setup.

OperationalWorkflow Start Pre-Operation: Validate Hood (80-100 fpm) Weigh Weighing: Anti-Static Spatula & Vial Start->Weigh Transfer Transfer: Seal Vial Before Moving Weigh->Transfer Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Transfer->Reaction Quench Decontamination: Acidic Wipe Down Reaction->Quench Dispose Waste Disposal: Segregated Amine Waste Quench->Dispose

Self-validating operational workflow for handling hazardous aromatic amines.

Decontamination & Waste Disposal Workflow

Improper cleanup of aromatic amines is a primary cause of chronic laboratory exposure. If a spill occurs, or when cleaning your workspace post-reaction, execute the following protocol:

  • Dust Suppression (No Sweeping): Never sweep dry powder. Apply a 10% ethanol/water solution to a low-lint spill pad and gently place it over the spilled powder.

    • Causality: Dry sweeping mechanically aerosolizes the toxic amine. Wetting suppresses dust generation and traps the particulates in the matrix of the pad.

  • Acidic Neutralization: Wipe the contaminated balance and hood surfaces with a 1% acetic acid solution .

    • Causality: Aromatic amines are weak bases. The acid protonates the amine group, converting the lipophilic molecule into a highly water-soluble, non-volatile anilinium salt. This salt is easily wiped away and cannot be inhaled [1].

  • Validation Check: Ensure no visible residue remains. Follow the acid wipe with a standard soap and water wash to remove residual acidity.

  • Waste Segregation: Place all contaminated gloves, wipes, and empty vials into a dedicated, clearly labeled "Hazardous Aromatic Amine Waste" container. Do not mix with general halogenated or non-halogenated solvent waste to prevent unexpected exothermic cross-reactions.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from[Link]

  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University Research Safety. Retrieved from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide
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